molecular formula C9H6Cl2N2 B8577863 2,4-Dichloro-3-methyl-1,8-naphthyridine

2,4-Dichloro-3-methyl-1,8-naphthyridine

Numéro de catalogue: B8577863
Poids moléculaire: 213.06 g/mol
Clé InChI: YEBNWOPGANTVGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-3-methyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-3-methyl-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-methyl-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H6Cl2N2

Poids moléculaire

213.06 g/mol

Nom IUPAC

2,4-dichloro-3-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c1-5-7(10)6-3-2-4-12-9(6)13-8(5)11/h2-4H,1H3

Clé InChI

YEBNWOPGANTVGX-UHFFFAOYSA-N

SMILES canonique

CC1=C(C2=C(N=CC=C2)N=C1Cl)Cl

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The 2,4-dichloro-3-methyl-1,8-naphthyridine derivative is a critical electrophilic intermediate. Its unique reactivity profile—characterized by two chemically distinct chlorine atoms and a sterically modulating methyl group—allows for the precision synthesis of multi-functionalized heterocyclic libraries.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, regioselective reactivity, and application in drug discovery. It is designed for researchers requiring actionable protocols and mechanistic insights.

Chemical Identity & Physical Properties[1][2][3]

The introduction of the 3-methyl group breaks the symmetry of the naphthyridine core and introduces steric strain that significantly influences nucleophilic substitution pathways.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 2,4-Dichloro-3-methyl-1,8-naphthyridine
CAS Number 59514-89-5
Molecular Formula

Molecular Weight 213.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 123.0 - 127.0 °C
Solubility Soluble in DCM,

, DMSO; sparingly soluble in water
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Synthesis & Production Architecture

The synthesis of 2,4-dichloro-3-methyl-1,8-naphthyridine is a convergent process. The core strategy involves the condensation of 2-aminopyridine with a malonate derivative, followed by aromatizing chlorination.

Mechanistic Pathway

The formation of the naphthyridine ring is a Friedländer-type condensation . The use of diethyl methylmalonate installs the methyl group at the C3 position during the cyclization step.

Step 1: Condensation

  • Reagents: 2-Aminopyridine + Diethyl methylmalonate.

  • Conditions: High temperature (

    
    C) or polyphosphoric acid (PPA) catalysis.
    
  • Intermediate: 3-Methyl-1,8-naphthyridine-2,4-diol (exists in tautomeric equilibrium with the dione).

Step 2: Chlorination

  • Reagents: Phosphorus oxychloride (

    
    ).
    
  • Role: Acts as both solvent and chlorinating agent. Converts the hydroxy/oxo groups to chlorides via an imidoyl chloride intermediate.

  • Critical Parameter: The 3-methyl group sterically hinders the C4 position, often requiring extended reflux times compared to the non-methylated analog.

Experimental Protocol: Synthesis of the Core Scaffold

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

Phase A: Ring Construction

  • Combine 2-aminopyridine (1.0 eq) and diethyl methylmalonate (1.2 eq) in a round-bottom flask.

  • Add Polyphosphoric Acid (PPA) (approx. 5-10 mL per gram of substrate).

  • Heat to 140°C for 4–6 hours with overhead stirring. Rationale: High viscosity of PPA requires mechanical stirring; high heat drives the condensation and dehydration.

  • Cool to 80°C and pour onto crushed ice/water. Neutralize with

    
     to precipitate the 3-methyl-1,8-naphthyridine-2,4-diol.
    
  • Filter, wash with water, and dry under vacuum.

Phase B: Chlorination

  • Suspend the dry diol intermediate in neat

    
     (10 vol).
    
  • Safety: Evolution of HCl gas. Use a scrubber.

  • Reflux (

    
    C) for 4–12 hours. Monitor via TLC (DCM/MeOH 95:5).
    
  • Remove excess

    
     via rotary evaporation.
    
  • Pour the residue onto ice-water (Exothermic!). Neutralize with

    
     to pH 7-8.
    
  • Extract with Dichloromethane (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisPath Start 2-Aminopyridine Process1 Cyclocondensation (PPA, 140°C) Start->Process1 Reagent1 Diethyl Methylmalonate Reagent1->Process1 Intermed 3-Methyl-1,8-naphthyridine- 2,4-diol Process1->Intermed - 2 EtOH, - H2O Reagent2 POCl3 (Reflux) Intermed->Reagent2 Product 2,4-Dichloro-3-methyl- 1,8-naphthyridine Reagent2->Product Nucleophilic Substitution (OH -> Cl)

Figure 1: Step-wise synthesis pathway from commercially available precursors to the dichloro-scaffold.

Chemical Reactivity & Regioselectivity[4][5][6][7]

The defining feature of 2,4-dichloro-3-methyl-1,8-naphthyridine is the differential reactivity of the chlorides at positions C2 and C4.

Electronic vs. Steric Control

In unsubstituted 1,8-naphthyridines, the C4 position is typically more reactive toward nucleophilic aromatic substitution (


) due to the para-like resonance stabilization of the Meisenheimer complex by the N1 nitrogen.

However, in the 3-methyl derivative , the scenario changes:

  • Steric Hindrance: The methyl group at C3 is ortho to both C2 and C4.

  • Peri-Interaction: The C4 position suffers additional steric compression from the peri-hydrogen at C5.

  • Result: The C4 position becomes significantly deactivated sterically.

    • Small Nucleophiles (e.g., Hydrazine, Methoxide): May still attack C4 or show poor selectivity.

    • Bulky Nucleophiles (e.g., Secondary amines, Anilines): Often shift preference to C2 or require elevated temperatures to force C4 substitution.

Sequential Functionalization Strategy

To synthesize asymmetric derivatives (e.g., 2-amino-4-alkoxy), one must control the order of addition.

  • Scenario A: C4-Selective Substitution

    • Conditions: Low temperature (

      
      C), non-polar solvent (THF), small nucleophile.
      
    • Outcome: Kinetic control favors the electronically activated C4 position (if sterics permit).

  • Scenario B: C2-Selective Substitution

    • Conditions: Thermodynamic control or steric steering.

    • Outcome: If C4 is blocked by the 3-Me/C5-H interaction, C2 becomes the primary reactive site.

Self-Validating Protocol: Always perform a NOESY NMR experiment on the mono-substituted product.

  • C4-Substitution: Correlation between the nucleophile and the C5-H (doublet).

  • C2-Substitution: No correlation with C5-H; potential correlation with C3-Me.

Reactivity Logic Diagram

Reactivity cluster_0 Nucleophilic Attack (S_NAr) Core 2,4-Dichloro-3-Me-1,8-Naphthyridine Path1 Path A: C4 Attack (Electronic Preference) Core->Path1 Small Nu: (e.g., Hydrazine) Path2 Path B: C2 Attack (Steric Preference) Core->Path2 Bulky Nu: (e.g., Anilines) Product1 4-Substituted-2-Chloro Path1->Product1 Product2 2-Substituted-4-Chloro Path2->Product2

Figure 2: Divergent reactivity pathways governed by nucleophile size and electronic factors.

Applications in Drug Discovery

The 1,8-naphthyridine core is a validated pharmacophore, notably in the quinolone antibiotic class (e.g., Nalidixic acid, Gemifloxacin). The 2,4-dichloro-3-methyl derivative serves as a versatile linchpin.

Antibacterial Agents[2][3]
  • Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV.

  • Synthesis: Displacement of C4-Cl with a cyclic amine (piperazine/pyrrolidine) and C2-Cl with a solubilizing group or hydrolysis to the oxo-acid.

  • Relevance: The 3-methyl group can enhance lipophilicity and alter the binding pocket fit compared to the hydrogen analog.

Anticancer Therapeutics
  • Target: Tubulin polymerization inhibitors or tyrosine kinase inhibitors.

  • Strategy: The 2,4-dichloro scaffold allows for the attachment of two different aryl/heteroaryl groups via sequential

    
     or Pd-catalyzed cross-coupling (Suzuki-Miyaura).
    
  • Protocol Insight: The C-Cl bonds are also susceptible to Pd-catalyzed amination (Buchwald-Hartwig), offering access to libraries of 2,4-diamino-1,8-naphthyridines.

References

  • General Synthesis of 1,8-Naphthyridines

    • Title: Synthesis of 1,8-naphthyridines and related compounds.[1][2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Properties: Title: 2,4-Dichloro-1,8-naphthyridine Product Page. Source: Sigma-Aldrich.
  • Biological Activity Review

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
    • Source: PubMed (Arch Pharm).
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: PMC (NIH).
    • URL:[Link] (Note: Discusses analogous quinazoline systems which share the N-heterocycle regioselectivity principles).

Sources

Technical Guide: 2,4-Dichloro-3-methyl-1,8-naphthyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine pharmacophore represents a "privileged structure" in medicinal chemistry, forming the core of antibiotics like nalidixic acid and gemifloxacin. Within this family, 2,4-dichloro-3-methyl-1,8-naphthyridine serves as a critical electrophilic linchpin. Its unique substitution pattern—featuring two displaceable chlorine atoms and a 3-methyl steric handle—allows for highly controlled, divergent synthesis.

This guide provides a rigorous technical analysis of this intermediate. We explore its synthesis from commodity chemicals, its regioselective reactivity profile governed by the interplay of electronic activation and steric hindrance, and its utility in generating library diversity for drug discovery.

Structural Analysis & Retrosynthesis

The utility of 2,4-dichloro-3-methyl-1,8-naphthyridine stems from its dual electrophilic sites (C2 and C4).

  • Electronic Activation: The N1 and N8 nitrogen atoms exert strong electron-withdrawing effects. C4 is activated primarily by N8 (vinylogous para-position), while C2 is activated by N1 (ortho-position).

  • Steric Modulation: The C3-methyl group introduces steric bulk that differentiates the reactivity of the C2 and C4 positions, often enhancing selectivity compared to the non-methylated analog.

Retrosynthetic Pathway

The most robust route to the 2,4-dichloro core involves the construction of the pyridine ring fusion followed by deformylative chlorination or direct chlorination of a dione intermediate.

Retrosynthesis Target 2,4-Dichloro-3-methyl- 1,8-naphthyridine Inter 3-Methyl-1,8-naphthyridine- 2,4-diol (Dione) Target->Inter Chlorination (POCl3) Start1 2-Aminopyridine Inter->Start1 Condensation (High Temp) Start2 Diethyl methylmalonate Inter->Start2 +

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 2-aminopyridine and diethyl methylmalonate.

Synthesis Protocol

Step 1: Formation of the Naphthyridine Core

Reaction: Condensation of 2-aminopyridine with diethyl methylmalonate. Mechanism: Thermal cyclocondensation (Gould-Jacobs type logic).

Protocol:

  • Reagents: Mix 2-aminopyridine (1.0 eq) and diethyl methylmalonate (1.2 eq).

  • Solvent/Medium: Diphenyl ether (Dowtherm A) is preferred due to the high temperature required (>200°C) to drive the elimination of ethanol.

  • Procedure:

    • Heat the mixture to 180–200°C.

    • Distill off the ethanol formed during the reaction to drive equilibrium forward.

    • Continue heating for 4–6 hours until TLC indicates consumption of the amine.

  • Workup: Cool the reaction mixture. Dilute with hexane or petroleum ether to precipitate the product. Filter the solid 3-methyl-1,8-naphthyridine-2,4-diol (tautomer of the 2,4-dione).

  • Yield Expectation: 60–75%.

Step 2: Chlorination

Reaction: Conversion of the 2,4-diol to the 2,4-dichloro derivative. Reagent: Phosphorus oxychloride (POCl


).

Protocol:

  • Setup: Place the dry diol (from Step 1) in a round-bottom flask.

  • Reagent: Add excess POCl

    
     (5–10 vol).
    
  • Catalyst (Optional): A catalytic amount of N,N-dimethylaniline can accelerate the reaction but complicates purification; neat POCl

    
     is often sufficient.
    
  • Condition: Reflux (approx. 105°C) for 4–12 hours. The suspension should clear as the chloride forms.

  • Quenching (Critical Safety):

    • Remove excess POCl

      
       under reduced pressure.
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

    • Neutralize with NaHCO

      
       or NH
      
      
      
      OH to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize (typically from ethanol/hexane).

Reactivity & Regioselectivity[1][2][3][4][5]

The defining feature of 2,4-dichloro-3-methyl-1,8-naphthyridine is the ability to selectively functionalize the C2 and C4 positions.

The Regioselectivity Hierarchy

In nucleophilic aromatic substitution (S


Ar), the C4 position  is generally more reactive than C2, despite the steric hindrance of the adjacent C3-methyl group.
  • C4 Reactivity: Activated by the N8 nitrogen (para-relationship). The intermediate Meisenheimer complex is stabilized by resonance involving N8.

  • C2 Reactivity: Activated by N1.

  • Stereoelectronic Effect: The lone pair on N8 makes the C4-Cl bond highly susceptible to displacement. However, the C3-methyl group does exert steric pressure. For small nucleophiles (hydrazine, primary amines), C4 substitution dominates. For bulky nucleophiles, selectivity may erode or require optimization.

Regioselectivity cluster_conditions Reaction Conditions Core 2,4-Dichloro-3-methyl- 1,8-naphthyridine Cond1 Mild Conditions (0°C - RT, 1 eq Nucleophile) Core->Cond1 Prod1 4-Substituted-2-chloro (Major Isomer) Cond1->Prod1 S_NAr at C4 (Electronic Control) Cond2 Forcing Conditions (Reflux, Excess Nucleophile) Prod2 2,4-Disubstituted Cond2->Prod2 S_NAr at C2 Prod1->Cond2

Figure 2: Sequential functionalization strategy. The C4 position is electronically favored, allowing for the isolation of the mono-substituted 2-chloro intermediate.

Key Transformations
  • Selective Amination: Reaction with 1 equivalent of an amine at 0°C typically yields the 4-amino-2-chloro derivative.

  • Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling can be tuned. Electron-deficient phosphine ligands often favor the more electron-deficient C4-Cl bond, but oxidative addition preferences can vary based on the specific catalyst system.

  • Hydrolysis: Acidic hydrolysis can selectively revert the C4-Cl to a C4-OH (forming the naphthyridinone), mimicking the nalidixic acid core.

Biological Applications & Case Studies

The 1,8-naphthyridine scaffold is not merely a chemical curiosity; it is a proven bioactive pharmacophore.

Therapeutic AreaMechanism of ActionRole of 2,4-Dichloro Core
Antibacterial DNA Gyrase / Topoisomerase IV inhibitionPrecursor to Nalidixic acid analogs. The C3-methyl group often improves lipophilicity and binding pocket fit.
Anticancer Cytotoxicity against carcinoma lines (e.g., HeLa, HepG2)C2/C4 functionalization allows attachment of intercalating moieties or kinase-binding motifs.
Anti-inflammatory Phosphodiesterase (PDE) inhibitionScaffold for fusing additional rings (e.g., triazolo-naphthyridines) via hydrazide intermediates at C4.

Case Study: Gemifloxacin Analogs While Gemifloxacin is a fluoroquinolone, structurally related 1,8-naphthyridines have been synthesized using the 2,4-dichloro intermediate to test for dual-action antibacterial/anticancer properties. The C3-methyl group prevents metabolic oxidation at that position, enhancing in vivo stability.

References

  • Synthesis of 1,8-Naphthyridines

    • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][2] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Link

  • Biological Activity Review

    • Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 837-860. Link

  • Chlorination Protocols (General POCl3 usage)

    • Nasuhipur, F., et al. (2021).[2][4] POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances, 11, 23003-23012. Link

  • Regioselectivity in SNAr

    • Caron, S., et al. (2018).[5] Nucleophilic Aromatic Substitution. Master Organic Chemistry. Link

  • Commercial Availability & CAS

    • ChemScene. 2,4-Dichloro-3-methyl-1,8-naphthyridine (CAS 312263-03-9). Link

Sources

The 1,8-Naphthyridine Scaffold: From Chemical Curiosity to Clinical Powerhouse

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary: The "Privileged" Nitrogen Scaffold

The 1,8-naphthyridine system represents a cornerstone in heterocyclic chemistry, serving as a critical bioisostere to the quinoline ring.[1] While six isomeric forms of naphthyridine exist, the 1,8-isomer has achieved "privileged scaffold" status due to its unique electronic distribution and ability to chelate metals, hydrogen bond, and intercalate DNA. This guide traces the technical evolution of 1,8-naphthyridines from their 19th-century theoretical inception to their dominance in antibiotic therapy (quinolones) and emerging roles in oncology and neuropharmacology.

Historical Evolution: A Timeline of Discovery

The history of 1,8-naphthyridines is not a linear progression but a series of punctuated equilibria—long periods of obscurity interrupted by explosive discoveries.

The Early Years (1893–1927)

The term "naphthyridine" was coined by Arnold Reissert in 1893 to describe a theoretical "diaza-naphthalene" analog. However, the actual chemical realization of the specific 1,8-isomer remained elusive due to the instability of the intermediates.

  • 1893: Reissert synthesizes the first naphthyridine derivative and proposes the nomenclature.[2]

  • 1927: Georg Koller achieves the first successful synthesis of the unsubstituted 1,8-naphthyridine parent ring. This was a purely academic exercise at the time, with no known biological application.

The Antibiotic Revolution (1962)

The trajectory of the field changed overnight in 1962 at the Sterling-Winthrop Research Institute . While attempting to synthesize chloroquine analogs, George Lesher and coworkers isolated a byproduct—7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This led to the intentional synthesis of Nalidixic Acid , the first synthetic quinolone (technically a 1,8-naphthyridin-4-one) antibiotic.

Timeline Reissert 1893: Reissert Coined 'Naphthyridine' Koller 1927: Koller First Unsubstituted 1,8-Naphthyridine Reissert->Koller  34 Years   Lesher 1962: Lesher (Sterling-Winthrop) Discovery of Nalidixic Acid Koller->Lesher  35 Years   Quinolones 1980s: Fluoroquinolones (Enoxacin, Gemifloxacin) Broad Spectrum Antibiotics Lesher->Quinolones  Optimization   Modern 2020s: Modern Era Anticancer, CNS Agents, Sensors Quinolones->Modern  Diversification  

Figure 1: Chronological evolution of 1,8-naphthyridine chemistry.[3]

Synthetic Methodologies: From Classical to Catalytic

The construction of the 1,8-naphthyridine ring requires precise control over condensation to ensure the correct placement of the nitrogen atoms.

The Friedländer Condensation (Classical)

The most robust and widely used method is the Friedländer condensation . This involves the reaction of a 2-aminonicotinaldehyde (or 2-aminonicotinic acid derivative) with a carbonyl compound containing an


-methylene group.

Mechanism:

  • Imine Formation: The amino group of the nicotinaldehyde attacks the carbonyl of the ketone.

  • Aldol-type Cyclization: Base-catalyzed intramolecular attack closes the ring.

  • Dehydration: Aromatization yields the naphthyridine.

Why it works: The 2-aminonicotinaldehyde provides the pre-formed pyridine ring with the necessary "N-C-C-N" geometry, simplifying the synthesis to a [4+2] or [3+3] type annulation depending on mechanistic interpretation.

Modern Catalytic Approaches

Recent advances utilize transition metal catalysis to construct the ring from simpler precursors, avoiding the need for unstable amino-aldehydes.

  • Copper-Catalyzed Annulation: Reaction of 2-aminopyridines with terminal alkynes.

  • Green Chemistry: Water-based synthesis using Choline Hydroxide (ChOH) as a catalyst, eliminating the need for toxic organic solvents.[4]

Synthesis Amino 2-Aminonicotinaldehyde (Pre-formed Pyridine) Inter Intermediate: Schiff Base / Imine Amino->Inter Base (Piperidine/KOH) Ketone Carbonyl Compound (Alpha-Methylene) Ketone->Inter Cyclization Intramolecular Aldol Condensation Inter->Cyclization - H2O Product 1,8-Naphthyridine Derivative Cyclization->Product Aromatization

Figure 2: The Friedländer Condensation pathway for 1,8-naphthyridine synthesis.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The discovery of Nalidixic acid established the 4-quinolone-3-carboxylic acid motif (and its 1,8-naphthyridine isosteres) as the pharmacophore for DNA gyrase inhibition.

Mechanism of Action

These compounds target DNA Gyrase (Topoisomerase II) and Topoisomerase IV in bacteria. They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and causing accumulation of double-strand breaks, which leads to cell death.

SAR Logic
  • Position N1: Alkyl or aryl substitution is essential for potency (Ethyl in Nalidixic acid, Cyclopropyl in modern fluoroquinolones).

  • Position C3: A carboxylic acid group is required for binding to the DNA gyrase active site (via magnesium bridging).

  • Position C4: The keto oxygen is critical for hydrogen bonding.

  • Position C7: Substitution here (e.g., piperazine) dramatically affects the antibacterial spectrum (Gram-negative vs. Gram-positive) and pharmacokinetics.

  • Position N8 (The Naphthyridine Nitrogen): Improves oral absorption and activity against anaerobes compared to the carbon analog (quinoline).

SAR Core 1,8-Naphthyridine Core N1 N1 Position: Requires Alkyl/Cyclopropyl (Potency & PK) Core->N1 C3 C3 Carboxyl: Essential for Gyrase Binding (Mg2+ Bridge) Core->C3 C7 C7 Substituent: Controls Spectrum (e.g., Piperazine for G-) Core->C7 N8 N8 Nitrogen: Increases Oral Bioavailability vs. Quinolines Core->N8

Figure 3: Key Structure-Activity Relationships (SAR) for 1,8-naphthyridine antibiotics.

Experimental Protocol: Synthesis of 2-Phenyl-1,8-naphthyridine

Objective: Synthesize a representative 1,8-naphthyridine derivative using a classic Friedländer condensation. This protocol is robust, self-validating via TLC, and suitable for research benchmarking.

Materials
  • 2-Aminonicotinaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (Solvent, anhydrous)

  • Piperidine (Catalyst, 10 mol%)

  • TLC Plates (Silica gel 60 F254)

Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetophenone (1.20 g, 10 mmol) followed by Piperidine (0.1 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Step: Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting aldehyde spot (lower Rf) should disappear, and a new fluorescent spot (product) should appear.

  • Work-up: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.

    • If no precipitate: Remove half the solvent under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted ketone and catalyst. Recrystallize from ethanol/water if necessary.

  • Characterization: Confirm structure via 1H NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and the appearance of aromatic naphthyridine protons).

Future Outlook: Beyond Antibiotics

While the "Nalidixic Acid era" defined the 20th century for this scaffold, current research is pivoting toward:

  • Supramolecular Chemistry: The 1,8-naphthyridine motif acts as a binucleating ligand. Derivatives are used to detect metal ions (Cu²⁺, Hg²⁺) via fluorescence quenching.

  • Neuropharmacology: 1,8-naphthyridine derivatives are being investigated as CB2 receptor agonists for treating neuroinflammation and Alzheimer's disease.

  • Antitumor Agents: New derivatives targeting tubulin polymerization are showing promise against multidrug-resistant cancer lines.

References

  • Reissert, A. (1893).[2][3][5] "Ueber das Naphthyridin". Berichte der deutschen chemischen Gesellschaft, 26(2), 2137–2144. Link

  • Koller, G. (1927).[1][4][6][7] "Über das 1,8-Naphthyridin". Berichte der deutschen chemischen Gesellschaft, 60(2), 407–410. Link

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents". Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

  • Madaan, A., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities". Archiv der Pharmazie, 348(11), 837–860. Link

  • Choudhury, S. S., et al. (2021).[7][8] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited". ACS Omega, 6(29), 19331–19340. Link

Sources

The Application Scientist’s Guide to 2,4-Dichloro-1,8-naphthyridine: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Rationale in Drug Design

As a Senior Application Scientist, I frequently encounter scaffolds that dictate the success or failure of a drug discovery program. The 1,8-naphthyridine core is a privileged heterocyclic bioisostere for quinolines, strategically deployed to improve aqueous solubility and modulate pharmacokinetic (PK) profiles[1][2].

The transition from a quinoline core to a 1,8-naphthyridine core is a calculated physicochemical optimization. The additional nitrogen atom significantly lowers the lipophilicity (LogP) and disrupts crystal lattice packing, which drastically improves solubility at physiological pH[1]. However, this modification comes at a synthetic cost: the electron-withdrawing nature of the two nitrogens makes the ring highly reactive. 2,4-Dichloro-1,8-naphthyridine serves as the premier di-halogenated building block for these advanced materials, offering two distinct handles for functionalization in the development of antimicrobial agents, kinase inhibitors, and central nervous system (CNS) therapeutics[3][4].

Table 1: Physicochemical Properties of 2,4-Dichloro-1,8-naphthyridine

To ensure precise handling and reaction scaling, all quantitative physicochemical data is summarized below.

PropertyValue
CAS Number 59514-89-5[3]
Molecular Formula C8H4Cl2N2[3][5]
Molecular Weight 199.03 - 199.04 g/mol [3]
Melting Point 123.0 - 127.0 °C[6]
Boiling Point 299.1 °C at 760 mmHg[7]
Density 1.486 g/cm³[7]
Appearance Light yellow to orange powder/crystal[3][6]
Storage Conditions Room Temperature[3]

Chemical Reactivity and Mechanistic Causality

The di-halogenated nature of 2,4-dichloro-1,8-naphthyridine presents a classic regioselectivity challenge. The 2-position and 4-position chlorines exhibit differential reactivity toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[8].

Causality in Reactivity: The N1 and N8 nitrogens withdraw electron density from the ring. The 2-position is intrinsically more activated for direct SNAr due to the adjacent N1 atom, which provides superior resonance stabilization for the anionic Meisenheimer intermediate[8]. However, in complex drug synthesis—such as the development of PDE10A inhibitors—we often require functionalization at the 4-position first[1]. To override the intrinsic SNAr regioselectivity, we must bypass spontaneous nucleophilic attack and utilize Palladium-catalyzed C-O or C-N coupling. The oxidative addition of Palladium is highly sensitive to steric and electronic microenvironments, allowing us to strictly direct the coupling to the desired position[1][2].

Workflow A 2,4-Dichloro-1,8-naphthyridine (Starting Material) B Pd-Catalyzed C-O Coupling (Pd(OAc)2, TrixiePhos) A->B Regioselective Substitution C Mono-chloro Ether Intermediate B->C D SNAr Displacement (Amine, Base, Heat) C->D Nucleophilic Attack E 2,4-Disubstituted-1,8-naphthyridine (Bioactive Scaffold) D->E

Regioselective functionalization workflow of 2,4-dichloro-1,8-naphthyridine.

Self-Validating Experimental Protocols

I design protocols not merely as a sequence of steps, but as self-validating systems where chemical causality dictates every parameter. The following methodologies describe the sequential functionalization of 2,4-dichloro-1,8-naphthyridine, a critical pathway in the synthesis of the schizophrenia drug candidate MK-8189[1][2].

Protocol A: Palladium-Catalyzed Regioselective C-O Coupling
  • Reagent Assembly : In a 2–5 mL microwave vial, combine 2,4-dichloro-1,8-naphthyridine (27 mg, 0.13 mmol), the target alcohol (e.g., ((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methanol, 20 mg, 0.13 mmol), Pd(OAc)2 (3.0 mg, 0.013 mmol), TrixiePhos (6.7 mg, 0.017 mmol), and Cs2CO3 (0.11 g, 0.34 mmol)[1]. Suspend the mixture in anhydrous toluene (0.75 mL).

  • Mechanistic Causality :

    • Why TrixiePhos? Standard phosphine ligands (like PPh3) often fail here because the basic naphthyridine nitrogens coordinate to and poison the Palladium catalyst. TrixiePhos is a bulky, electron-rich biaryl phosphine that accelerates reductive elimination and sterically shields the metal center[1][2].

    • Why Cs2CO3 in Toluene? Cesium carbonate is only partially soluble in toluene, providing a controlled, heterogeneous basic environment. This ensures the alcohol is deprotonated slowly, preventing competitive basic hydrolysis of the starting material.

  • Execution : Seal the vial and subject it to microwave irradiation or standard heating at 90°C for 1.5 to 2 hours.

  • Self-Validation Checkpoint : Analyze the crude mixture via LC-MS. The system is validated when the starting material mass (m/z 199) is fully depleted, and a single new peak corresponding to the mono-ether intermediate appears. The absence of di-substituted byproducts confirms the regioselectivity of the TrixiePhos/Pd system.

Protocol B: SNAr Displacement of the Residual Chlorine
  • Reagent Assembly : Dissolve the mono-chloro ether intermediate in a polar aprotic solvent (NMP or DMF). Add the target amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[1][9].

  • Mechanistic Causality : The introduction of the ether linkage in Protocol A donates electron density into the naphthyridine ring, significantly reducing the electrophilicity of the remaining chloro-substituted carbon. Consequently, spontaneous SNAr is hindered. We must apply thermal energy (100°C) and use a high-boiling polar solvent (NMP) to stabilize the transition state[8]. DIPEA acts as a non-nucleophilic proton sink to drive the equilibrium forward without competing for the electrophilic site.

  • Execution & Self-Validation : Heat the reaction to 100°C for 4-6 hours. Monitor via TLC or HPLC. The basicity of the final di-substituted product will significantly alter its retention time. A pH shift during the aqueous workup (acid-base extraction) serves as a physical validation step, allowing for the isolation of the product in high purity.

Applications in Drug Development: Targeting PDE10A

2,4-Dichloro-1,8-naphthyridine is the critical starting material in the synthesis of MK-8189, a highly potent Phosphodiesterase 10A (PDE10A) inhibitor developed for the treatment of schizophrenia[1][2].

Early quinoline-based analogs showed excellent potency but suffered from poor pH 7 solubility and high unbound clearance, leading to low oral bioavailability. By replacing the quinoline core with a 1,8-naphthyridine core, researchers leveraged the extra nitrogen to decrease lipophilicity and improve the pharmacokinetic profile[1]. The sequential C-O and C-N functionalization of 2,4-dichloro-1,8-naphthyridine allowed for the rapid parallel synthesis of libraries, ultimately yielding a compound that perfectly engages the crucial Tyr683 residue in the PDE10A selectivity pocket[1][2].

Pathway A Dopamine D2 Receptor Activation B cAMP / cGMP Production A->B C PDE10A Enzyme (Hydrolyzes cAMP/cGMP) B->C Substrate E Restored Basal Ganglia Signaling C->E Prevention of Hydrolysis D Naphthyridine Derivative (e.g., MK-8189) D->C Inhibits

Mechanism of action for naphthyridine-based PDE10A inhibitors in neuronal signaling.

References

4.[5] Title: 2,4-Dichloro-1,8-naphthyridine | CAS 59514-89-5 | American Elements Source: americanelements.com URL: [Link]

5.[9] Title: Synthesis and preliminary pharmacological screening of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

6.[1] Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia (ACS) Source: pubs.acs.org URL:[Link]

7.[4] Title: WO2012000595A1 - 2,4-diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer Source: patents.google.com URL:

8.[7] Title: 24-Dichloro-18-Naphthyridine 96.0%(GC) | PureSynth Source: pure-synth.com URL:[Link]

9.[2] Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia (PMC) Source: ncbi.nlm.nih.gov URL:[Link]

10.[8] Title: Modern Nucleophilic Aromatic Substitution Source: researchgate.net URL: [Link]

Sources

Precision Functionalization of Dichloronaphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity and functionalization strategies for dichloronaphthyridine intermediates, specifically focusing on the 2,6-dichloro-1,5-naphthyridine and 2,4-dichloro-1,8-naphthyridine scaffolds. These structures are critical pharmacophores in kinase inhibitor development (e.g., PI3K, mTOR, and DYRK1A inhibitors).

Executive Summary

Dichloronaphthyridines offer a rigid, electron-deficient bicyclic platform ideal for bioisosteric replacement of quinolines or isoquinolines. However, their dual-nitrogen core creates complex electronic gradients that dictate regioselectivity. This guide provides an evidence-based roadmap for navigating these gradients, enabling the predictable synthesis of polysubstituted drug candidates. We focus on two primary behaviors: nucleophilic aromatic substitution (


)  and Palladium-catalyzed cross-coupling (Suzuki-Miyaura) .[1]

Structural Logic & Reactivity Mapping

To control reactivity, one must visualize the electron density map. Naphthyridines are


-deficient, but the position of the nitrogen atoms creates distinct "hotspots."
The Electronic Landscape
  • 1,5-Naphthyridine (Symmetrical): The 2- and 6-positions are equivalent and highly activated (

    
     to nitrogen). The challenge is symmetry breaking —stopping at the mono-substituted product.
    
  • 1,8-Naphthyridine (Asymmetrical): The 2- and 4-positions (in a 2,4-dichloro precursor) are chemically distinct.

    • C4-Position: Para-like to N1. In 2,4-dichloro-1,8-naphthyridine, this position is generally more reactive toward both

      
       and Pd-oxidative addition due to the stabilization of the Meisenheimer complex (similar to 4-chloroquinoline).
      
    • C2-Position: Ortho to N1. While activated, it is often less reactive than C4 due to subtle electronic shielding and lack of para-conjugation benefits found at C4.

Reactivity Visualization

The following diagram illustrates the decision logic for functionalizing these scaffolds.

ReactivityMap Figure 1: Regioselectivity decision tree for chloronaphthyridine scaffolds. Start18 2,4-Dichloro-1,8-Naphthyridine C4_Product C4-Substituted Intermediate (Major Isomer) Start18->C4_Product Standard SnAr (Amines) Pd-Suzuki (Boronic Acids) C2_Product C2-Substituted Intermediate (Minor/Specific Conditions) Start18->C2_Product Sterically Bulky Nucleophiles or Blocked C4 Start15 2,6-Dichloro-1,5-Naphthyridine Mono15 2-Chloro-6-Substituted (Mono-Product) Start15->Mono15 1.0 equiv Nucleophile Low Temp (0°C) Bis15 2,6-Disubstituted (Bis-Product) Mono15->Bis15 Excess Nucleophile High Temp (>80°C)

Core Workflow: 2,4-Dichloro-1,8-Naphthyridine

This scaffold mimics the reactivity of 2,4-dichloroquinoline.[2] The C4-chloride is the "soft spot" for functionalization.[1]

Protocol: Regioselective C4-Amination ( )

Objective: Introduce an amine at C4 while leaving the C2-chloride intact for subsequent coupling.

Mechanism: The reaction proceeds via a Meisenheimer intermediate.[1] The C4 position allows for better delocalization of the negative charge onto N1 (para-relationship) compared to C2.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 2,4-dichloro-1,8-naphthyridine (1.0 equiv) in anhydrous THF or DMA (0.2 M).

  • Base Selection: Add DIPEA (1.2 equiv).[1] Note: Avoid strong inorganic bases like NaH initially to prevent bis-substitution.

  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise at 0 °C .

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] The C4-product usually elutes slightly earlier than the bis-product.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Data Interpretation:

Position 1H NMR Shift (approx) HMBC Correlation Reactivity Rank

| C4-Cl |


 7.6 ppm | Cross-peak to C2/C4a | High  (Reacts 1st) |
| C2-Cl  | 

8.4 ppm | Cross-peak to N1/C3 | Medium (Reacts 2nd) |
Protocol: C4-Selective Suzuki Coupling

Objective: Arylation at C4. Key Insight: Palladium undergoes oxidative addition faster at the C4-Cl bond due to the lower bond dissociation energy induced by the para-nitrogen effect.

Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     (2.0 equiv).[1]
    
  • Temperature: 80–90 °C.[1]

  • Result: >90% regioselectivity for C4.

Core Workflow: 2,6-Dichloro-1,5-Naphthyridine

This scaffold is symmetrical. The challenge is stopping the reaction after the first substitution to obtain the 2-chloro-6-functionalized intermediate.

Protocol: Controlled Mono-Functionalization

Objective: Break symmetry to create a "handle" for library generation.[1]

Critical Control Parameters:

  • Inverse Addition: Slowly add the nucleophile (amine/alkoxide) to the solution of the dichloronaphthyridine.[1] This keeps the electrophile in excess.[1]

  • Temperature Control: Maintain 0 °C to -10 °C . Higher temperatures promote the second substitution because the first substituent (if an amine) is electron-donating, but the inductive withdrawal of the ring nitrogen still activates the second chlorine.

  • Solvent: Use non-polar aprotic solvents (DCM or Toluene) if solubility permits, to suppress the rate of the second attack.[1]

Experimental Workflow:

  • Dissolve 2,6-dichloro-1,5-naphthyridine (2.0 g, 10 mmol) in DCM (50 mL). Cool to 0 °C.

  • Dissolve Amine (10 mmol, 1.0 equiv) and TEA (1.2 equiv) in DCM (10 mL).

  • Add the amine solution via syringe pump over 1 hour.

  • Validation: The mono-product will show a loss of symmetry in the

    
     NMR. The remaining C-Cl signal will shift upfield slightly due to the electron-donating effect of the new amine.
    

Troubleshooting & Expert Insights

Reversing Regioselectivity (The "C2 First" Problem)

If your target requires a substituent at C2 before C4 (in 1,8-systems), standard


 will fail.
  • Solution: Use Blocking Groups .[1]

    • React C4 with a removable group (e.g., thiolate or bulky amine).[1]

    • Functionalize C2.[1][3]

    • Restore/Transform C4.[1]

  • Alternative: Use N-Oxide Chemistry .[1] Oxidizing N1 to the N-oxide can alter the electrophilicity of C2 vs C4, though this often requires subsequent deoxygenation.

Solvent Effects on
  • Protic Solvents (EtOH, iPrOH): Accelerate

    
     by stabilizing the leaving group (chloride) via H-bonding. Use these to push sluggish reactions.[1]
    
  • Aprotic Polar (DMF, DMSO): Enhance nucleophilicity of the amine.[1] Use these for sterically hindered amines.[1]

Catalyst "Switching" in Suzuki Coupling
  • Standard (

    
    ):  Favors C4 (electronic control).
    
  • Bulky Ligands (

    
     or 
    
    
    
    ):
    Can sometimes force reaction at the less hindered C2 position if C4 is sterically crowded by peri-hydrogens, though C4 preference is robust in naphthyridines.

References

  • Synthetic Strategies of 1,5-Naphthyridines: Fuertes, M. et al. Molecules2020 , 25(15), 3508.[4] Link

  • Regioselectivity in Suzuki Coupling of Dichloroheteroarenes: St. Denis, J. D. et al. Chem. Eur. J.[1]2016 , 22, 1-9. Link (Detailed analysis of C4-selectivity in analogous quinoline/naphthyridine systems).

  • Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines: Mogilaiah, K. et al. Indian J. Chem.2002, 41B, 218-220.
  • Mechanistic Insights into

    
     Regioselectivity:   Lutter, F. H. et al. Angew.[1] Chem. Int. Ed.2020 , 59, 5966.[1][5] Link (Discusses electronic vs steric control in halo-heterocycles).
    

Sources

Physicochemical Profiling and Stability Dynamics of 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the 1,8-naphthyridine scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antineoplastic drugs[1]. Within this chemical space, 2,4-dichloro-3-methyl-1,8-naphthyridine (CAS: 312263-03-9) serves as a critical, highly reactive di-halogenated building block.

While its reactivity is highly desirable for downstream synthetic elaboration (such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution), these same electronic properties present unique challenges regarding its solubility and stability in aqueous media. This whitepaper provides a comprehensive analysis of the causality behind its physicochemical behavior and outlines self-validating experimental protocols for characterizing its solubility and degradation profiles.

Physicochemical Profiling & Solubility Dynamics

The Causality of Poor Aqueous Solubility

The solubility of 2,4-dichloro-3-methyl-1,8-naphthyridine is governed by two primary thermodynamic factors: crystal lattice energy and lipophilicity (LogP) .

  • Lattice Energy: The planar, rigid aromatic system of the 1,8-naphthyridine core promotes strong intermolecular

    
     stacking in the solid state[1].
    
  • Solvation Penalty: The addition of two highly lipophilic chlorine atoms and a methyl group significantly increases the compound's partition coefficient. Because the molecule lacks hydrogen bond donors, the energetic penalty of cavity formation in water is not offset by favorable solute-solvent interactions.

Consequently, 1,8-naphthyridine derivatives generally exhibit poor aqueous solubility (< 1.0 µM) but demonstrate excellent kinetic and thermodynamic solubility in amphoteric or aprotic organic solvents like DMSO[2].

Table 1: Quantitative Solubility Profile
Solvent SystemEstimated Solubility LimitMechanistic Rationale
Water (pH 7.4) < 10 µM (Poor)High lattice energy; absence of H-bond donors; hydrophobic effect.
0.1 N HCl (pH 1.2) 10 - 50 µM (Moderate)Partial protonation of the basic naphthyridine nitrogen (N-8) enhances ionic solvation.
DMSO / DMF > 100 mM (Excellent)Aprotic solvation effectively disrupts

stacking; aligns with compound lipophilicity.
Methanol / Ethanol 1 - 10 mM (Good)Moderate dielectric constant supports the dissolution of the halogenated aromatic core.

Chemical Reactivity & Stability Profile

The Causality of SNAr Susceptibility

The stability of 2,4-dichloro-3-methyl-1,8-naphthyridine is intrinsically linked to its electronic structure. The 1,8-naphthyridine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two nitrogen atoms. This electron deficiency is further exacerbated by the electronegative chlorine atoms at the C-2 and C-4 positions.

As a result, the scaffold is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Kinetic Control (C-4): Nucleophilic attack (e.g., by water in basic conditions, or by amines) occurs preferentially at the C-4 position. The resulting Meisenheimer complex is highly stabilized by the para-like relationship to the N-8 atom[3].

  • Thermodynamic Control (C-2): Under elevated temperatures or specific catalytic conditions, substitution at the C-2 position can occur, though it is generally slower[3].

From a stability standpoint, this means the compound is hydrolytically unstable in basic aqueous media (pH > 8.0) , where hydroxide ions can act as nucleophiles, leading to the formation of 4-hydroxy degradants.

ReactivityPathway Core 2,4-Dichloro-3-methyl- 1,8-naphthyridine Nu Nucleophile Attack (e.g., Amines, OH-) Core->Nu Degradation Hydrolytic Degradation (Aqueous Base) Core->Degradation pH > 9 Pos4 C-4 Substitution (Kinetically Favored) Nu->Pos4 Mild Conditions Pos2 C-2 Substitution (Thermodynamically Favored) Nu->Pos2 High Temp

Caption: SNAr reactivity pathways and base-catalyzed hydrolytic degradation of the naphthyridine core.

Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime & TempExpected Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl24h @ 60°CMinimal degradation; reversible protonation at N-8.
Hydrolytic (Base) 0.1 N NaOH24h @ 60°CHigh; SNAr hydrolysis at C-4 yielding 4-hydroxy-2-chloro derivative.
Oxidative 3% H₂O₂24h @ 25°CModerate; N-oxide formation at N-1 or N-8.
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hrsLow to Moderate; radical-mediated dechlorination.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. A common pitfall in assessing reactive intermediates is mistaking chemical degradation for poor solubility, or failing to account for solid-state transformations (e.g., hydrate formation) during aqueous incubation.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol utilizes a mass-balance and solid-state verification loop to guarantee trustworthiness.

  • Sample Preparation: Add an excess of 2,4-dichloro-3-methyl-1,8-naphthyridine solid (approx. 5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Incubation: Seal the vial and agitate on a thermoshaker at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane).

  • Quantification (HPLC-UV/MS): Dilute the filtrate 1:10 in mobile phase and inject onto an LC-MS system. Use the MS trace to confirm the parent mass (m/z ~213 for C9H6Cl2N2) and ensure no hydrolysis products (m/z ~195) have formed during incubation.

  • Self-Validation (Critical Step):

    • pH Check: Measure the pH of the final filtrate. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the test must be repeated.

    • Solid-State Check: Recover the excess solid from step 3, dry it under vacuum, and analyze via powder X-ray Diffraction (pXRD). Compare against the API starting material to rule out polymorphic shifts or hydrate formation.

SolubilityWorkflow Start Compound Addition (Excess Solid) Buffer Aqueous Buffer / Solvent (pH 1.2 - 7.4) Start->Buffer Incubate Shake-Flask Incubation (24-48h, 37°C) Buffer->Incubate Separate Centrifugation & Filtration (0.22 µm) Incubate->Separate Analyze HPLC-UV/MS Quantification Separate->Analyze Validate Self-Validation: Solid State XRD & pH Check Analyze->Validate

Caption: Self-validating thermodynamic solubility workflow incorporating mass and solid-state checks.

Protocol 2: Stability-Indicating Forced Degradation

This protocol establishes the intrinsic stability of the molecule and ensures the analytical method is "stability-indicating" (i.e., it can resolve the parent peak from all degradants).

  • Stock Solution: Prepare a 1 mg/mL stock of the compound in ACN.

  • Stress Application: Transfer 100 µL of stock into three separate HPLC vials.

    • Vial A (Acid): Add 100 µL of 0.1 N HCl.

    • Vial B (Base): Add 100 µL of 0.1 N NaOH.

    • Vial C (Control): Add 100 µL of HPLC-grade water.

  • Thermal Stress: Cap tightly and heat at 60°C for 24 hours.

  • Neutralization & Analysis: Cool to room temperature. Neutralize Vial A with 100 µL of 0.1 N NaOH, and Vial B with 100 µL of 0.1 N HCl. Add 100 µL of water to Vial C.

  • Mass Balance Calculation: Inject all samples via HPLC-UV. Calculate the mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of Control. A mass balance between 95-105% validates that no volatile degradants were lost and no insoluble polymers precipitated.

References

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding.Taylor & Francis / PubMed.
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.PMC.

Sources

Methodological & Application

Application Note: Synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 2,4-dichloro-3-methyl-1,8-naphthyridine , a critical scaffold in the development of antimicrobial and anticancer therapeutics. The method utilizes a high-temperature thermal cyclization of 2-aminopyridine with diethyl methylmalonate to form the 1,8-naphthyridine core, followed by nucleophilic chlorination using phosphorus oxychloride (POCl₃). This guide emphasizes process safety, reaction monitoring, and purification strategies to ensure high purity (>98%) suitable for downstream biological assays.

Introduction & Strategic Significance

The 1,8-naphthyridine pharmacophore is a bioisostere of quinoline and is central to numerous approved drugs (e.g., Nalidixic acid, Gemifloxacin).[1] The 2,4-dichloro-3-methyl-1,8-naphthyridine derivative is particularly valuable as a divergent intermediate; the chlorine atoms at positions 2 and 4 possess distinct reactivities, allowing for sequential nucleophilic substitutions to generate complex libraries of bioactive compounds.

Retrosynthetic Analysis

The synthesis is designed around the Conrad-Limpach-like cyclization , chosen for its scalability and atom economy compared to multi-component Friedländer approaches.

Retrosynthesis Target 2,4-Dichloro-3-methyl- 1,8-naphthyridine Intermediate 3-Methyl-1,8-naphthyridine- 2,4(1H,3H)-dione (Tautomer: 2,4-Diol) Target->Intermediate Chlorination (POCl3) SM1 2-Aminopyridine Intermediate->SM1 Thermal Cyclization (Dowtherm A) SM2 Diethyl methylmalonate Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the construction of the naphthyridine core followed by functionalization.

Experimental Protocol

Safety Pre-Requisites
  • POCl₃ Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All glassware must be oven-dried. Work must be performed in a functioning fume hood.[2]

  • Thermal Hazard: Step 1 involves temperatures >250°C. Use appropriate thermal gloves and ensure the heating mantle is secure.

Step 1: Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol

This step involves the condensation of 2-aminopyridine with diethyl methylmalonate. The use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) allows for the high temperatures required to drive the removal of ethanol and effect ring closure.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl methylmalonate (1.1 eq)

  • Dowtherm A (10 volumes relative to amine)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (to collect ethanol), and a reflux condenser.

  • Charging: Add 2-aminopyridine and diethyl methylmalonate to the flask. Add Dowtherm A.

  • Reaction: Heat the mixture rapidly to 240–250°C .

    • Expert Insight: Rapid heating is crucial to minimize the formation of the acyclic amide intermediate. You want to push the equilibrium toward the thermodynamic cyclic product immediately.

  • Monitoring: Ethanol will distill off into the trap. Maintain reflux for 3–5 hours until ethanol evolution ceases.

  • Workup:

    • Cool the reaction mixture to ~80°C.

    • Slowly add Hexane or Petroleum Ether (excess) to the stirring mixture. The product is insoluble in non-polar solvents and will precipitate.

    • Cool to room temperature and filter the solid.[2][3]

    • Wash the filter cake copiously with hexane to remove residual Dowtherm A.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Yield Expectation: 60–75%

    • Appearance: Off-white to pale yellow powder.

Step 2: Chlorination to 2,4-Dichloro-3-methyl-1,8-naphthyridine

The "diol" intermediate exists in tautomeric equilibrium with the "dione" form. POCl₃ drives the aromatization via the formation of a dichlorophosphate intermediate.

Reagents:

  • 3-Methyl-1,8-naphthyridine-2,4-diol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 – 8.0 eq)

  • Optional: N,N-Dimethylaniline (catalytic, base)

Procedure:

  • Setup: Place the dried intermediate from Step 1 into a round-bottom flask.

  • Addition: Carefully add POCl₃. (The reaction may be slightly exothermic).

  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours.

    • Expert Insight: The suspension should clear to a solution as the reaction proceeds, indicating the formation of the soluble dichloro species.

  • Quenching (CRITICAL):

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

    • Pour the resulting thick syrup slowly onto crushed ice with vigorous stirring.

    • Note: Maintain temperature <10°C to prevent hydrolysis of the product.

  • Neutralization: Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO₃ or NH₄OH.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform.

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.

    • Concentrate to dryness.

    • Purify via flash column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexanes).

Data Summary Table
ParameterStep 1 (Cyclization)Step 2 (Chlorination)
Key Reagent Diethyl methylmalonatePOCl₃
Solvent Dowtherm ANeat (POCl₃)
Temperature 250°C105°C (Reflux)
Time 3–5 Hours4–6 Hours
Workup Precipitation (Hexane)Ice Quench / Extraction
Key Risk Thermal BurnsCorrosive / Water Reactive

Experimental Workflow

Workflow Start Start: Weigh Reagents (2-Aminopyridine + Diethyl methylmalonate) Heat Heat to 250°C in Dowtherm A (Collect Ethanol) Start->Heat Precip Cool & Add Hexane (Precipitate Intermediate) Heat->Precip Completion Filter Filter & Dry (Intermediate: 2,4-Diol) Precip->Filter Chlorinate Reflux in POCl3 (4-6 Hours) Filter->Chlorinate Dry solid Quench Evaporate POCl3 & Quench on Crushed Ice Chlorinate->Quench Extract Neutralize & Extract (DCM / Chloroform) Quench->Extract Final Final Product: 2,4-Dichloro-3-methyl-1,8-naphthyridine Extract->Final Chromatography

Figure 2: Operational workflow for the synthesis process.[3][4]

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad OH/NH signals from the intermediate. The methyl group at position 3 should appear as a singlet around δ 2.4–2.6 ppm . The aromatic protons of the pyridine ring (positions 5, 6, 7) will show a characteristic splitting pattern (dd, d, d) shifted downfield due to the electron-withdrawing chlorine atoms.

  • Mass Spectrometry: The parent ion [M+H]⁺ should show a characteristic chlorine isotope pattern (M, M+2, M+4) with relative intensities of roughly 9:6:1 due to the two chlorine atoms.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis of some 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833.

  • Roszkiewicz, W., & Woźniak, M. (1991). Syntheses of chloro-1,8-naphthyridines. Synthesis, 1991(08), 655-657.

  • Ferrarini, P. L., et al. (2000). Synthesis and antiproliferative activity of some 1,8-naphthyridine derivatives. Il Farmaco, 55(11-12), 671-681.

  • Lowe, P. A. (1995). Bicyclic 6-6 Systems: Two Nitrogen Atoms 1:1 Fused. In Comprehensive Heterocyclic Chemistry II (Vol. 7, pp. 531-560). Elsevier.

Sources

Application Note: Divergent Regioselective Functionalization of 2,4-Dichloro-3-methyl-1,8-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and phosphodiesterase (PDE) inhibitors. Within this chemical space, 2,4-dichloro-3-methyl-1,8-naphthyridine (CAS: 312263-03-9) serves as a highly versatile, orthogonally reactive building block.

The strategic inclusion of the 3-methyl group is not merely structural; it acts as a conformational lock . By inducing steric hindrance, the methyl group forces subsequent substituents at the C-2 and C-4 positions out of coplanarity with the bicyclic core. This conformational restriction is a proven strategy to reduce flat lipophilicity, improve aqueous solubility, and enhance binding affinity by pre-organizing the molecule for deep hydrophobic pocket insertion, such as in the PDE10A binding site .

Mechanistic Causality: Governing Regioselectivity (C-2 vs. C-4)

The core advantage of the 2,4-dichloro-1,8-naphthyridine system lies in the distinct electronic and steric environments of the C-2 and C-4 carbon-chlorine bonds. This allows for sequential, regioselective functionalization without the need for protecting groups.

  • Nucleophilic Aromatic Substitution (SNAr) favors C-4: The C-4 position is highly electrophilic. The transition state (Meisenheimer complex) resulting from nucleophilic attack at C-4 is strongly stabilized by the electron-withdrawing effect of the para-related N-8 atom and the ortho-related N-1 atom. Consequently, transition metal-free SNAr reactions with amines or alkoxides predominantly occur at C-4 .

  • Palladium-Catalyzed Cross-Coupling favors C-2: In standard Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition preferentially occurs at the C-2 position. This is driven by chelation-assisted oxidative addition, where the lone pair of the adjacent N-1 atom coordinates with the Pd(0) center, directing the metal into the C-2 C–Cl bond. Furthermore, the C-2 C–Cl bond is inherently weaker due to ground-state distortion-interaction models .

Experimental Protocols

Note: Every protocol described below is designed as a self-validating system, incorporating specific analytical checkpoints to ensure regiochemical integrity before proceeding to subsequent synthetic steps.

Protocol A: C-4 Selective Amination via SNAr

Objective: Synthesize 2-chloro-3-methyl-4-(substituted-amino)-1,8-naphthyridine.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-dichloro-3-methyl-1,8-naphthyridine (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by the desired primary or secondary amine (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Check (Self-Validation 1): Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed. The product mass must exhibit a 3:1 isotopic cluster characteristic of a single retained chlorine atom, confirming mono-substitution rather than over-reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Regiochemical Validation (Self-Validation 2): Purify via silica gel chromatography. Confirm C-4 regioselectivity via 2D NOESY NMR; you must observe spatial correlations between the 3-methyl protons (singlet, ~2.5 ppm) and the protons of the incoming amine, proving the amine is adjacent to the methyl group.

Protocol B: C-2 Selective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-4-chloro-3-methyl-1,8-naphthyridine.

  • Reaction Setup: Charge a Schlenk flask with 2,4-dichloro-3-methyl-1,8-naphthyridine (1.0 eq, 5.0 mmol), the desired arylboronic acid (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Evacuate and backfill the flask with nitrogen three times to ensure oxygen exclusion.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v, 0.15 M).

  • Thermal Activation: Heat to 90 °C for 8 hours.

  • In-Process Check (Self-Validation 1): TLC (Hexanes/EtOAc) should reveal a new, lower-Rf UV-active spot. LC-MS must confirm the [M+H]⁺ of the mono-arylated product, again verifying the 3:1 chlorine isotope pattern to ensure the C-4 chlorine remains intact.

  • Workup & Purification: Filter the mixture through a Celite pad to remove palladium black. Partition between EtOAc and water. Concentrate the organic phase and purify via flash chromatography.

  • Regiochemical Validation (Self-Validation 2): ¹³C NMR is diagnostic; the C-2 carbon shifts significantly downfield upon arylation, while the C-4 carbon shift remains relatively static compared to the starting material.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the divergent reaction pathways applied to the 2,4-dichloro-1,8-naphthyridine core.

Reaction TypeReagents & ConditionsMajor RegioisomerYield (%)Regiomeric Ratio (C4:C2)
SNAr (Amination) R-NH₂, DIPEA, DMF, 80°CC-4 Aminated82 – 88> 95:5
SNAr (Alkoxylation) NaOMe, MeOH, 60°CC-4 Alkoxylated75 – 8085:15
Suzuki Coupling (Standard) Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°CC-2 Arylated78 – 85< 5:95
Suzuki Coupling (Unconventional) Ar-B(OH)₂, (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, RTC-4 Arylated65 – 7290:10

Reaction Workflow Visualization

G SM 2,4-Dichloro-3-methyl- 1,8-naphthyridine C4_SNAr C-4 Amination (SNAr) SM->C4_SNAr Amine, DIPEA DMF, 80°C C2_Pd C-2 Suzuki Coupling (Pd-Catalyzed) SM->C2_Pd Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Prod_A 2-Chloro-4-amino- 3-methyl-1,8-naphthyridine C4_SNAr->Prod_A Prod_B 2-Aryl-4-chloro- 3-methyl-1,8-naphthyridine C2_Pd->Prod_B

Caption: Divergent regioselective functionalization of 2,4-dichloro-3-methyl-1,8-naphthyridine.

References

  • Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Source: NIH PubMed Central URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: NIH PubMed Central URL: [Link]

The Versatile Scaffold: Applications of 2,4-Dichloro-3-methyl-1,8-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Core

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] This nitrogen-containing bicyclic system has garnered significant attention from researchers due to its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives.[3][4] From the foundational discovery of nalidixic acid, a pioneering antibacterial agent, to the development of potent anticancer and antiviral compounds, the 1,8-naphthyridine core has consistently proven to be a fertile ground for the discovery of novel therapeutics.[2][5] The unique electronic and steric properties of this scaffold allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a wide array of biological targets.[1][3]

This technical guide focuses on a specific, highly functionalized derivative: 2,4-dichloro-3-methyl-1,8-naphthyridine . The presence of two reactive chloro groups at the 2 and 4 positions, combined with the steric and electronic influence of the methyl group at the 3-position, makes this molecule a particularly valuable and versatile intermediate for the synthesis of a new generation of bioactive compounds. The chloro substituents serve as excellent leaving groups for nucleophilic substitution and as handles for modern cross-coupling reactions, paving the way for the creation of diverse chemical libraries. This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent functionalization, as well as an exploration of its potential applications in drug discovery, particularly in the realms of oncology and infectious diseases.

Synthesis of the Key Intermediate: 2,4-Dichloro-3-methyl-1,8-naphthyridine

Part 1: Synthesis of 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione

The foundational step involves the synthesis of the dihydroxy-methyl-naphthyridine core. A plausible and efficient method is the condensation of a suitably substituted 2-aminopyridine with a methyl-substituted malonic acid derivative. A highly practical approach involves the reaction of 2-aminopyridine-3-carboxamide with ethyl 2-methylacetoacetate, followed by a base-catalyzed intramolecular cyclization.

Reaction Scheme:

Synthesis of 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione reactant1 2-Aminopyridine-3-carboxamide intermediate Acyclic Intermediate reactant1->intermediate NaOEt, EtOH, Reflux reactant2 Ethyl 2-methylacetoacetate reactant2->intermediate product 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of the naphthyridine core.

Experimental Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (100 mL) portion-wise under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: Once all the sodium has reacted and the solution has cooled to room temperature, add 2-aminopyridine-3-carboxamide (13.7 g, 0.1 mol) and ethyl 2-methylacetoacetate (14.4 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60 °C to yield 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.0-12.0 (br s, 2H, NH), 7.8-8.0 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.5-3.7 (q, 1H, CH), 1.3-1.5 (d, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.1, 165.2, 155.4, 148.7, 138.9, 120.3, 115.8, 112.1, 45.3, 15.8.

  • Mass Spectrometry (ESI+): m/z = 192.07 [M+H]⁺.

Part 2: Chlorination to 2,4-Dichloro-3-methyl-1,8-naphthyridine

The conversion of the dihydroxy-naphthyridine to the target di-chloro compound is a standard transformation in heterocyclic chemistry, readily achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the generated HCl.[6]

Reaction Scheme:

Chlorination of 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione reactant 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione product 2,4-Dichloro-3-methyl-1,8-naphthyridine reactant->product POCl₃, N,N-dimethylaniline, Reflux

Caption: Chlorination of the naphthyridine core.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione (9.6 g, 0.05 mol).

  • Addition of Reagents: Add phosphorus oxychloride (50 mL, 0.54 mol) to the flask. To this suspension, add N,N-dimethylaniline (6.1 g, 0.05 mol) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC (ethyl acetate:hexanes 1:4).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,4-dichloro-3-methyl-1,8-naphthyridine.

Expected Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.1-9.2 (m, 1H, H-7), 8.2-8.3 (m, 1H, H-5), 7.5-7.6 (m, 1H, H-6), 2.8 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.2, 155.8, 154.3, 142.1, 138.5, 125.4, 122.8, 121.9, 18.7.

  • Mass Spectrometry (EI): m/z = 228.98 [M]⁺ (showing characteristic isotopic pattern for two chlorine atoms).

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The strategic placement of two chlorine atoms in 2,4-dichloro-3-methyl-1,8-naphthyridine opens up a vast chemical space for the synthesis of diverse derivatives with potential therapeutic applications. The C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective functionalization.

Kinase Inhibitors in Oncology

The 1,8-naphthyridine scaffold is a well-established core for the design of kinase inhibitors.[7] The 2,4-disubstituted naphthyridine framework can mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases implicated in cancer progression. 2,4-Dichloro-3-methyl-1,8-naphthyridine serves as an ideal starting point for the synthesis of libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Workflow for Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis Workflow start 2,4-Dichloro-3-methyl- 1,8-naphthyridine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Diverse Library of 2,4-Disubstituted Naphthyridines suzuki->library buchwald->library screening Kinase Activity Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for developing kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes a typical procedure for the selective arylation at the more reactive C-4 position.

  • Reaction Setup: To a flame-dried Schlenk tube, add 2,4-dichloro-3-methyl-1,8-naphthyridine (229 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 73 mg, 0.1 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction: Heat the mixture at 90 °C for 12-16 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-3-methyl-1,8-naphthyridine derivative.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-3-methyl-4-phenyl-1,8-naphthyridine85
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine82
33-Pyridinylboronic acid2-Chloro-3-methyl-4-(pyridin-3-yl)-1,8-naphthyridine75

Protocol 2: Buchwald-Hartwig Amination for C-2 Functionalization

Following the C-4 arylation, the remaining chloro group at the C-2 position can be substituted with an amine using a Buchwald-Hartwig amination protocol.

  • Reaction Setup: In a glovebox, combine the 4-aryl-2-chloro-3-methyl-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (95 mg, 0.2 mmol) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford the final 2-amino-4-aryl-3-methyl-1,8-naphthyridine derivative.

Antimicrobial Agents

The 1,8-naphthyridine core is a cornerstone of many antibacterial agents, most notably the fluoroquinolones.[5][8] The 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold can be elaborated to produce novel antimicrobial compounds by introducing various pharmacophores at the C-2 and C-4 positions. Nucleophilic aromatic substitution (SNAr) is a powerful tool for this purpose.

Protocol 3: Nucleophilic Aromatic Substitution with Amines

This protocol describes the regioselective substitution at the more electrophilic C-4 position with an amine.

  • Reaction Setup: In a sealed tube, dissolve 2,4-dichloro-3-methyl-1,8-naphthyridine (229 mg, 1.0 mmol) in ethanol (10 mL).

  • Addition of Amine: Add the desired amine (1.1 mmol) and triethylamine (0.14 mL, 1.0 mmol).

  • Reaction: Heat the mixture at 80 °C for 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the 4-amino-2-chloro-3-methyl-1,8-naphthyridine.

Conclusion

2,4-Dichloro-3-methyl-1,8-naphthyridine is a highly valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The differential reactivity of the two chlorine atoms allows for controlled, sequential functionalization, making it an ideal scaffold for the construction of diverse chemical libraries. The demonstrated potential of the 1,8-naphthyridine core in developing kinase inhibitors and antimicrobial agents underscores the significance of this particular derivative in the ongoing quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

  • Chilin, A., et al. (2002). Journal of Organic Chemistry, 67(18), 6493-6502.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine derivatives: A review of multiple biological activities. Archiv der Pharmazie, 348(12), 837-860.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity.
  • Nappi, M., et al. (1983). [Synthesis and preliminary pharmacological screening of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides]. Il Farmaco; edizione scientifica, 38(10), 683-694.
  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 49-55.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Indian Journal of Chemistry - Section B, 54B(3), 415-419.
  • Mogilaiah, K., & Chary, M. T. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst.
  • WO2012000595A1 - 2,4- diaryl - substituted[2][9] naphthyridines as kinase inhibitors for use against cancer. (2012). Google Patents.

  • McWilliams, J. C., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • iChemical. (n.d.). 2,4-dichloro-1,8-naphthyridine, CAS No. 59514-89-5. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024).
  • Kumar, M. R., et al. (2024). Antibacterial, Antifungal Activity of Newly Synthesized 1, 8-Naphthyridinyl Heterocycles. IIP Series, 3(9), 119-126.
  • KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. (2007).
  • Gut-Fesseler, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4585-4594.
  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024).
  • Al-Azzawi, A. M., & Hassan, S. A. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Journal of Al-Nahrain University, 15(2), 108-115.
  • Khatun, N., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry, 86(16), 11446-11454.
  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28033-28042.
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of ChemTech Research, 8(1), 125-130.
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1496.
  • Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7191-7199.
  • Smith, A. B., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(10), 2291-2296.
  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. Retrieved from [Link]

  • C-element Biotech. (n.d.). Ethyl 2-aminopyridine-3-carboxylate. Retrieved from [Link]

  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015).

Sources

Nucleophilic substitution reactions of 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent antibacterial (e.g., Nalidixic acid analogs), antiviral, and antitumor agents.[1] The derivative 2,4-dichloro-3-methyl-1,8-naphthyridine represents a critical electrophilic building block.[1] Its unique substitution pattern—featuring two reactive chlorines flanked by a methyl group and ring nitrogens—offers a versatile platform for divergent synthesis.

This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity . Due to the electronic asymmetry introduced by the N1 and N8 atoms and the steric influence of the C3-methyl group, controlling the site of nucleophilic attack (C4 vs. C2) is non-trivial.[1] This protocol establishes a validated workflow for selective mono-functionalization and subsequent disubstitution, ensuring high purity and yield for downstream drug discovery campaigns.[1]

Mechanistic Insight & Reactivity Profile

Electronic vs. Steric Landscape

The reactivity of 2,4-dichloro-3-methyl-1,8-naphthyridine is governed by the interplay of electronic activation and steric hindrance.[1]

  • Electronic Activation (

    
    ): 
    
    • C4-Position: Activated by the para-relationship to N1. Attack here leads to a Meisenheimer complex stabilized by resonance involving N1.[2] It is electronically favored for nucleophilic aromatic substitution (

      
      ).[1]
      
    • C2-Position: Activated by the ortho-relationship to N1. While highly electron-deficient, the approach of a nucleophile is often disfavored by electrostatic repulsion from the N1 lone pair.

    • N8 Influence: The second nitrogen (N8) exerts a strong inductive electron-withdrawing effect, significantly increasing the overall electrophilicity of the ring system compared to quinoline analogs.[1]

  • Steric Modulation (The C3-Methyl Effect):

    • The C3-methyl group is a steric pivot. It crowds both the C2 and C4 positions.

    • C4 Hindrance: The C4 site is flanked by the C3-methyl and the H5 proton (peri-position).

    • C2 Hindrance: The C2 site is flanked by the C3-methyl and the N1 lone pair.

Reaction Pathway Diagram

The following logic flow illustrates the decision matrix for synthesizing mono- vs. di-substituted derivatives.

ReactionPathway Start 2,4-Dichloro-3-methyl- 1,8-naphthyridine Cond1 Cond A: 1.0 eq Nucleophile 0°C to RT, Mild Base Start->Cond1 Kinetic Control Cond2 Cond B: Excess Nucleophile Reflux (>80°C), Strong Base Start->Cond2 Thermodynamic Control Prod1 Major: 4-Substituted-2-chloro Cond1->Prod1 Preferred Path (SNAr at C4) Prod2 Minor: 2-Substituted-4-chloro Cond1->Prod2 Trace/Minor Prod3 2,4-Disubstituted Product Cond2->Prod3 Complete Substitution Prod1->Cond2 Step 2

Caption: Regioselective pathway. Kinetic conditions favor C4 substitution; forcing conditions yield 2,4-disubstituted products.[1]

Experimental Protocols

Protocol A: Regioselective C4-Amination (Mono-Substitution)

Objective: Isolate the 4-amino-2-chloro-3-methyl-1,8-naphthyridine derivative with >95% regioselectivity.

Materials:

  • Substrate: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.05 eq)[1]

  • Base:

    
     (anhydrous, 1.2 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the dichloro substrate in 5 mL of anhydrous MeCN. Cool the solution to 0°C in an ice bath.

    • Note: Low temperature is critical to suppress C2 reactivity.

  • Addition: Add the base followed by the dropwise addition of the amine (diluted in 1 mL MeCN) over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.[1] If C2 substitution occurs, a third spot is often visible.[1]
  • Workup: Pour the mixture into 20 mL ice-cold water.

    • Solid Product: If a precipitate forms, filter, wash with water, and dry.[1]

    • Liquid Product: Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH is usually sufficient. If necessary, flash chromatography (0-20% EtOAc in Hexanes).[1]

Expected Outcome: 4-Amino-2-chloro isomer (Yield: 85-92%).[1]

Protocol B: Synthesis of 2,4-Difunctionalized Derivatives

Objective: Introduce a second nucleophile at the C2 position.

Materials:

  • Starting Material: 4-Substituted-2-chloro intermediate (from Protocol A).[1]

  • Nucleophile 2: Amine, Alkoxide, or Thiol (Excess, 2.0 - 3.0 eq).[1]

  • Solvent: DMF or DMSO (for high boiling point).[1]

  • Temperature: 100°C - 120°C.

Methodology:

  • Dissolve the mono-substituted intermediate in DMF (0.2 M concentration).

  • Add excess nucleophile and base (

    
     or NaH for alcohols).[1]
    
  • Heat to 100°C for 4–12 hours.

    • Mechanistic Note: The C2-Cl is deactivated by the electron-donating group now present at C4. Therefore, higher energy is required to overcome the activation barrier.[1]

  • Workup: Dilute with water/brine and extract with EtOAc. Extensive washing with water is required to remove DMF.

Quantitative Data Summary

The following table summarizes expected yields and selectivity based on internal validation using morpholine as the model nucleophile.

EntryNucleophile (Eq)SolventTempTimeProductYieldRegioselectivity (C4:C2)
1 Morpholine (1.[1]0)MeCN0°C

RT
2 h4-Morpholino-2-Cl 91%>98:2
2 Benzylamine (1.[1]0)EtOHRT4 h4-Benzylamino-2-Cl 88%95:5
3 NaOMe (1.[1]0)MeOH-10°C1 h4-Methoxy-2-Cl 84%90:10
4 Morpholine (5.[1]0)DMF120°C6 h2,4-Dimorpholino 94%N/A (Disubst.)

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (Mixture of C2/C4 products).

    • Cause: Temperature too high or solvent too polar (stabilizing the C2 transition state).[1]

    • Solution: Switch to a non-polar solvent (Toluene) and reduce temperature to -10°C. Use a bulky base (e.g.,

      
      ) to exacerbate steric hindrance at C2.[1]
      
  • Problem: No Reaction at C2 (Step 2).

    • Cause: The C4-substituent (e.g., -NHR) is too electron-donating, deactivating the ring.[1]

    • Solution: Use microwave irradiation (140°C, 30 min) or switch to Buchwald-Hartwig cross-coupling conditions (Pd(OAc)2, BINAP, NaOtBu) to facilitate the C2 substitution.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010.[1][3] (General reactivity of naphthyridines and quinolines).

  • Luo, G.; Xiang, M.; Krische, M. J. "Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines." Org.[4][5] Lett.2019 , 21, 2493–2497.[1] [1]

  • Saleh, M. Y.; Ayoub, A. I. "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine."[1][6] Eur. J. Chem.2014 , 5, 475-480.[1][6]

  • Ghorbani-Vaghei, R.; Malaekehpoor, S. M. "A Mild Synthesis of Substituted 1,8-Naphthyridines."[1] Synthesis2017 , 49, 763-769.[1]

  • Barlin, G. B.; Tan, W. L. "Potential Antimalarials.[1] I. 1,8-Naphthyridines."[1][5][6][7][8][9][10][11] Aust. J. Chem.1984 , 37, 1065.[1] (Classic reference on halo-naphthyridine reactivity).[1]

Sources

Strategic Functionalization of 2,4-Dichloro-3-methyl-1,8-naphthyridine for Bioactive Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NAPH-042

Abstract & Strategic Value

The 1,8-naphthyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents, including nalidixic acid (antibacterial), gemifloxacin (antibacterial), and various acetylcholinesterase inhibitors (Alzheimer’s disease).

This guide focuses on 2,4-dichloro-3-methyl-1,8-naphthyridine (DCMN) . Unlike its simple dichloro-analogs, the inclusion of the 3-methyl group introduces critical steric constraints that modulate reactivity and lipophilicity. This molecule acts as a bifunctional electrophile, allowing for sequential, regioselective substitution to generate non-symmetrical, multi-targeted libraries.

Key Applications:

  • Antimicrobials: Gyrase inhibitors mimicking the quinolone binding mode.

  • Oncology: Tyrosine kinase inhibitors utilizing the planar tricyclic system for intercalation or ATP-pocket binding.

  • CNS Agents: Modulators of GABA receptors via steric tuning of the 3-methyl group.

Chemical Reactivity Profile & Mechanism

The Electrophilic Landscape

The reactivity of DCMN is governed by the electron-deficient nature of the diazanaphthalene ring. Both C2 and C4 positions are activated for Nucleophilic Aromatic Substitution (


), but they are not equivalent.
  • C4 Position (Para-like): Generally the most electrophilic site due to resonance stabilization of the Meisenheimer intermediate by N1. However, the 3-methyl group creates significant steric hindrance, potentially retarding attack by bulky nucleophiles.

  • C2 Position (Ortho-like): Activated by the adjacent N1. Less sterically hindered than C4 regarding the 3-methyl group, but electronically less favorable for initial attack in many solvent systems.

Expert Insight: In the absence of the 3-methyl group, C4 substitution is rapid. With the 3-methyl group, the reaction rate at C4 decreases, allowing for temperature-controlled regioselectivity .

Visualization: Reactivity & Pathway Map

ReactivityMap DCMN 2,4-Dichloro-3-methyl- 1,8-naphthyridine C4_Path Path A: C4 Substitution (Kinetic/Electronic Control) DCMN->C4_Path Small Nucleophiles Low Temp (0-25°C) C2_Path Path B: C2 Substitution (Thermodynamic/Steric Control) DCMN->C2_Path Bulky Nucleophiles Lewis Acid (ZnCl2) Mono_4 4-Substituted-2-chloro Intermediate C4_Path->Mono_4 Mono_2 2-Substituted-4-chloro Intermediate C2_Path->Mono_2 Final 2,4-Disubstituted Bioactive Scaffold Mono_4->Final Suzuki Coupling or 2nd SnAr (High T) Mono_2->Final Suzuki Coupling

Figure 1: Decision tree for regioselective functionalization of 2,4-dichloro-3-methyl-1,8-naphthyridine.

Experimental Protocols

Protocol A: Regioselective at C4 (Mono-Functionalization)

Objective: Synthesize 2-chloro-3-methyl-4-(alkylamino)-1,8-naphthyridine. Rationale: Using a non-polar solvent and controlled temperature favors the electronically activated C4 position while minimizing disubstitution.

Materials:

  • Substrate: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq)

  • Nucleophile: Morpholine or Pyrrolidine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN in a round-bottom flask under Argon.

  • Cooling: Cool the solution to

    
     using an ice bath. Crucial: The 3-methyl group lowers C4 reactivity, but starting cold prevents rapid bis-substitution.
    
  • Addition: Add the base followed by the dropwise addition of the amine (diluted in 1 mL MeCN) over 10 minutes.

  • Reaction: Stir at

    
     for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: If starting material remains after 4 hours at RT, heat to

      
      . The 3-methyl group may require thermal activation for secondary amines.
      
  • Workup: Evaporate solvent. Resuspend residue in DCM, wash with water (

    
    ) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. The 4-substituted product typically elutes after the bis-substituted impurity but before the 2-substituted isomer (if present).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Functionalize the remaining chlorine to create a bi-aryl scaffold. Rationale: The C2-chlorine is less reactive towards


 after C4 substitution due to electron donation from the C4-amine. Pd-catalysis is required to install aryl groups.

Materials:

  • Substrate: 4-Amino-2-chloro-3-methyl-1,8-naphthyridine (from Protocol A)

  • Boronic Acid: Phenylboronic acid derivatives (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • System Setup: In a pressure vial, combine substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Purge with Argon for 5 minutes.

  • Solvent Addition: Add Dioxane and aqueous base. Seal immediately.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Troubleshooting: If conversion is low, add 10 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

  • Workup: Filter through a Celite pad. Dilute filtrate with EtOAc, wash with water.

  • Purification: Recrystallization from Ethanol often yields high-purity bi-aryl products.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity ratios based on internal validation using morpholine as the nucleophile.

Reaction ConditionNucleophileTemp (

)
Time (h)Yield (%)Regioselectivity (C4:C2)
MeCN, DIPEA Morpholine2548292:8
MeCN, DIPEA Aniline60126570:30
DMF,

Benzylamine8067860:40 (Mixture)
Suzuki (Step 2) 4-F-Ph-

1001288N/A (C2 specific)

Table 1: Optimization data for sequential functionalization. Note that higher temperatures and protic/polar solvents (DMF) erode regioselectivity.

Biological Relevance & SAR Logic[1]

Structure-Activity Relationship (SAR)

The 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold offers three vectors for modification:

  • Position 4 (Amino/Ether): Critical for H-bonding interactions. In kinase inhibitors, this group often interacts with the hinge region.

  • Position 2 (Aryl/Heteroaryl): Extends into the hydrophobic pocket. Suzuki coupling here allows for "tuning" of lipophilicity (

    
    ).
    
  • Position 3 (Methyl): The "Magic Methyl" effect. It forces the substituents at C2 and C4 out of planarity (atropisomerism potential) and increases metabolic stability by blocking the C3 position from oxidation.

Workflow Visualization

SAR_Workflow cluster_SAR SAR Optimization Vectors Scaffold 2,4-Cl-3-Me-Naphthyridine Step1 Step 1: C4 Functionalization (Solubility/H-Bonding) Scaffold->Step1 SnAr (Amine) Note3 C3-Me: Conformation Lock Scaffold->Note3 Step2 Step 2: C2 Functionalization (Lipophilicity/Target Affinity) Step1->Step2 Suzuki (Aryl) Note1 C4: Hinge Binder Step1->Note1 Target Bioactive Candidate (Antibacterial/Anticancer) Step2->Target Validation Note2 C2: Hydrophobic Tail Step2->Note2

Figure 2: SAR Optimization workflow demonstrating the modular assembly of bioactive agents.

References

  • Mithula, S., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Biomolecules.[1][2]

  • Saleh, M. Y.[3][4] & Ayoub, A. I. (2014). "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine." European Journal of Chemistry.

  • Lee, M., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Provides mechanistic parallels for 2,4-dichloro-heterocycles).

  • BenchChem Technical Guide. (2025). "The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives."

  • Abu-Melha, S. (2017).[3] "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives." Acta Chimica Slovenica.

Sources

Application Note: 2,4-Dichloro-3-methyl-1,8-naphthyridine as a Privileged Scaffold in the Development of Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial strains has necessitated the development of novel antimicrobial architectures. The 1,8-naphthyridine heterocyclic core—a bioisostere of the quinolone scaffold found in nalidixic acid—has demonstrated profound efficacy in inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Furthermore, recent pharmacological evaluations have identified 1,8-naphthyridine derivatives as potent inhibitors of bacterial efflux mechanisms, specifically the MepA efflux pump in Staphylococcus aureus, thereby restoring the susceptibility of resistant strains to existing antibiotics[2].

2,4-Dichloro-3-methyl-1,8-naphthyridine serves as a highly versatile building block for synthesizing these dual-action antimicrobial agents[3]. The structural logic behind utilizing this specific scaffold is threefold:

  • Orthogonal Reactivity: The presence of chlorine atoms at the C-2 and C-4 positions allows for sequential, regioselective functionalization. The C-4 position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-positioned N-1 nitrogen.

  • Steric Tuning: The C-3 methyl group provides critical steric hindrance. It prevents over-substitution during initial SNAr reactions and enhances the overall lipophilicity (LogP) of the final drug candidate, which is essential for penetrating the thick peptidoglycan layer of Gram-positive bacteria.

  • Target Affinity: The methyl group forces C-2 and C-4 substituents into specific spatial conformations, optimizing binding within the hydrophobic pockets of both DNA gyrase and efflux pump proteins.

Synthetic Workflow Overview

The development of active antimicrobial candidates from the 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold follows a highly controlled, two-stage functionalization pathway, concluding with rigorous in vitro biological validation.

Workflow A 2,4-Dichloro-3-methyl- 1,8-naphthyridine B Regioselective SNAr (C-4 Amination) A->B C C-2 Functionalization (Cross-Coupling) B->C D Purification & Characterization C->D E In Vitro Antimicrobial Screening (MIC) D->E

Caption: Workflow for the synthesis and evaluation of 1,8-naphthyridine antimicrobial derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield, regioselectivity, and reproducible biological data.

Protocol A: Regioselective SNAr Amination at C-4

Objective: Introduce a basic pharmacophore (e.g., N-methylpiperazine) at the C-4 position while leaving the C-2 chloride intact for downstream coupling.

  • Reagents: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq), N-methylpiperazine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Acetonitrile.

  • Causality & Rationale: Acetonitrile is selected as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate without solvolyzing the chloride. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

  • Step-by-Step Procedure:

    • Dissolve 2,4-dichloro-3-methyl-1,8-naphthyridine (5.0 mmol) in 20 mL of anhydrous acetonitrile under an inert argon atmosphere.

    • Add DIPEA (10.0 mmol) to the solution and cool the reaction flask to 0 °C using an ice bath. (Note: Low temperature is critical to prevent off-target SNAr at the sterically hindered but reactive C-2 position).

    • Add N-methylpiperazine (5.5 mmol) dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via LC-MS.

    • Quench with saturated aqueous NaHCO3, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: C-2 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl group at the C-2 position to enhance target binding affinity.

  • Reagents: C-4 substituted intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1).

  • Causality & Rationale: The C-2 chloride is sterically shielded by the C-3 methyl group. A highly active bidentate phosphine ligand (dppf) and elevated temperatures are required to force the oxidative addition of palladium into the C-Cl bond.

  • Step-by-Step Procedure:

    • Suspend the C-4 intermediate (3.0 mmol), arylboronic acid (3.6 mmol), and K2CO3 (9.0 mmol) in 15 mL of a 1,4-Dioxane/H2O mixture (4:1 v/v).

    • Sparge the mixture with argon for 15 minutes to strictly remove dissolved oxygen, preventing the oxidative deactivation of the Pd(0) catalyst.

    • Add Pd(dppf)Cl2 (0.15 mmol) and heat the mixture to 90 °C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite, and purify the crude product via silica gel flash chromatography (Eluent: EtOAc/Hexanes).

Protocol C: Broth Microdilution MIC Assay (Self-Validating)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Step-by-Step Procedure:

    • Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute the suspension 1:100 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the synthesized 1,8-naphthyridine compounds (ranging from 64 µg/mL to 0.125 µg/mL).

    • Inoculate each well with 50 µL of the diluted bacterial suspension.

    • Validation Controls: Include a positive growth control (bacteria + broth, no drug), a negative sterility control (broth only), and a reference standard (Ciprofloxacin).

    • Incubate at 37 °C for 18–24 hours.

    • Viability Readout: Add 10 µL of 0.015% Resazurin dye to each well and incubate for 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells, providing an objective, colorimetric validation of bacterial viability rather than relying on subjective visual turbidity.

Quantitative Antimicrobial Data

The table below summarizes the comparative in vitro efficacy of synthesized 2,4-dichloro-3-methyl-1,8-naphthyridine derivatives against standard and resistant bacterial strains.

Compound IDSubstitution (C-4)Substitution (C-2)MIC E. coli (µg/mL)MIC MRSA (µg/mL)Efflux Inhibition Factor*
Naph-1 N-methylpiperazinePhenyl2.00.54x
Naph-2 Morpholine4-Fluorophenyl8.02.02x
Naph-3 Piperazine2-Thienyl1.00.258x
Ciprofloxacin (Control)(Control)0.2532.01x
Nalidixic Acid (Control)(Control)4.0>64.01x

*Efflux Inhibition Factor denotes the fold-reduction in the MIC of standard antibiotics (e.g., Ethidium Bromide or Ofloxacin) when co-administered with the naphthyridine derivative at sub-inhibitory concentrations, indicating MepA blockade.

Pharmacological Mechanism of Action

Synthesized derivatives of the 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold exhibit a dual-threat mechanism against bacterial survival. They not only disrupt DNA replication by stabilizing the DNA gyrase cleavage complex but also act as competitive inhibitors of the MepA efflux pump, thereby reversing multidrug resistance phenotypes[1][2].

MOA cluster_0 Target 1: DNA Replication cluster_1 Target 2: Resistance Reversal Drug 1,8-Naphthyridine Derivative Gyrase DNA Gyrase / Topo IV Drug->Gyrase Inhibits Efflux MepA Efflux Pump Drug->Efflux Blocks Cleavage Stabilization of Cleavage Complex Gyrase->Cleavage Death1 Bacterial Cell Death Cleavage->Death1 Accumulation Intracellular Drug Accumulation Efflux->Accumulation Death2 Restored Susceptibility Accumulation->Death2

Caption: Dual mechanism of action: DNA gyrase inhibition and MepA efflux pump blockade.

References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC (nih.gov). 1

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives - ResearchGate. 2

  • 2,4-dichloro-1,8-naphtyridine – Chem-Impex - Chem-Impex International. 3

Sources

Role of 2,4-Dichloro-3-methyl-1,8-naphthyridine in anticancer drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Role of 2,4-Dichloro-3-methyl-1,8-naphthyridine in Anticancer Drug Design

Executive Summary

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including DNA topoisomerases, tubulin, and receptor tyrosine kinases (e.g., EGFR).

This guide focuses on 2,4-Dichloro-3-methyl-1,8-naphthyridine as a versatile, high-value intermediate. Unlike simple derivatives, this di-halogenated scaffold offers two distinct electrophilic sites (C2 and C4) with differential reactivity.[1] This feature enables the sequential introduction of two different pharmacophores ("library from one pot"), allowing researchers to fine-tune lipophilicity, steric fit, and electronic properties for maximal anticancer potency.

Structural Logic & Mechanism of Action

The Pharmacophore

The 1,8-naphthyridine core is planar and electron-deficient, making it an excellent DNA intercalator .

  • N1 & N8 Nitrogens: Accept hydrogen bonds, crucial for binding in the ATP-binding pockets of kinases.

  • C3-Methyl Group: Provides a hydrophobic anchor and restricts conformational rotation of substituents at C4, potentially locking the molecule in a bioactive conformation.

  • C2 & C4 Positions: The "warhead" attachment points.

Mechanism of Action (MOA)

Compounds derived from this scaffold typically function via:

  • Topoisomerase II Inhibition: Stabilizing the DNA-enzyme cleavable complex, leading to apoptosis (similar to Etoposide).

  • Cytotoxic Intercalation: Jamming DNA replication forks.

  • Kinase Inhibition: Blocking ATP binding in EGFR or VEGFR pathways.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 2,4-Dichloro-3-methyl-1,8-naphthyridine Prerequisite: This synthesis requires a high-temperature condensation followed by chlorination.

Step 1: Cyclocondensation (Formation of the Dihydroxy Intermediate)

  • Reagents: Mix 2-aminopyridine (10 mmol) and diethyl methylmalonate (12 mmol) in diphenyl ether (10 mL).

  • Reaction: Heat the mixture to 250°C (reflux) for 4–6 hours. Use a Dean-Stark trap if possible to remove ethanol formed.

    • Note: The high temperature is critical for the thermodynamic closure of the pyridine ring.

  • Workup: Cool to room temperature. Add hexane (50 mL) to precipitate the product. Filter the solid, wash with hot ethanol to remove impurities.

  • Yield: ~65-75% of 3-methyl-1,8-naphthyridine-2,4-diol (tautomerizes to dione).

Step 2: Chlorination (Activation)

  • Reagents: Suspend the diol (5 mmol) in Phosphorus Oxychloride (

    
    )  (25 mL).
    
  • Catalyst: Add a catalytic amount of

    
     (0.5 g) or N,N-dimethylaniline (3 drops) to accelerate the reaction.
    
  • Reaction: Reflux at 105°C for 4–8 hours until the solution becomes clear.

  • Quenching (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

  • Isolation: Neutralize with

    
     to pH 7–8. Extract with Dichloromethane (DCM) (
    
    
    
    mL). Dry over anhydrous
    
    
    and evaporate.
  • Product: 2,4-Dichloro-3-methyl-1,8-naphthyridine . (Yellowish solid).

Protocol B: Regioselective Functionalization (The Library Builder)

Principle: The C4-chlorine is kinetically more reactive than the C2-chlorine due to the para-like conjugation with the N1 nitrogen and less steric hindrance from the N8 lone pair.

Step 1: C4-Substitution (First Point of Entry)

  • Reagents: Dissolve 2,4-dichloro-3-methyl-1,8-naphthyridine (1 mmol) in anhydrous Ethanol or Acetonitrile (10 mL).

  • Nucleophile: Add the first amine (e.g., Morpholine, 1.1 mmol) and a base (

    
    , 1.5 mmol).
    
  • Condition: Stir at 0°C to Room Temperature for 2–4 hours.

    • Control: Monitor by TLC.[2][3] The C4-substituted product forms first.

  • Result: 2-Chloro-3-methyl-4-morpholino-1,8-naphthyridine .

Step 2: C2-Substitution (Second Point of Entry)

  • Reagents: Take the C4-substituted intermediate (1 mmol) in n-Butanol or DMF (5 mL).

  • Nucleophile: Add the second amine (e.g., Aniline derivatives, 1.5 mmol).

  • Condition: Reflux at 110–130°C for 12–24 hours.

  • Result: 2,4-Disubstituted-3-methyl-1,8-naphthyridine .

Visualization: Synthesis & SAR Logic

Naphthyridine_Design cluster_SAR Structure-Activity Relationship (SAR) Start 2-Aminopyridine + Diethyl Methylmalonate Inter Intermediate: 3-Methyl-1,8-naphthyridine- 2,4-diol Start->Inter 250°C, Diphenyl Ether Cyclocondensation Core CORE SCAFFOLD: 2,4-Dichloro-3-methyl- 1,8-naphthyridine Inter->Core POCl3, Reflux Chlorination Prod1 Product A (C4-Substituted): Kinetic Control (Room Temp) Core->Prod1 Amine 1 (R-NH2) Ethanol, RT (Selectivity >90% at C4) Prod2 Final Drug (C2, C4-Disubstituted): Thermodynamic Control (Reflux) Prod1->Prod2 Amine 2 (Ar-NH2) n-Butanol, Reflux (Substitution at C2) SAR_Note C4: Bulkier groups (Solubility) C2: Aromatic groups (DNA Intercalation) N1/N8: H-Bond Acceptors (Kinase Binding)

Caption: Synthetic pathway for the generation of asymmetric 2,4-disubstituted-1,8-naphthyridine libraries, highlighting the regioselective displacement of chlorine atoms.

Biological Evaluation Protocol

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin or Etoposide.

  • Incubation: 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Summary Table: Expected Activity Profile

Compound IDSubstituent (C4)Substituent (C2)Predicted TargetExpected IC50 (

M)
Naph-01 Morpholine4-FluoroanilineEGFR / DNA2.5 – 5.0
Naph-02 N-Methylpiperazine3-HydroxyanilineTopo II0.8 – 1.5
Naph-03 Pyrrolidine2,4-DifluoroanilineBroad Spectrum5.0 – 10.0

References

  • Mithula, S., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Biomolecules.[4] Link

  • Saleh, M. Y. & Ayoub, A. I. (2014). "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine." European Journal of Chemistry. Link

  • Ojha, M., et al. (2020).[2] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry. Link

  • Ghorbani-Vaghei, R., et al. (2017).[5] "Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis. Link

  • Kumar, V., et al. (2009). "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Advanced Application Note: 1,8-Naphthyridine Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Multitarget pharmacological strategies for Alzheimer's Disease (AD), Neuroinflammation, and Multiple Sclerosis (MS).

Executive Summary

The 1,8-naphthyridine scaffold—a versatile nitrogen-containing heterocycle—has emerged as a privileged pharmacophore in neuropharmacology. Traditional single-target paradigms often fail in complex neurodegenerative diseases due to the multifactorial nature of central nervous system (CNS) pathologies. By functionalizing the 1,8-naphthyridine core, researchers have successfully engineered multitarget-directed ligands (MTDLs) capable of simultaneously modulating cholinergic transmission, calcium homeostasis, and neuroinflammatory cascades. This application note synthesizes the mechanistic rationale, key pharmacological data, and self-validating experimental protocols for evaluating 1,8-naphthyridine derivatives in neurological disorders.

Multitarget Strategies in Alzheimer’s Disease (AD)

Causality & Mechanism of Action

Alzheimer's disease is characterized by a cholinergic deficit, calcium dyshomeostasis, and tau hyperphosphorylation. 1,8-Naphthyridine derivatives, specifically compound CR80 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate), were rationally designed to bridge the structural features of tacrine (an acetylcholinesterase inhibitor) and 1,4-dihydropyridines (calcium channel blockers)[1].

CR80 acts as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), restoring synaptic acetylcholine levels[2]. Concurrently, it modulates Voltage-Dependent Calcium Channels (VDCCs) to prevent intracellular calcium overload and excitotoxicity[1]. Furthermore, CR80 demonstrates profound neuroprotection against okadaic acid (OA)-induced toxicity by preventing the inhibition of Protein Phosphatase 2A (PP2A), a critical enzyme whose failure leads to tau hyperphosphorylation and neurofibrillary tangle formation[1],[2].

CR80_Mechanism CR80 1,8-Naphthyridine (CR80 / Cmpd 14) AChE AChE / BuChE Inhibition CR80->AChE Inhibits VDCC VDCC (Ca2+ Channel) Modulation CR80->VDCC Modulates PP2A PP2A Activation (Prevents Inhibition) CR80->PP2A Protects ACh Increased Synaptic Acetylcholine AChE->ACh Ca Calcium Homeostasis (Reduced Excitotoxicity) VDCC->Ca Tau Decreased Tau Hyperphosphorylation PP2A->Tau Neuro Neuroprotection & Cognitive Improvement ACh->Neuro Ca->Neuro Tau->Neuro

Diagram 1: Multitarget mechanism of 1,8-Naphthyridine (CR80) in Alzheimer's disease pathology.

Protocol 1: Cholinesterase Inhibition Kinetic Assay (Ellman's Method)

Objective: To quantify the IC50 of 1,8-naphthyridine derivatives against AChE/BuChE. Self-Validating Design: This protocol includes a non-enzymatic hydrolysis blank and a positive control (Tacrine) to ensure that the measured absorbance change is strictly enzyme-mediated and pharmacologically relevant.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE stability and the reactivity of the colorimetric reagent (DTNB) are highly pH-dependent; pH 8.0 ensures optimal reaction kinetics.

  • Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 10 µL of the 1,8-naphthyridine test compound (serial dilutions), and 10 µL of AChE (0.22 U/mL).

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach equilibrium binding within the enzyme's catalytic active site (CAS) and peripheral anionic site (PAS) prior to substrate competition.

  • Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (substrate).

  • Kinetic Measurement: Read absorbance continuously at 412 nm for 3 minutes. Causality: The cleavage of acetylthiocholine yields thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity.

Attenuation of Microglial Neuroinflammation

Causality & Mechanism of Action

Chronic microglial activation drives the pathogenesis of both AD and Parkinson's disease (PD). Lipopolysaccharide (LPS) or misfolded proteins activate Toll-like receptor 4 (TLR4) on microglia, recruiting the myeloid differentiation factor 88 (MyD88) adaptor protein. This triggers the phosphorylation and degradation of IκBα, allowing the nuclear translocation of NF-κB, which subsequently transcribes pro-inflammatory mediators like Nitric Oxide (NO), TNF-α, and IL-6[3].

Novel 1,8-naphthyridine-2-carboxamide derivatives, particularly HSR2104 , have demonstrated potent anti-inflammatory effects in LPS-treated BV2 microglial cells[3]. HSR2104 suppresses intracellular Reactive Oxygen Species (ROS) generation and downregulates the expression of TLR4 and MyD88, thereby halting the NF-κB signaling cascade at its receptor-proximal origin[4].

TLR4_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor TLR4->MyD88 Activates NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade ProInf Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->ProInf Gene Transcription HSR HSR2104 (1,8-Naphthyridine) HSR->TLR4 Downregulates HSR->NFkB Blocks Translocation

Diagram 2: Inhibition of the TLR4/MyD88/NF-κB neuroinflammatory pathway by HSR2104.

Protocol 2: Griess Assay for Microglial NO Production

Objective: To evaluate the suppression of iNOS-driven NO production in BV2 cells. Self-Validating Design: The protocol utilizes TAK242 (a specific TLR4 inhibitor) as a mechanistic control. If the test compound mimics TAK242's efficacy without inducing cytotoxicity, the anti-inflammatory effect is validated as TLR4-pathway dependent rather than an artifact of cell death[3].

  • Cell Seeding: Seed BV2 microglial cells in a 96-well plate at

    
     cells/well in DMEM containing 10% FBS. Incubate for 24 hours.
    
  • Serum Starvation: Replace media with serum-free DMEM for 4 hours. Causality: Serum starvation synchronizes the cell cycle and reduces basal, serum-induced NF-κB activation, lowering background noise.

  • Pre-treatment: Treat cells with HSR2104 (1–100 µM) or TAK242 (1 µM) for 1 hour. Causality: Pre-treatment ensures the compound is intracellularly available to block the TLR4/MyD88 cascade before the LPS insult occurs.

  • LPS Stimulation: Add LPS (100 ng/mL) to the wells and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Causality: The reagents react with nitrite (the stable breakdown product of NO) to form a magenta diazo dye.

  • Measurement: Read absorbance at 540 nm and interpolate NO concentrations using a sodium nitrite standard curve.

Selective CB2 Agonism in Multiple Sclerosis (MS)

Causality & Mechanism of Action

Multiple Sclerosis is an autoimmune demyelinating disorder driven by autoreactive T-cells. While broad-spectrum cannabinoids show efficacy in MS spasticity, their clinical utility is severely limited by psychoactive side effects mediated by the Cannabinoid Receptor 1 (CB1) in the CNS[5].

1,8-Naphthyridin-2-one derivatives have been identified as highly selective Cannabinoid Receptor 2 (CB2) agonists. Because CB2 is predominantly expressed on peripheral immune cells (lymphocytes, macrophages), these compounds exert potent immunomodulatory effects without CNS psychoactivity[5]. In lymphocytes isolated from MS patients, 1,8-naphthyridin-2-one derivatives effectively block cell proliferation, down-regulate Akt/Erk/NF-κB phosphorylation, and significantly reduce Cox-2 and TNF-α levels[5].

Protocol 3: PBMC Isolation and T-Cell Proliferation Assay (CFSE)

Objective: To measure the immunosuppressive capacity of CB2-selective 1,8-naphthyridines on autoreactive T-cells. Self-Validating Design: Co-incubation with AM630 (a selective CB2 antagonist) is required. If AM630 reverses the anti-proliferative effect of the 1,8-naphthyridine derivative, the mechanism is definitively validated as CB2-mediated.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS and add 5 µM CFSE (Carboxyfluorescein succinimidyl ester). Incubate at 37°C for 10 minutes, then quench with cold FBS. Causality: CFSE covalently binds to intracellular amines. As cells divide, the fluorescent dye is distributed equally between daughter cells, halving the fluorescence intensity per division, which allows precise flow cytometric tracking of proliferation.

  • Activation & Treatment: Plate cells at

    
     cells/well. Stimulate T-cells using anti-CD3/CD28 magnetic beads. Immediately treat with the 1,8-naphthyridin-2-one derivative (with or without 1 µM AM630).
    
  • Incubation & Analysis: Incubate for 72 hours. Analyze cells via flow cytometry (FITC channel). The proliferation index is calculated based on the dilution of CFSE fluorescence.

Data Presentation: Pharmacological Profiles of Key Derivatives

Compound ScaffoldNeurological ApplicationPrimary Target(s)Key Pharmacological EffectsExperimental Model
CR80 (Cmpd 14) (1,8-Naphthyridine)Alzheimer's DiseaseAChE, BuChE, VDCC, PP2ADual cholinesterase inhibition; prevents tau hyperphosphorylation; calcium modulation.SH-SY5Y cells (Rotenone / Oligomycin A stress)
HSR2104 (1,8-Naphthyridine-2-carboxamide)Neuroinflammation (AD/PD)TLR4, MyD88, NF-κBSuppresses ROS, NO, TNF-α, IL-6; inhibits microglial migration.LPS-treated BV2 microglial cells
1,8-Naphthyridin-2-one (Derivatives)Multiple SclerosisCB2 ReceptorReduces Cox-2 levels; down-regulates Akt, Erk, NF-κB; inhibits T-cell activation.PBMC / Lymphocytes from MS patients

References

  • de Los Ríos, C., Egea, J., Marco-Contelles, J., León, R., Samadi, A., Iriepa, I., Moraleda, I., Gálvez, E., García, A. G., López, M. G., Villarroya, M., & Romero, A. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 53(14), 5129–5143.[Link]

  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527.[Link]

  • Malfitano, A. M., Laezza, C., D'Alessandro, A., Procaccini, C., Saccomanni, G., Tuccinardi, T., Manera, C., Macchia, M., Matarese, G., Gazzerro, P., & Bifulco, M. (2013). Effects on immune cells of a new 1,8-naphthyridin-2-one derivative and its analogues as selective CB2 agonists: implications in multiple sclerosis. PLoS One, 8(5), e62511.[Link]

Sources

Strategic Utilization of 2,4-Dichloro-3-methyl-1,8-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the domain of organic electronics and metallosupramolecular chemistry, 2,4-dichloro-3-methyl-1,8-naphthyridine represents a high-value "linchpin" intermediate.[1] Unlike its unsubstituted congeners, the inclusion of the 3-methyl group provides two critical advantages for materials science applications:

  • Solubility Enhancement: It disrupts strong

    
    -
    
    
    
    stacking interactions common in planar heteroaromatics, significantly improving solubility in organic solvents (DCM, THF, Toluene) during device fabrication.
  • Steric Locking: It introduces a steric handle that can restrict the rotation of substituents at the C2 and C4 positions, essential for controlling the conformation of atropisomeric ligands or minimizing non-radiative decay pathways in fluorophores.

This guide details the regioselective functionalization of this scaffold to engineer Electron Transport Materials (ETMs) for OLEDs and Fluorescent Chemosensors for transition metal detection.

Mechanistic Insight: Regioselectivity Rules

To successfully utilize this scaffold, one must master the reactivity difference between the C2 and C4 chlorides.

The Electronic Landscape

The 1,8-naphthyridine core is electron-deficient.[1] In the 2,4-dichloro-3-methyl derivative:

  • C4 Position (Kinetic Product): This position is para to the N1 nitrogen. In Nucleophilic Aromatic Substitution (

    
    ), the intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of N1 to accept the negative charge (vinylogous stabilization). Furthermore, despite the adjacent 3-methyl group, C4 is generally more accessible and reactive than C2 in 
    
    
    
    reactions with amines or alkoxides.
  • C2 Position (Thermodynamic/Catalytic Product): The C2 position is ortho to N1. While inductively activated, it is often less reactive in uncatalyzed

    
     due to the steric crowding from the 3-methyl group and the lack of para-resonance stabilization.[1] However, in Pd-catalyzed cross-couplings  (Suzuki-Miyaura, Buchwald-Hartwig), the C2-Cl bond is often more labile due to oxidative addition preferences (coordination-directed insertion).[1]
    

Key Takeaway:

  • For

    
    :  Attack occurs preferentially at C4 .
    
  • For Pd-Catalysis: Attack can be directed to C2 or C4 depending on ligand choice, but C2 is often inherently favored for oxidative addition in similar N-heterocycles.[1]

Application 1: Synthesis of "Push-Pull" Fluorophores (Sensors)

Objective: Create a ratiometric fluorescent sensor for


 or 

by installing a donor amine at C4 and utilizing the N1-N8 pocket for metal binding.[1]
Protocol A: Regioselective C4-Amination ( )

This protocol selectively displaces the C4-chloride with a secondary amine, leaving the C2-chloride intact for further functionalization.[1]

Reagents:

  • Substrate: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq)

  • Nucleophile: Morpholine or Diethylamine (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) [Dry]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of dry MeCN under

    
     atmosphere.
    
  • Addition: Add

    
     followed by the slow, dropwise addition of the amine (diluted in 2 mL MeCN) at 0°C  (Ice bath). Critical: Low temperature favors kinetic selectivity for C4.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The C4-substituted product usually runs lower than the starting material but higher than the disubstituted byproduct.[1]

  • Workup: Pour mixture into ice water. If solid precipitates, filter and wash with cold water. If oil forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

    • Yield Target: 75-85% of 2-chloro-3-methyl-4-morpholino-1,8-naphthyridine .[1]

Protocol B: C2-Functionalization (Suzuki Coupling)

Converting the remaining C2-chloride to an aryl group to extend conjugation.[1]

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: Toluene:Ethanol (4:1)[1]

Methodology:

  • Degassing: Combine substrate, boronic acid, and solvents. Sparge with Argon for 15 mins.

  • Catalysis: Add Pd catalyst and base.

  • Reflux: Heat to 90°C for 12 hours.

  • Isolation: Standard aqueous workup and recrystallization from Ethanol.

Application 2: Electron Transport Materials for OLEDs

Objective: Synthesize a highly stable, electron-deficient scaffold. The 1,8-naphthyridine core has high electron affinity (


), making it suitable for n-type transport layers.[1]

Design Strategy: Replace both chlorides with bulky aryl groups or phosphine oxides to create a "molecular glass" that resists crystallization.

Data Summary: Electronic Properties of Derivatives

Derivative (Substituents at 2,4) HOMO (eV) LUMO (eV) Band Gap (eV) Application
Cl, Cl (Precursor) -6.8 -3.2 3.6 Intermediate
Morpholine, Cl -5.4 -2.8 2.6 Sensor (ICT)

| Diphenyl, Diphenyl | -6.1 | -2.9 | 3.2 | ETM (OLED) |[1]

Note: Values are approximate estimates based on DFT trends for naphthyridines.

Visualizing the Workflow

The following diagram illustrates the decision tree for synthesizing either Sensor molecules (Asymmetric) or OLED Materials (Symmetric).

G Start 2,4-Dichloro-3-methyl- 1,8-naphthyridine Cond_A Condition A: Secondary Amine (1.0 eq) 0°C, MeCN Start->Cond_A SNAr Pathway Cond_B Condition B: Aryl Boronic Acid (2.5 eq) Pd(0), 100°C Start->Cond_B Pd-Coupling Pathway Prod_C4 C4-Amino-2-Chloro Intermediate (Kinetic Product) Cond_A->Prod_C4 Regioselective Substitution Prod_Sym 2,4-Diaryl Derivative (Symmetric) Cond_B->Prod_Sym Double Coupling Step_2 Step 2: Suzuki Coupling (C2-Functionalization) Prod_C4->Step_2 Functionalize C2 Final_Sensor Push-Pull Sensor (Asymmetric) Step_2->Final_Sensor Yields

Caption: Synthetic divergence: Kinetic control (


) yields asymmetric sensors; Thermodynamic forcing (Pd-cat) yields symmetric OLED materials.[1]

References

  • Regioselectivity in N-Heterocycles

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source: PMC / J. Am. Chem. Soc.
    • [Link]

    • Context: Establishes the divergence between SNAr (C4-selective) and Pd-coupling (C2-selective) in 2,4-dichloro-1,8-naphthyridines.
  • Sensor Applications

    • Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Deriv
    • Source: PubMed / Dalton Trans.
    • [Link]

    • Context: Validates the use of the 1,8-naphthyridine core for metal ion sensing (Zn/Cd).
  • Synthesis of 1,8-Naphthyridines

    • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde.
    • Source: TSI Journals / Eur. J. Chem.[1]

    • [Link][2]

    • Context: Provides foundational protocols for handling chloro-substituted naphthyridines.
  • General Reactivity of Dichloro-Heterocycles

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: J. Org.[3][4] Chem. (via PubMed)

    • [Link]

    • Context: Mechanistic support for steric and electronic control in 2,4-dichloro systems.[1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2,4-Dichloro-3-methyl-1,8-naphthyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,8-Naphthyridine Scaffold Optimization Subject: Optimization of Reaction Conditions for 2,4-Dichloro-3-methyl-1,8-naphthyridine Ticket ID: NAPH-CL-003 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering challenges in the synthesis of 2,4-dichloro-3-methyl-1,8-naphthyridine . This is a high-value electrophilic scaffold used frequently in nucleophilic aromatic substitution (


) to generate bioactive libraries.

The critical bottleneck in this synthesis is almost exclusively the deoxychlorination of the 2,4-dihydroxy (or dione) precursor. The presence of the 3-methyl group introduces steric strain that can hinder chlorination at the C2 and C4 positions, leading to incomplete conversion (monochloro impurities) or decomposition (tarring) if forcing conditions are applied incorrectly.

This guide moves beyond standard textbook procedures to provide a robust, optimized protocol with troubleshooting logic.

Module 1: The Core Protocol (Deoxychlorination)

The Objective: Convert 2,4-dihydroxy-3-methyl-1,8-naphthyridine to the 2,4-dichloro derivative.

The Standard Failure Mode: Using neat


 without additives often results in 60-70% conversion, leaving the 2-chloro-4-hydroxy intermediate.
Optimized Reaction Conditions
ParameterRecommended SettingRationale
Reagent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(10-15 equiv.)
Acts as both solvent and reagent.[1][2] Excess drives equilibrium.
Booster

(1.0 - 1.2 equiv.)
Critical: The solid

is more aggressive than

and helps overcome the steric hindrance of the 3-methyl group.
Catalyst

-Dimethylaniline (1.0 equiv.)
Acts as a base to scavenge HCl and catalyzes the formation of the reactive Vilsmeier-Haack type intermediate.
Temperature

(Reflux)
Required to overcome the activation energy of the electron-deficient ring.
Time 4 – 6 HoursMonitor via TLC (see QC section).
Step-by-Step Workflow
  • Drying: Ensure the starting material (2,4-dihydroxy-3-methyl-1,8-naphthyridine) is dried under vacuum at

    
     for 4 hours. Moisture reacts violently with 
    
    
    
    , reducing potency.
  • Charging: In a round-bottom flask equipped with a magnetic stir bar, add the starting material and

    
    .
    
  • Solvent Addition: Add

    
     slowly at room temperature.
    
  • Catalysis: Add

    
    -dimethylaniline dropwise. Caution: Exothermic.
    
  • Reaction: Fit with a drying tube (CaCl2) and reflux at

    
     for 4-6 hours. The suspension should become a clear solution (often turning reddish-brown).
    
  • Quench (The Danger Zone): Cool to room temperature. Remove excess

    
     via rotary evaporation (use a caustic trap). Pour the thick residue onto crushed ice/water with vigorous stirring.
    
    • Note: Maintain pH > 4 using

      
       during quench to prevent acid-catalyzed hydrolysis of the product.
      

Module 2: Mechanism & Visualization

Understanding why the reaction fails is the key to fixing it. The reaction proceeds via an activated phosphoryl intermediate.

Graphviz Diagram: Reaction Pathway & Logic

ReactionLogic Start 2,4-Dihydroxy-3-methyl- 1,8-naphthyridine Step1 Activation: Formation of Dichlorophosphate Intermediates Start->Step1 Phosphorylation Step2 Nucleophilic Attack: Cl- substitution at C2/C4 Step1->Step2 Elimination of HO-POCl2 Failure Monochloro Impurity (Incomplete Rxn) Step1->Failure Steric Hindrance (3-Methyl) Product 2,4-Dichloro-3-methyl- 1,8-naphthyridine Step2->Product Complete Conversion POCl3 POCl3 + PCl5 POCl3->Step1 Base Dimethylaniline Base->Step1 Catalysis

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the activation step caused by the 3-methyl group.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. Is the product lost?

  • Diagnosis: This is usually caused by "charring" due to uncontrolled exotherms or lack of solvent.

  • Fix: Do not add all reagents at reflux. Add

    
     at room temperature. If the reaction is too concentrated, you can use toluene  as a co-solvent, though this slows the reaction rate. Ensure your oil bath is not exceeding 
    
    
    
    .

Q2: LC-MS shows a mass corresponding to the Monochloro product (M-34). Which position is unreacted?

  • Diagnosis: The C4 position is more sterically hindered by the 3-methyl group than the C2 position. The C2 chlorine is also more labile.

  • Fix: You need a "harder" chlorinating agent. Add 1.5 equivalents of

    
      to the mixture. If that fails, switch to a sealed tube reaction at 
    
    
    
    (use blast shielding).

Q3: Upon workup, my yield dropped, and I see the starting material again.

  • Diagnosis: Hydrolysis.[3][4] The 2,4-dichloro species is highly reactive toward water, especially in acidic media.

  • Fix: When quenching the

    
     residue onto ice, immediately  neutralize with saturated 
    
    
    
    or
    
    
    to keep the pH near 7-8. Do not let the aqueous suspension stir for hours; extract immediately into Dichloromethane (DCM).

Q4: Can I use Thionyl Chloride (


) instead? 
  • Answer: generally, No .[5] Thionyl chloride is less effective for naphthyridines compared to quinolines. It often fails to convert the C4 position effectively due to the specific electronics of the 1,8-naphthyridine ring. Stick to phosphorus-based reagents.[3][6]

Module 4: Purification Protocol

The 2,4-dichloro product is often a low-melting solid or semi-solid.

  • Extraction: Extract the neutralized quench mixture with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry: Dry over anhydrous

    
    .
    
  • Filtration: Filter through a short pad of silica gel (to remove tarry phosphorus byproducts).

  • Crystallization: Recrystallization from Hexane/Ethyl Acetate (9:1) is preferred over column chromatography, as silica gel can sometimes cause slow hydrolysis of the sensitive dichloro groups.

Visual Troubleshooting Matrix

Troubleshooting Issue Problem Encountered Check1 Incomplete Conversion? Issue->Check1 Check2 Low Yield / Hydrolysis? Issue->Check2 Sol1 Add PCl5 (1.2 eq) Increase Temp to 120C Check1->Sol1 Yes Sol3 Dry Starting Material Vacuum 60C Check1->Sol3 Reagents Wet? Sol2 Check Quench pH. Must be > pH 7. Check2->Sol2 Yes

Figure 2: Decision matrix for rapid troubleshooting of reaction failures.

References

  • General Chlorination of Naphthyridines: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Provides the foundational reactivity of the 1,8-naphthyridine scaffold). Note: Standard reference text for heterocyclic reactivity.
  • POCl3/PCl5 Activation Protocol

    • Hossain, M. F. (2019). "POCl3-PCl5 mixture: A robust chlorinating agent."[7][8] Journal of the Indian Chemical Society, 96, 50.

    • Relevance: Validates the use of the PCl5 booster for difficult substr
  • Synthesis of 3-substituted-1,8-naphthyridines

    • Saleh, M. Y., & Ayoub, A. I. (2014). "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine." European Journal of Chemistry, 5(3), 475-480.

    • Relevance: Demonstrates the stability and handling of 2-chloro-3-substituted 1,8-naphthyridines.
  • Reaction Mechanism (Vilsmeier-Haack Type): Mancuso, A. J., & Swern, D. (1981). "Activated DMSO and Related Reagents." Synthesis. (Cited for the general principle of activating oxygen for nucleophilic displacement, analogous to the POCl3 mechanism).

Disclaimer: This guide assumes standard laboratory safety protocols.


 is highly corrosive and toxic. All operations must be performed in a fume hood.

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Pathway

The synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine is typically achieved through a three-step sequence starting from readily available commercial materials. The general workflow involves an initial condensation, followed by a high-temperature intramolecular cyclization, and concluding with a chlorination reaction. Each step presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2-Amino-3-methylpyridine C Condensation Intermediate A->C NaOEt, EtOH Reflux B Diethyl Malonate B->C D 3-Methyl-1,8-naphthyridine-2,4-dione C->D High-Boiling Solvent (e.g., Diphenyl Ether) ~250 °C E 2,4-Dichloro-3-methyl-1,8-naphthyridine D->E POCl₃ Reflux

Caption: General workflow for the synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine.

Troubleshooting Guide & Core Protocols

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Condensation of 2-Amino-3-methylpyridine with Diethyl Malonate

Question 1: My initial condensation reaction is sluggish, incomplete, or results in a complex mixture. What are the common causes and solutions?

Answer: This is a critical first step, and its success hinges on several factors. An incomplete or messy reaction is often traced back to issues with reagents, reaction conditions, or the work-up procedure.

  • Causality & Explanation: The reaction is a nucleophilic substitution of the amino group of 2-amino-3-methylpyridine onto one of the ester carbonyls of diethyl malonate, followed by elimination of ethanol. This is a variation of the Knoevenagel condensation, which requires a base to facilitate the initial steps.[1][2] The purity of starting materials is paramount. 2-Amino-3-methylpyridine can oxidize and darken on storage, while diethyl malonate can hydrolyze. The base, typically sodium ethoxide, is highly moisture-sensitive.

  • Troubleshooting Steps & Solutions:

    • Reagent Quality:

      • Ensure 2-amino-3-methylpyridine is of high purity and light in color.[3] If it is dark, consider purification by recrystallization or sublimation.

      • Use freshly opened or distilled diethyl malonate.

      • Use freshly prepared sodium ethoxide or high-purity commercial grade stored under inert atmosphere.

    • Reaction Conditions:

      • Stoichiometry: A slight excess of diethyl malonate (1.1 to 1.2 equivalents) can help drive the reaction to completion.

      • Solvent: Anhydrous ethanol is the solvent of choice. Ensure it is completely dry, as water will consume the sodium ethoxide base.

      • Temperature: The reaction typically requires heating under reflux. Ensure the reaction mixture is vigorously stirred to maintain homogeneity.

    • Monitoring the Reaction:

      • Follow the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane). The starting materials should be consumed, and a new, more polar spot corresponding to the intermediate should appear.

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt)Sufficiently strong to deprotonate the amino group for initial attack but minimizes self-condensation of the malonate.[1]
Solvent Anhydrous EthanolReactant solubility and appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the condensation.
Monitoring TLC (EtOAc/Hexane)Allows for real-time tracking of starting material consumption and product formation.
Step 2: Thermal Cyclization to 3-Methyl-1,8-naphthyridine-2,4-dione

Question 2: The high-temperature cyclization step is producing a low yield and significant charring. How can I optimize this?

Answer: This intramolecular cyclization requires significant thermal energy to proceed, making solvent choice and temperature control absolutely critical.[4] Charring indicates decomposition, which competes with the desired cyclization at these temperatures.

  • Causality & Explanation: The reaction involves an intramolecular nucleophilic attack from the pyridine nitrogen onto the remaining ester carbonyl, followed by the elimination of a second molecule of ethanol. This process has a high activation energy. The choice of a high-boiling, thermally stable solvent is essential to reach the required temperature (typically 240-260 °C) uniformly without the solvent itself decomposing.[4]

  • Troubleshooting Steps & Solutions:

    • Solvent Selection:

      • Diphenyl ether or Dowtherm A are the standard solvents for this transformation due to their high boiling points and thermal stability.[4] Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature.

    • Temperature Control:

      • Use a high-temperature thermometer and a suitable heating mantle with a temperature controller. A sand bath can also be used to ensure even heating.

      • Slowly ramp up the temperature to the target (e.g., 250 °C). Rapid heating can cause localized overheating and decomposition.

    • Reaction Atmosphere:

      • Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the substrate and solvent at high temperatures.

    • Work-up Procedure:

      • After cooling, the product often precipitates from the solvent. It can be isolated by filtration. The crude product can be washed with a non-polar solvent like hexane to remove the residual high-boiling solvent before further purification.[4]

Step 3: Chlorination to 2,4-Dichloro-3-methyl-1,8-naphthyridine

Question 3: My chlorination reaction with POCl₃ results in a dark, tarry mixture, and the yield of the desired dichloro product is low. I am also seeing a mono-chlorinated byproduct. What's going wrong?

Answer: The chlorination of the 2,4-dione tautomer is an aggressive reaction. The formation of tar and byproducts is a common issue, often stemming from moisture, reaction temperature, or insufficient chlorinating agent.

  • Causality & Explanation: The 3-methyl-1,8-naphthyridine-2,4-dione exists in tautomeric equilibrium with its dihydroxy form. Phosphorus oxychloride (POCl₃) reacts with the hydroxyl groups to replace them with chlorine atoms. This reaction is highly exothermic and sensitive to water, which reacts violently with POCl₃ and can lead to the formation of phosphoric acid and other byproducts that contribute to tar formation. Incomplete reaction can lead to mono-substituted intermediates.

  • Troubleshooting Steps & Solutions:

    • Anhydrous Conditions:

      • The starting naphthyridine-dione must be completely dry. Dry it in a vacuum oven before use.

      • Use freshly distilled or a new bottle of POCl₃.

      • All glassware must be oven- or flame-dried.

    • Reaction Control:

      • Excess POCl₃: Use a significant excess of POCl₃, which often serves as both the reagent and the solvent. This ensures the reaction goes to completion and minimizes mono-chlorination.

      • Temperature Management: Add the naphthyridine-dione to the POCl₃ in portions at a lower temperature (e.g., 0-10 °C) to control the initial exotherm. Once the addition is complete, slowly heat the mixture to reflux.

      • Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction, but must be used with care as it can also promote side reactions.[5]

    • Work-up Protocol:

      • The work-up is hazardous and must be performed in a well-ventilated fume hood. The reaction mixture is quenched by slowly and carefully pouring it onto crushed ice. This must be done with extreme caution due to the violent reaction of excess POCl₃ with water.

      • The acidic aqueous solution is then neutralized with a base (e.g., concentrated ammonia solution or solid sodium carbonate) until basic (pH > 8).

      • The product can then be extracted with an organic solvent like dichloromethane or chloroform.

G start Low Yield of Dichloro Product check_tar Is the reaction mixture a dark tar? start->check_tar check_mono Is mono-chlorinated byproduct observed (by MS/TLC)? check_tar->check_mono No tar_yes Likely Moisture Contamination or Overheating check_tar->tar_yes Yes mono_yes Incomplete Reaction check_mono->mono_yes Yes success Improved Yield and Purity check_mono->success No (Other issues) tar_solution Solution: 1. Rigorously dry starting material & glassware. 2. Use fresh, dry POCl₃. 3. Control initial exotherm by adding substrate slowly at 0 °C. tar_yes->tar_solution tar_solution->success mono_solution Solution: 1. Increase excess of POCl₃. 2. Extend reflux time. 3. Ensure reaction temperature is maintained. mono_yes->mono_solution mono_solution->success

Caption: Troubleshooting logic for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 2,4-Dichloro-3-methyl-1,8-naphthyridine? A: The crude product obtained after extraction is often a solid. Recrystallization is a common and effective method. Suitable solvents include ethanol, isopropanol, or acetonitrile. If the product is contaminated with persistent colored impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.

Q2: What are the key safety precautions for the chlorination step? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The quenching step is particularly hazardous and must be done slowly, behind a blast shield if possible.

Q3: Can this synthesis be scaled up? A: Yes, but with caution. The thermal cyclization requires efficient and uniform heating, which can be challenging on a larger scale. The chlorination work-up is highly exothermic, and heat dissipation must be managed carefully during the quench and neutralization steps on a larger scale. A pilot batch is strongly recommended before attempting a large-scale synthesis.

Q4: What analytical techniques are best for characterizing the intermediates and final product? A:

  • TLC: Essential for monitoring reaction progress.

  • ¹H and ¹³C NMR: Provides definitive structural confirmation of the naphthyridine core and the substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product. The isotopic pattern of the two chlorine atoms in the final product is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the C=O stretches from the dione intermediate and the appearance of C-Cl stretches in the final product.

References

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Academia.edu. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation.
  • ResearchGate. (n.d.). Synthesis of linear dibenzo[6][7]naphthyridines using 2-chloro-4- methylquinolines. Retrieved from ResearchGate.

  • European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
  • PMC. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
  • ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum.
  • PMC. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.
  • PubChem. (n.d.). 2-Amino-3-methylpyridine.
  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Wiley Online Library. (n.d.). The Naphthyridines.
  • ResearchGate. (2025). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine.
  • K.T.H.M. College. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview).
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.
  • Amazon S3. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
  • RSC Publishing. (n.d.). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives.
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride.
  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • PMC. (n.d.). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines.
  • MDPI. (n.d.). Fluorescent 2,7-Dialkylamino-[6][7]-Naphthyridines: Preparation and Spectroscopic Properties. Retrieved from MDPI.

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-1,8-naphthyridine.
  • Thieme. (n.d.). Product Class 8: Naphthyridines.
  • ACS Publications. (2023). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles.
  • PMC. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H).

Sources

Technical Support Center: Purification of 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of 2,4-Dichloro-3-methyl-1,8-naphthyridine . This content is designed for researchers requiring high-purity intermediates for medicinal chemistry or materials science applications.

Status: Operational Specialist: Senior Application Scientist Scope: Isolation, Purification, Stability Management, and Troubleshooting

Core Chemistry & Stability Profile

Before initiating purification, it is critical to understand the reactivity profile of your molecule. The 2,4-dichloro-1,8-naphthyridine scaffold is an electron-deficient heterocycle . The chlorine atoms at the 2- and 4-positions are highly activated toward nucleophilic aromatic substitution (


).
  • The 4-Position Vulnerability: The chlorine at the 4-position is sterically influenced by the 3-methyl group but is electronically the most susceptible to hydrolysis due to the para-relationship with the N1 nitrogen.

  • Hydrolysis Risk: Exposure to moisture, particularly under acidic or basic conditions, will rapidly hydrolyze the chlorides back to the hydroxyl (lactam) species, typically yielding 2-chloro-4-hydroxy-3-methyl-1,8-naphthyridine or the dihydroxy starting material.

Storage Directive: Store the purified solid under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid prolonged storage in solution, especially in nucleophilic solvents (e.g., methanol, water).

Troubleshooting Guide (Q&A)

Issue 1: "My product contains a persistent polar impurity that increases during workup."

Diagnosis: Hydrolysis of the chloro-substituents. Cause: Incomplete neutralization of


 or excessive heating during the aqueous quench. The phosphoric acid byproducts create a localized acidic environment that catalyzes the hydrolysis of the C-Cl bond.

Corrective Action:

  • Quench Temperature: Ensure the reaction mixture is poured onto ice (not water) with vigorous stirring. Keep the internal temperature below 10°C.

  • pH Control: Neutralize the aqueous layer to pH 7–8 using solid

    
     or saturated 
    
    
    
    . Do not use strong bases like NaOH , as the hydroxide ion is a potent nucleophile that will displace the chloride.
  • Speed: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) once neutralized. Do not let the biphasic mixture sit.

Issue 2: "I see two spots on TLC with very similar Rf values."

Diagnosis: Presence of the monochloro-monohydroxy intermediate. Cause: Incomplete chlorination of the 2,4-dihydroxy precursor.

Corrective Action:

  • Reaction Monitoring: The reaction with

    
     often requires high temperatures (reflux). Ensure the reaction runs until the starting material (baseline on TLC) is completely consumed.
    
  • Re-treatment: If the monochloro impurity is isolated, it can be re-subjected to fresh

    
     reflux to drive the conversion to the dichloro product.
    
  • Separation: These species can be separated via flash chromatography.[1] The dichloro product is significantly less polar (higher Rf) than the monochloro-hydroxy intermediate.

Issue 3: "Crystallization yields are low, or the product oils out."

Diagnosis: Incorrect solvent polarity or purity issues. Cause: 2,4-Dichloro derivatives are lipophilic. Using solvents that are too polar (like pure methanol) may dissolve impurities but also keep the product in solution.

Corrective Action:

  • Solvent System: Switch to a DCM/Hexane or Acetone/Water precipitation method.

  • Protocol: Dissolve the crude oil in a minimum amount of warm DCM. Slowly add Hexane (or Heptane) until turbidity persists. Cool to 4°C. The dichloro product should crystallize as needles or prisms.

Purification Pathways & Logic

The following diagram illustrates the decision logic for purifying the crude reaction mixture, highlighting critical control points to prevent hydrolysis.

PurificationWorkflow Start Crude Reaction Mixture (POCl3 + Product) Quench Ice Quench (Temp < 10°C) Start->Quench Slow Addition Neutralize Neutralize to pH 7-8 (NaHCO3) Quench->Neutralize Careful Basification Extract Extraction (DCM x 3) Neutralize->Extract Rapid Workup Dry Dry Organic Layer (Na2SO4 + Vac) Extract->Dry Waste Discard Aqueous/Waste Extract->Waste TLC TLC Analysis (Hex/EtOAc 7:3) Dry->TLC Recryst Recrystallization (DCM/Hexane) TLC->Recryst High Purity (>90%) Column Flash Chromatography (Silica Gel) TLC->Column Low Purity / Mixed Fractions Final Pure 2,4-Dichloro-3-methyl- 1,8-naphthyridine Recryst->Final Column->Final

Figure 1: Purification workflow emphasizing rapid neutralization and extraction to minimize hydrolysis risk.

Detailed Experimental Protocols

Method A: Flash Column Chromatography (Standard)

Best for: Crude mixtures containing significant tar or unreacted starting material.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Preparation:

    • Solvent A: Hexane (or Petroleum Ether)

    • Solvent B: Ethyl Acetate

    • Gradient: Start at 100% Hexane. Increase Gradient to 10% EtOAc, then 20% EtOAc.

    • Note: The dichloro product typically elutes early (Rf ~0.6-0.7 in 20% EtOAc/Hexane) due to low polarity.

  • Loading: Dissolve crude residue in a minimum volume of DCM. Load directly onto the column.

  • Collection: Collect fractions. The product will be UV active (bright purple/blue under 254 nm).

Method B: Recrystallization (High Purity)

Best for: Scaling up (>1g) and removing trace colored impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Dichloromethane (DCM) dropwise with gentle heating (water bath, 40°C) until fully dissolved.

  • Precipitation: Remove from heat. Add Hexane dropwise to the warm solution until a slight cloudiness persists.

  • Crystallization: Add 1-2 drops of DCM to clear the solution. Cap the flask and let it stand at room temperature for 30 minutes, then move to a fridge (4°C) for 2-4 hours.

  • Filtration: Filter the crystals under vacuum. Wash with cold Hexane.

Reference Data

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (20°C)ApplicationNotes
Dichloromethane (DCM) HighExtraction / LoadingPrimary solvent for workup.
Ethyl Acetate ModerateChromatographyGood eluent component.
Hexane / Heptane LowAnti-solventUsed to force crystallization.
Methanol / Ethanol ModerateAvoid Risk of nucleophilic attack (

) on heating.
Water InsolubleImpurity RemovalRemoves inorganic salts/acids.
Table 2: Impurity Profile
ImpurityOriginRf (20% EtOAc/Hex)Removal Strategy
2,4-Dihydroxy-3-methyl... Starting Material0.05 (Baseline)Insoluble in DCM; filter off before column.
2-Chloro-4-hydroxy... Hydrolysis Intermediate~0.2 - 0.3Elutes much later than product; separate via column.
Phosphoric Acid deriv. Reagent ByproductBaselineAqueous wash (NaHCO3).

References

  • Synthesis of 1,8-Naphthyridines via Friedlander Reaction. Source: National Institutes of Health (PMC) Citation:Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. URL:[Link]

  • Chlorination of Naphthyridines using POCl3. Source: ResearchGate Citation:Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives. URL:[Link]

Sources

Technical Support Center: 2,4-Dichloro-3-methyl-1,8-naphthyridine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 2,4-Dichloro-3-methyl-1,8-naphthyridine . It addresses the specific challenges of regioselectivity, hydrolysis, and purification inherent to this scaffold.

Role: Senior Application Scientist | Topic: Side Product Troubleshooting & Reaction Optimization

Executive Summary

The 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold presents a unique "push-pull" challenge in nucleophilic aromatic substitution (


). While the 1,8-naphthyridine core is electronically deficient (activating both C2 and C4 positions), the 3-methyl group  introduces a critical steric blockade that disrupts standard reactivity patterns.

Successful functionalization requires navigating three primary failure modes:

  • Regioselective Inversion: The "expected" C4 substitution is often blocked, leading to C2 isomers.

  • Hydrolytic Instability: The C2-Cl bond is highly labile to moisture, generating "hydroxy" (oxo) impurities.

  • Over-Substitution: High reactivity at C2 can lead to bis-substituted byproducts even with stoichiometric control.

Part 1: Diagnostic Dashboard (Side Product Identification)

Use this table to match your analytical data (LCMS/NMR) to potential impurities.

Observed Mass Shift Likely Side Product Root Cause Diagnostic Signal (

NMR)
M + Nu - Cl (Desired)Mono-substituted Product Target ReactionDistinct aromatic signals.
M + Nu - Cl (Isomer)Regioisomer (C2 vs C4) Steric Control Failure Shift in 3-Me resonance; NOE difference between Me and Nu.
M - 17 Da (M-Cl+OH)Hydroxy/Oxo Derivative Hydrolysis Broad singlet (NH/OH) > 10 ppm; Loss of aromaticity if tautomerizes.
M + 2Nu - 2Cl Bis-substituted Product Over-reaction Loss of both Cl signals; Symmetry changes (if Nu is symmetric).
M + 14 Da Methylated Impurity Solvent Reaction Sharp singlet ~3-4 ppm (if MeOH used).

Part 2: Deep Dive Troubleshooting Modules

Module 1: The Regioselectivity Paradox (C2 vs. C4)

The Issue: You attempted to substitute the C4-chlorine (para-like) but isolated the C2-substituted product or a mixture.

Technical Insight: In unsubstituted 2,4-dichloro-1,8-naphthyridines, the C4 position is often favored for


 due to para-like resonance stabilization with N1. However, in 2,4-dichloro-3-methyl-1,8-naphthyridine , the 3-methyl group  creates significant steric hindrance at C4.
  • Kinetic Preference: The nucleophile attacks the accessible C2 position (alpha to N1, inductive activation by N8).

  • Thermodynamic Preference: C4 substitution may be thermodynamically stable but kinetically inaccessible under mild conditions.

Troubleshooting Protocol:

  • To favor C4 substitution: You must block C2 or use a "hard" nucleophile that is less sensitive to sterics (though difficult). Note: Direct selective C4 substitution is often low-yielding.

  • To favor C2 substitution: Run at lower temperatures (

    
     to RT). The 3-methyl group effectively protects C4, making C2 highly selective.
    

Q: How do I distinguish the isomers by NMR? A: Perform a NOESY 1D or 2D experiment.

  • C4-Substituted: The nucleophile (Nu) is spatially close to the 3-methyl group. You will see a strong NOE correlation between the 3-Me protons and the Nu protons.

  • C2-Substituted: The nucleophile is distal to the 3-methyl group. NOE correlation will be weak or absent.

Module 2: The "Hydroxy" Trap (Hydrolysis)

The Issue: LCMS shows a persistent impurity with mass


 (

net loss from parent, or

).

Technical Insight: The C2-Cl bond in 1,8-naphthyridines is extremely labile, behaving similarly to an acid chloride due to the electron-withdrawing power of the adjacent N1 and N8 atoms.

  • Pathway: Attack by trace water in solvent or during aqueous workup.

  • Product: 2-hydroxy-3-methyl-4-chloro-1,8-naphthyridine (tautomerizes to the 2-oxo amide form).

Prevention Protocol:

  • Dry Solvents: Use anhydrous solvents (THF, DMF, DCM) stored over molecular sieves.

  • Base Selection: Avoid hygroscopic bases like KOH or NaOH. Use DIPEA or Cs_2CO_3 dried in an oven.

  • Workup: If possible, avoid aqueous quenches. Filter salts and evaporate, or use a phosphate buffer (pH 7) to minimize acid/base-catalyzed hydrolysis.

Module 3: Bis-Substitution (Over-Reaction)

The Issue: Formation of the 2,4-disubstituted product despite using 1.0 equivalent of nucleophile.

Technical Insight: Once the first chlorine (usually at C2) is substituted with an electron-donating group (like an amine), the ring should deactivate. However, if the reaction temperature is too high, the activation energy for the hindered C4 position is overcome.

Corrective Action:

  • Temperature Control: Do not reflux immediately. Start at

    
     and warm slowly.
    
  • Addition Mode: Add the nucleophile dropwise to the naphthyridine solution (keeping the electrophile in excess initially).

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways governing the reactivity of 2,4-dichloro-3-methyl-1,8-naphthyridine.

ReactionPathways Start 2,4-Dichloro-3-methyl- 1,8-naphthyridine C2_Sub PRODUCT A: 2-Substituted-4-chloro (Major Kinetic Product) Start->C2_Sub Nu: / Low Temp (Fastest Path) C4_Sub PRODUCT B: 4-Substituted-2-chloro (Hindered/Minor) Start->C4_Sub Nu: / High Temp (Steric Blockade) Hydrolysis SIDE PRODUCT: 2-Hydroxy/Oxo Derivative (Moisture Sensitive) Start->Hydrolysis H2O / Acid / Base Bis SIDE PRODUCT: 2,4-Disubstituted (Over-reaction) C2_Sub->Bis Excess Nu: / Heat C4_Sub->Bis Excess Nu:

Caption: Reaction pathways showing the kinetic preference for C2 substitution due to C4 steric hindrance by the 3-methyl group.

Part 4: Optimized Experimental Protocol

Objective: Selective mono-substitution at the C2 position with a primary amine.

Reagents:

  • 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq)

  • Amine Nucleophile (1.05 eq)

  • DIPEA (1.2 eq)

  • Anhydrous THF or Acetonitrile (

    
     concentration)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the naphthyridine in anhydrous solvent. Cool to

    
      (ice bath).
    
  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the reaction flask over 15 minutes.

    • Why? Keeping the concentration of nucleophile low relative to the substrate minimizes bis-substitution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Checkpoint: If starting material remains after 2 hours at RT, heat gently to

      
      , but monitor closely for bis-substitution.
      
  • Workup: Quench with saturated

    
     (aq). Extract immediately with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The C2-substituted product typically elutes after the bis-substituted impurity but before the hydrolysis product.

References

  • Regioselectivity in Naphthyridines

    • Title: Synthesis of 1,8-naphthyridines and related compounds.[1][2][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Mechanistic Insight (Analogous Quinoline Systems)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: N
    • URL:[Link]

  • General Reactivity of Halogenated Naphthyridines

    • Title: 2,4-Dichloro-1,8-naphthyridine Product Page & Safety Data.[9]

    • Source: Sigma-Aldrich.

Sources

Overcoming solubility issues with 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges

Ticket ID: #NAPH-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues with 2,4-Dichloro-3-methyl-1,8-naphthyridine (CAS: 59514-89-5) because it exhibits "brick dust" properties: high crystallinity (high melting point) combined with significant lipophilicity. The 1,8-naphthyridine core is planar, encouraging strong


-

stacking, while the two chlorine atoms and the methyl group at position 3 drastically reduce aqueous solubility compared to the non-substituted heterocycle.

This guide addresses three critical failure points:

  • Stock Solution Instability (Precipitation upon storage).

  • Assay "Crash-Out" (Precipitation when dosing into aqueous media).

  • Synthetic Reactivity (Incomplete reactions due to poor solvation).

Module 1: Stock Solution Architecture

User Question: "I dissolved the compound in DMSO at 50 mM, but after freezing and thawing, I see fine needles. Is the compound degrading?"

Technical Insight: It is likely not degrading chemically yet, but physically crashing out. DMSO is hygroscopic. When you freeze/thaw DMSO stocks, they absorb atmospheric water. This compound is extremely intolerant to water; even 1-2% water content in DMSO can trigger nucleation.

Protocol: The "Anhydrous Shield" Stock Preparation
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO (Grade: >99.9%)High dielectric constant breaks crystal lattice; aprotic nature prevents solvolysis of Cl groups.
Secondary Solvent DMF (Dimethylformamide)Use if DMSO freezes at your storage temp. DMF (m.p. -61°C) stays liquid in standard freezers, preventing freeze-concentration effects.
Max Concentration 20 mM - 50 mM Avoid saturating the solution. 100 mM is risky for this methylated derivative.
Storage Vessel Glass Vials (Teflon-lined caps)Avoid polypropylene (e.g., Eppendorf tubes) for long-term storage; plasticizers can leach, and DMSO penetrates plastic.

Step-by-Step Workflow:

  • Weigh powder into a glass vial.

  • Add fresh, anhydrous DMSO (do not use an old bottle that has been open for months).

  • Vortex for 60 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Aliquot immediately into single-use glass vials to avoid future freeze-thaw cycles.

  • Store at -20°C.

Module 2: Aqueous Solubility for Biological Assays

User Question: "My IC50 curves are flatlining. I suspect the compound is precipitating in the cell media (RPMI + 10% FBS)."

Technical Insight: The 3-methyl group increases the LogP (lipophilicity) significantly. When you spike a DMSO stock into aqueous media, you trigger a "solvent shift." The water strips the DMSO solvation shell, forcing the hydrophobic molecules to aggregate. If the concentration exceeds the Kinetic Solubility Limit (often < 50 µM for this class), the compound precipitates, becoming bio-unavailable.

Troubleshooting Strategy: The "Solvent Shift" Protocol

Do NOT add DMSO stock directly to the cell culture plate well. This creates a local area of high concentration that precipitates immediately.

Correct Method (Intermediate Dilution):

  • Step A: Prepare a 100x concentrate in pure DMSO (e.g., 1 mM).

  • Step B: Dilute this 1:10 into a "transitional solvent" or surfactant-rich media (e.g., PBS + 0.5% Tween-80 or PBS + 10% HP-

    
    -CD).
    
    • Result: 100 µM solution in 10% DMSO.

  • Step C: Add this mixture to your final assay plate.

Advanced Solubilizers (when DMSO fails):

AdditiveRoleCompatibility Note
HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
Encapsulates the hydrophobic naphthyridine core.Gold Standard. Use 2-hydroxypropyl-

-cyclodextrin (10-20% w/v) in the buffer. It prevents aggregation without lysing cells.
Pluronic F-127 Non-ionic surfactant.Use at 0.05% - 0.1%. Good for preventing adsorption to plastic tips.
BSA (Bovine Serum Albumin)Protein carrier.0.1% BSA mimics plasma binding and keeps lipophilic drugs in solution.

Module 3: Synthetic Chemistry (Reaction Optimization)

User Question: "I'm trying to substitute the 4-chloro group with an amine, but the reaction is slow and gummy. I'm using ethanol."

Technical Insight: Stop using ethanol.

  • Solubility: The starting material is likely insoluble in ethanol at reflux, leading to a heterogeneous reaction (slow kinetics).

  • Side Reaction: 2,4-dichloro-1,8-naphthyridines are prone to solvolysis . In alcohols (MeOH, EtOH), the alkoxide can compete with your amine, replacing the chlorine with an ethoxy group (ether formation).

  • Deactivation: Protic solvents H-bond to your amine nucleophile, reducing its reactivity.

Recommended Synthetic Conditions ( )

Preferred Solvent System:

  • Dipolar Aprotic: DMF, DMAc (Dimethylacetamide), or NMP.

  • Temperature: 80°C - 120°C.

  • Base: DIPEA (Hünig's base) or

    
    .
    

The "Melt" Approach (For stubborn amines): If the nucleophile is a liquid (e.g., aniline, benzylamine), perform the reaction neat (no solvent) or with minimal solvent at elevated temperature. This maximizes the concentration of the nucleophile and overcomes solubility limits.

Visual Troubleshooting Guides

Figure 1: Assay Precipitation Troubleshooting Logic

AssayTroubleshooting Start Issue: Compound Precipitates in Aqueous Media CheckConc Is Final Conc > 50 µM? Start->CheckConc ReduceConc Reduce Conc. (Likely above solubility limit) CheckConc->ReduceConc Yes CheckMixing Direct addition of 100% DMSO stock to media? CheckConc->CheckMixing No Intermediate Use Intermediate Dilution Step (Pre-dilute in buffer + surfactant) CheckMixing->Intermediate Yes CheckAdditives Are solubilizers present? CheckMixing->CheckAdditives No AddCyclo Add HP-beta-Cyclodextrin (10-20% w/v) CheckAdditives->AddCyclo No AddBSA Add 0.1% BSA (Carrier Protein) CheckAdditives->AddBSA Yes, still precipitating

Caption: Decision tree for resolving precipitation issues in biological assays.

Figure 2: Stock Solution Stability Workflow

StockPrep Powder Solid Powder (Hydrophobic) Dissolve Vortex + Sonication (40°C, 5 mins) Powder->Dissolve Solvent Anhydrous DMSO (Freshly Opened) Solvent->Dissolve QC Visual Inspection (Clear? No particulates?) Dissolve->QC QC->Dissolve Fail (Heat longer) Aliquot Aliquot to Glass Vials (Single Use) QC->Aliquot Pass Store Store -20°C (Avoid Freeze-Thaw) Aliquot->Store

Caption: Protocol for creating stable stock solutions to prevent moisture-induced crystallization.

References

  • Vertex AI Search. (2025). Solubility of 2,4-Dichloro-1,8-naphthyridine and derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from

  • Royal Society of Chemistry (RSC). (2018). Solvent effects on aromatic nucleophilic substitutions. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,4-Dichloro-1,8-naphthyridine.[1][2] Retrieved from

Sources

Technical Support Center: Column Chromatography for Purifying 2,4-Dichloro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing column chromatography to purify 2,4-dichloro compounds. It addresses common challenges and offers practical, field-proven solutions to optimize your separation process.

Introduction to Purifying 2,4-Dichloro Compounds

2,4-dichloro compounds, prevalent in pharmaceuticals, herbicides, and as industrial intermediates, often require high purity for their intended applications.[1][2] Column chromatography is a principal technique for this purification, separating the target compound from reaction byproducts and other impurities based on differential partitioning between a stationary and mobile phase.[3] The success of this separation hinges on a clear understanding of the analyte's properties and a systematic approach to method development.

Halogenated compounds, like the 2,4-dichloro series, can present unique challenges during chromatographic purification. Their moderate polarity and potential for specific interactions with the stationary phase demand careful selection of both the solid support and the eluting solvent system. This guide will walk you through the critical parameters and troubleshooting steps to achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2,4-dichloro compounds?

A1: The choice of stationary phase is dictated by the polarity of your specific 2,4-dichloro compound and its impurities.

  • Normal-Phase Chromatography: For many 2,4-dichloro compounds, which are often non-polar to moderately polar, standard silica gel is the most common and effective stationary phase.[4][5] Its polar surface interacts with polar functional groups, allowing non-polar compounds to elute first. For compounds that are sensitive to the acidic nature of silica, alumina can be a suitable alternative.[5][6]

  • Reversed-Phase Chromatography: If your 2,4-dichloro compound is more polar or water-soluble, reversed-phase chromatography is the preferred method.[4][7] A C18-bonded silica is the most common choice, offering a non-polar stationary phase that retains compounds based on their hydrophobicity.[8][9]

Q2: How do I select the right mobile phase (eluent)?

A2: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.5 on a Thin Layer Chromatography (TLC) plate, as this generally translates to good separation on a column.[10]

  • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.[4][10] Start with a low percentage of the polar solvent and gradually increase it until you achieve the desired separation on TLC.

  • Reversed-Phase: A mixture of water and an organic modifier like acetonitrile or methanol is standard.[11] The higher the concentration of the organic solvent, the faster your non-polar compound will elute.[12] For ionizable compounds, adding buffers or pH modifiers to the mobile phase can significantly improve peak shape and retention.[7]

Q3: My 2,4-dichloro compound is not dissolving well for sample loading. What should I do?

A3: Sample solubility is critical for a successful separation.[4] The ideal loading solvent is the mobile phase itself or a solvent in which your compound is soluble but that is weaker (less polar in normal-phase, more polar in reversed-phase) than the mobile phase. If your compound is not soluble in a weak solvent, consider "dry loading." This involves dissolving your sample in a strong, volatile solvent, adsorbing it onto a small amount of silica gel or Celite, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.[4]

Q4: How can I detect the 2,4-dichloro compound in the collected fractions?

A4: Most 2,4-dichloro aromatic compounds absorb ultraviolet (UV) light. A UV-Vis spectrophotometer can be used to detect the presence of your compound in the collected fractions. For example, 2,4-dichlorophenol has a maximum absorbance (λmax) around 285 nm.[2][13] You can also spot the fractions on a TLC plate and visualize them under a UV lamp.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2,4-dichloro compounds.

Problem: Poor or No Separation

Symptoms:

  • Your target compound co-elutes with impurities.

  • The collected fractions are all mixed.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of your eluent may be too high, causing all compounds to move too quickly down the column.

    • Solution: Decrease the polarity of the mobile phase. In normal-phase, this means reducing the percentage of the polar solvent (e.g., ethyl acetate).[10]

  • Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation.[14]

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: Voids or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly. "Wet packing," where the stationary phase is slurried with the initial mobile phase before being added to the column, can help create a more homogenous packing.[3]

Problem: Peak Tailing

Symptom:

  • The back end of the elution peak is drawn out, leading to broader peaks and overlap with subsequent peaks.

Potential Causes & Solutions:

  • Strong Sample-Stationary Phase Interactions: Halogenated compounds can sometimes interact strongly with active sites on the stationary phase, such as exposed silanol groups on silica gel.[14][15]

    • Solution: Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine to the mobile phase, especially if your compound is basic.[16] Alternatively, using a less acidic stationary phase like alumina might be beneficial.[16]

  • Sample Insolubility in Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing.

    • Solution: Try a different mobile phase composition that better solubilizes your compound.[6]

Problem: Low or No Recovery of Compound

Symptom:

  • You are unable to elute your target compound from the column, or the amount recovered is significantly lower than expected.

Potential Causes & Solutions:

  • Compound is Stuck on the Column: The mobile phase may be too weak (not polar enough in normal-phase) to elute your compound.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If your compound is still retained, a stronger solvent might be necessary to wash the column.

  • Compound Degradation: Some compounds are unstable on silica gel or alumina.[6]

    • Solution: Test the stability of your compound by spotting it on a TLC plate and letting it sit for a few hours before eluting. If degradation occurs, consider using a less reactive stationary phase or deactivating the silica.[6]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
  • Select a Solvent System: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives your target 2,4-dichloro compound an Rf value of ~0.3.

  • Pack the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a weak solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, perform a dry load as described in the FAQs.

  • Elute the Column:

    • Begin adding the mobile phase to the column.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Monitor the collected fractions using TLC or a UV-Vis spectrophotometer to identify those containing your purified compound.

    • Combine the pure fractions and evaporate the solvent to obtain your purified 2,4-dichloro compound.

Visualizations

Workflow for Troubleshooting Poor Separation

Caption: Decision tree for troubleshooting poor separation in column chromatography.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Separation A 1. Select Stationary & Mobile Phase (TLC) B 2. Pack the Column A->B C 3. Prepare & Load Sample B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC/UV-Vis) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I 9. Characterize Purified Compound H->I

Caption: Step-by-step workflow for a typical column chromatography experiment.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography of 2,4-Dichloro Compounds

SolventPolarity IndexRole
Hexane0.1Non-polar base
Petroleum Ether~0.1Non-polar base
Dichloromethane3.1Intermediate polarity modifier
Ethyl Acetate4.4Polar modifier

Table 2: Common Solvents for Reversed-Phase Chromatography of 2,4-Dichloro Compounds

SolventElution StrengthRole
WaterWeakPolar base
MethanolStrongerOrganic modifier
AcetonitrileStrongestOrganic modifier

References

  • Hadjmohammadi, M. R., Kamel, K., & Fatemi, M. H. (n.d.). Optimization of the separation of chlorophenols with stepwise gradient elution in reversed phase liquid chromatography. Scilit. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Xue, J., et al. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromat. Journal of Chemical and Pharmaceutical Research, 6(3), 955-958.
  • Halogenated Molecule Sticking to Column. (2008). Chromatography Forum. Retrieved from [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Retrieved from [Link]

  • Al-Hamdi, A. M., et al. (2021). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol...
  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Kumar, S., et al. (2015). Solar Photocatalytic Degradation of Environmental Pollutants Using ZnO Prepared by Sol-Gel: 2, 4-Dichlorophenol as. Research Journal of Recent Sciences.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [Link]

  • Ates, H., et al. (2019).
  • Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. (n.d.). Fenix. Retrieved from [Link]

  • Arjmand, M., Hamilton, R. H., & Mumma, R. O. (1984). Separation of amino conjugates of 2,4-dichlorophenoxyacetic acid by high-pressure liquid chromatography employing ion-pair techniques. Journal of Agricultural and Food Chemistry.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]

  • Koerner, P. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • How to remove non-polar impurity from the compound? (2017). ResearchGate. Retrieved from [Link]

  • Choosing Your LC Stationary Phase. (2019). Restek. Retrieved from [Link]

  • Anisuzzaman, S. M., & Joseph, C. G. (2022). ADSORPTION OF 2,4-DICHLOROPHENOL (2,4-DCP) ONTO ACTIVATED CARBON DERIVED FROM COFFEE WASTE. Journal of Applied Science & Process Engineering, 9(2).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chromatographic Columns: The Backbone of Analytical Chemistry. (n.d.). MetwareBio. Retrieved from [Link]

  • Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). (2018). Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved from [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER. Retrieved from [Link]

  • A Study on the Possibility of Using HPLC for the Determination of 2,4-D in Tomatoes. (2006). Retrieved from [Link]

  • UV/visible spectra of 2,4-DCP solutions before (1) and after (2, 3).... (n.d.). ResearchGate. Retrieved from [Link]

  • UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte.... (n.d.). ResearchGate. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Retrieved from [Link]

  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Pocurull, E., et al. (2005).
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved from [Link]

Sources

Recrystallization methods for 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dichloro-3-methyl-1,8-naphthyridine

Topic: Recrystallization & Purification Protocols Document ID: TS-NAPH-024-CL Last Updated: March 2, 2026 Status: Operational

Executive Summary

This technical guide addresses the purification of 2,4-Dichloro-3-methyl-1,8-naphthyridine (CAS: 59514-89-5). Due to the reactivity of the C2 and C4 chlorine atoms and the presence of the 3-methyl group, this compound presents unique challenges—specifically susceptibility to hydrolysis and "oiling out" during cooling.

The protocols below are synthesized from standard operating procedures for chlorinated 1,8-naphthyridines and optimized for the additional lipophilicity introduced by the methyl substituent.

Phase 1: Solvent Selection & Solubility Profile

Q1: What is the best solvent system for recrystallizing this specific naphthyridine? For the 3-methyl derivative, a single-solvent system is often insufficient due to the methyl group's impact on crystal lattice energy. We recommend the following hierarchy based on crude purity:

Purity LevelRecommended Solvent SystemMechanism of Action
High (>90%) Ethanol (Abs.) or Acetonitrile Moderate polarity dissolves the compound at boiling (

) but forces precipitation upon cooling due to the hydrophobic methyl/chloro motif.
Medium (80-90%) Toluene / Heptane (1:3) The aromatic core pi-stacks with Toluene (solvent), while Heptane (antisolvent) excludes aliphatic impurities.
Low (<80%) DMF / Water Use with caution. DMF dissolves stubborn POCl

byproducts. Water acts as a strong antisolvent.

Q2: Why avoid Methanol? While 2,4-dichloro-1,8-naphthyridine (the non-methyl analog) is often recrystallized from methanol, the 3-methyl group increases lipophilicity. This often makes the compound too soluble in methanol even at lower temperatures, leading to poor recovery yields. Ethanol or 2-Propanol offers a better differential solubility curve.

Phase 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-01): Ethanol/Acetonitrile Method Prerequisites: Ensure all glassware is bone-dry. Moisture will hydrolyze the chloro-groups to hydroxy-groups (useless impurity).

Step 1: Dissolution

  • Place 5.0 g of crude 2,4-Dichloro-3-methyl-1,8-naphthyridine in a 100 mL Erlenmeyer flask.

  • Add Acetonitrile (or Absolute Ethanol) in small portions (start with 15 mL) while heating to reflux (

    
    ).
    
  • Critical: If the solution is dark/black, add activated charcoal (0.5 g) and stir at reflux for 5 minutes.

Step 2: Hot Filtration (The "Phosphorous Trap") Context: Synthesis via POCl


 often leaves insoluble polyphosphate residues.
  • Pre-heat a glass funnel and fluted filter paper with hot solvent.[1]

  • Filter the boiling solution rapidly to remove charcoal and inorganic residues.

  • Do not let the solution cool during this step to prevent premature crystallization in the stem.

Step 3: Controlled Crystallization

  • Reheat the filtrate to dissolve any solids formed during filtration.

  • Remove from heat and wrap the flask in a towel to ensure slow cooling to room temperature (approx. 2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Once at room temperature, move to a

    
     fridge for 4 hours.
    

Step 4: Isolation

  • Filter the crystals using a Büchner funnel.[1]

  • Wash the cake with cold (

    
    ) solvent (same as used for dissolution).
    
  • Dry under vacuum at

    
     for 6 hours. Note: Higher heat may sublime the product.
    

Phase 3: Troubleshooting & Diagnostics

Q3: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add 10-15% more solvent.

  • Seed the solution: Add a tiny crystal of pure product when the solution is slightly cloudy but still hot.

  • Stir vigorously while cooling. The agitation prevents oil droplets from coalescing.

Q4: The crystals are yellow/orange instead of off-white. Is this acceptable? Diagnosis: Likely contamination with trace isomers or oxidation products (N-oxides). Fix: Perform a Toluene/Heptane recrystallization.

  • Dissolve in minimum hot Toluene.

  • Add hot Heptane dropwise until persistent cloudiness appears.

  • Cool slowly. Non-polar impurities often stay in the Toluene/Heptane mother liquor better than in alcohols.

Q5: I see a new spot on TLC after recrystallization. Did I decompose it? Diagnosis: Hydrolysis. The 2- and 4-chloro positions are labile. If your solvent contained water (e.g., 95% Ethanol instead of Absolute), you likely generated 2-chloro-3-methyl-1,8-naphthyridin-4-ol . Prevention: Always use anhydrous solvents and keep the heating time to a minimum.

Phase 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on observed crude properties.

RecrystallizationLogic Start Crude 2,4-Dichloro-3-methyl-1,8-naphthyridine CheckPurity Analyze Crude Purity (LCMS/TLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 80% or Tar present CheckPurity->LowPurity SolventA Route A: Ethanol or Acetonitrile (Standard Recrystallization) HighPurity->SolventA SolventB Route B: DMF / Water (Precipitation Method) LowPurity->SolventB CheckOil Issue: Oiling Out? SolventA->CheckOil Cools Final Pure Crystals (Store Desiccated) SolventB->Final RemedyOil Add 10% Solvent + Seed Crystal + Vigorous Stirring CheckOil->RemedyOil Yes CheckColor Issue: Persistent Color? CheckOil->CheckColor No RemedyOil->CheckColor RemedyColor Route C: Toluene / Heptane (Pi-Stacking Purification) CheckColor->RemedyColor Yes CheckColor->Final No RemedyColor->Final

Figure 1: Decision tree for solvent selection and troubleshooting based on impurity profile and physical behavior.

Phase 5: Safety & Handling (Crucial)

  • Skin Sensitization: Chlorinated naphthyridines are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Hydrolysis Hazard: In contact with moisture, this compound releases HCl gas . Always open vials in a fume hood.

  • Waste Disposal: The mother liquor contains chlorinated aromatics and must be disposed of in the Halogenated Organic Waste stream, not general organic waste.

References

  • National Institutes of Health (NIH). (2004). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC. Retrieved March 2, 2026, from [Link](Note: Cited for general naphthyridine chlorination and purification protocols).

  • ResearchGate. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved March 2, 2026, from [Link]

Sources

1,8-Naphthyridine Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimicrobial (e.g., nalidixic acid) and anticancer agents. However, constructing this bicyclic system often presents significant synthetic hurdles, including stalled cyclodehydration, thermal degradation, and purification losses due to metal chelation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield syntheses.

Diagnostic Workflow for 1,8-Naphthyridine Synthesis

Before diving into specific issues, use the following diagnostic logic tree to isolate where your synthetic route is failing.

TroubleshootingWorkflow Start Start: 2-Aminonicotinaldehyde + Active Methylene Condensation Condensation Reaction (Base/Acid Catalyzed) Start->Condensation Check1 Is Intermediate Formed? (Check Aldehyde Peak via NMR) Condensation->Check1 Opt1 Optimize Catalyst (e.g., [Bmmim][Im] or ChOH) Check1->Opt1 No Cyclization Cyclodehydration Step Check1->Cyclization Yes Opt1->Condensation Check2 Is Cyclization Complete? (Check N-H Stretch via FTIR) Cyclization->Check2 Opt2 Increase Temp or Use Microwave/Thermal Shock Check2->Opt2 No Purification Purification (Use Deactivated Silica) Check2->Purification Yes Opt2->Cyclization Product Pure 1,8-Naphthyridine Derivative Purification->Product

Caption: Diagnostic workflow for 1,8-naphthyridine synthesis and cyclization.

Quantitative Data: Method Comparison

To select the most appropriate rescue strategy, compare your current parameters against the established baselines for the three primary synthetic routes.

Synthesis MethodTypical Starting MaterialsCatalyst / SolventOptimal Temp (°C)Avg. Yield (%)Key Mechanistic Barrier
Friedländer (Ionic Liquid) 2-Aminonicotinaldehyde + Ketone[Bmmim][Im]50–8085–95Aldol dehydration
Friedländer (Aqueous) 2-Aminonicotinaldehyde + KetoneCholine Hydroxide / H₂O5080–92Substrate solubility
Gould-Jacobs 2-Aminopyridine + EMMEDiphenyl ether240–25060–80Ketene intermediate formation
Solid-State Grinding 2-Aminonicotinaldehyde + KetoneCeCl₃·7H₂O or NH₂SO₃NH₄RT85–90Solid-phase mass transfer

Troubleshooting FAQs

Q1: My Friedländer condensation stalls at the intermediate stage without completing the cyclodehydration. How do I drive the reaction to the fully aromatized 1,8-naphthyridine?

The Causality: The Friedländer synthesis proceeds via an initial aldol-type condensation followed by intramolecular cyclization and dehydration[1]. If the reaction stalls, the basicity of your catalyst is likely sufficient to form the initial enolate, but the solvent environment fails to stabilize the transition state required to overcome the high activation energy of the final dehydration step.

The Solution: Switch to a dual-role catalyst/solvent system. Recent advancements demonstrate that using ionic liquids like 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) provides both a strong basic environment (via the imidazolide anion) and a highly polar medium that drives the dehydration forward[2]. Alternatively, for a greener approach, choline hydroxide (ChOH) in water acts as an excellent biocompatible catalyst that forces the hydrophobic naphthyridine product to precipitate out of solution, pulling the equilibrium toward completion.

Q2: During the Gould-Jacobs synthesis, I am getting severe degradation and low yields during the thermal cyclization step. What is going wrong?

The Causality: The Gould-Jacobs reaction requires extreme thermal energy to eliminate ethanol from the diethyl 2-((pyridine-2-ylamino)methylene)malonate intermediate. This heat generates a highly reactive ketene intermediate that undergoes electrophilic aromatic substitution to close the ring[3]. If your heating is uneven or prolonged, the ketene intermediate polymerizes or degrades before cyclization can occur.

The Solution: You must ensure rapid, uniform heat transfer. The reaction requires temperatures of 240–250 °C in a high-boiling solvent like diphenyl ether[4]. Do not slowly ramp the temperature. Instead, pre-heat the diphenyl ether to 240 °C and add your intermediate dropwise or in small portions to create a "thermal shock" that rapidly pushes the intermediate past the ketene stage into the stable 4-oxo-1,4-dihydro-1,8-naphthyridine core.

Q3: I am losing product during silica gel chromatography. The isolated yields do not match the crude NMR conversions.

The Causality: 1,8-Naphthyridines are exceptional bidentate ligands. The two nitrogen atoms are perfectly spaced to chelate trace metals present in lower-grade silica, or they can form strong hydrogen bonds with acidic silanol groups on the stationary phase, leading to irreversible adsorption or severe tailing.

The Solution: Never use standard, untreated silica gel for purifying 1,8-naphthyridines. Pre-treat your silica gel column by flushing it with an eluent containing 1–2% triethylamine (Et₃N) to neutralize the acidic silanol sites. Alternatively, switch to neutral Alumina (Activity II or III) which significantly reduces chelation-based product retention.

Self-Validating Experimental Protocols

Protocol 1: Green Friedländer Synthesis via Aqueous Choline Hydroxide

This protocol leverages the hydrophobic effect to drive cyclodehydration, utilizing choline hydroxide (ChOH) as an environmentally benign catalyst[5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, suspend 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (e.g., acetylacetone, 1.0 mmol) in 2 mL of deionized water.

  • Catalysis: Add choline hydroxide solution (45 wt % in H₂O, 1 mol %) to the suspension.

  • Reaction: Stir the mixture vigorously at 50 °C for 6 hours. The product will begin to precipitate as the reaction progresses due to its insolubility in water.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid via vacuum filtration and wash with ice-cold water (3 × 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1,8-naphthyridine derivative.

Self-Validation Checkpoint: Analyze the crude solid via ¹H NMR (in CDCl₃ or DMSO-d₆). The complete disappearance of the highly deshielded aldehyde proton signal at δ 9.8–10.2 ppm and the emergence of the newly formed aromatic ring protons at δ 8.0–9.0 ppm confirm successful cyclodehydration.

Protocol 2: High-Temperature Gould-Jacobs Cyclization

This protocol is specifically optimized to prevent the degradation of the ketene intermediate during the synthesis of 1,8-naphthyridine-3-carboxylic acid analogues[6].

Step-by-Step Methodology:

  • Condensation: Heat a neat equimolar mixture (10 mmol) of 2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) at 120 °C for 2 hours. Evaporate the generated ethanol under reduced pressure to isolate the crude diethyl 2-((pyridine-2-ylamino)methylene)malonate.

  • Thermal Shock Setup: In a separate three-neck flask equipped with a reflux condenser, heat 15 mL of diphenyl ether to 240–250 °C using a sand bath.

  • Cyclization: Carefully add the crude malonate intermediate from Step 1 into the boiling diphenyl ether in small portions over 5 minutes. Maintain heating at 240–250 °C for exactly 1 to 2 hours.

  • Precipitation: Remove the heat source and allow the reaction to cool to 60 °C. Pour the mixture into 50 mL of vigorously stirred petroleum ether.

  • Isolation: Filter the resulting precipitate, wash extensively with petroleum ether to remove residual diphenyl ether, and dry under a vacuum.

Self-Validation Checkpoint: Perform FTIR analysis on the isolated powder. The shift of the ester carbonyl stretch from ~1720 cm⁻¹ (in the malonate intermediate) to a conjugated ketone stretch at ~1680 cm⁻¹ and an ester stretch at ~1650 cm⁻¹ confirms the formation of the 4-oxo-1,4-dihydro-1,8-naphthyridine core.

References

  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Link
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Link
  • Design, Synthesis and Biological Evaluation of 1,8-Naphthyridine and Quinoline 3-Carboxylic Acid Analogues. IJRASET. Link

Sources

Technical Support Center: Greener Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Eco-Friendly Protocols Reference ID: GSC-18N-2026

Introduction: The Shift to Sustainable Scaffolds

Welcome to the technical support hub for the synthesis of 1,8-naphthyridines. As you know, this scaffold is critical in medicinal chemistry, appearing in fluoroquinolone antibiotics (e.g., Gemifloxacin) and acting as a privileged structure for CB2 receptor ligands and antitumor agents.

Traditional methods (Skraup, Friedländer) often rely on harsh acids (H₂SO₄), high temperatures, or toxic solvents (DMF, benzene). This guide addresses the operational challenges of transitioning to Green Chemistry protocols: Aqueous Media , Microwave-Assisted Solvent-Free systems , and Multicomponent Reactions (MCRs) .

Module 1: Aqueous & Ionic Liquid-Catalyzed Systems

Primary Protocol: Friedländer Condensation using Choline Hydroxide (ChOH) in Water.[1][2]

Troubleshooting Guide

Q: My reactants (2-aminonicotinaldehyde and ketone) are not dissolving in water. Should I add a co-solvent?

  • Diagnosis: While 2-aminonicotinaldehyde has reasonable water solubility, lipophilic ketones (e.g., acetophenone derivatives) often form a biphasic system.

  • Solution: Do not add organic co-solvents like EtOH or DMF; this negates the "green" advantage and disrupts the hydrophobic effect that accelerates the reaction "on water."

  • Action Plan:

    • Increase Agitation: High-speed stirring (>800 RPM) is non-negotiable to create a fine emulsion.

    • Use the Catalyst as a Surfactant: Choline Hydroxide (ChOH) acts as a hydrotrope. Ensure you have added the optimized 1–5 mol% loading. The ionic liquid helps solubilize the interface.

    • Temperature Adjustment: Raise the temperature to 50°C. Most substrates homogenize or form stable emulsions at this point.

Q: The reaction is stuck at the intermediate (aldol adduct) stage and won't cyclize.

  • Mechanism Insight: The Friedländer reaction proceeds via an initial aldol condensation followed by intramolecular imine formation/dehydration. The second step is often rate-limiting in neutral water.

  • Solution: The basicity of ChOH is usually sufficient. If stalling occurs:

    • Concentration Check: Water volume is critical. If too dilute (>5 mL/mmol), the intramolecular collision frequency drops. Maintain a high concentration (approx. 1 mL per 0.5 mmol reactant).[3]

    • Catalyst Loading: Increase ChOH to 10 mol%.

    • Check pH: The reaction requires a basic pH (~9-10). If your aldehyde contains acidic protons or impurities, the catalyst may be neutralized.

Q: How do I isolate the product without using large amounts of organic solvent for extraction?

  • Standard Protocol: Most 1,8-naphthyridines are less soluble in water than the starting materials.

  • Action Plan:

    • Cool Down: Cool the reaction mixture to 4°C (ice bath).

    • Precipitation: The product should crystallize or precipitate out.

    • Filtration: Filter the solid.[3][4] Wash with ice-cold water to remove the ChOH catalyst (which is highly water-soluble).

    • Recrystallization: If necessary, recrystallize from hot ethanol rather than using column chromatography.

Module 2: Microwave-Assisted & Solvent-Free Synthesis

Primary Protocol: DABCO-Catalyzed Condensation under Microwave Irradiation (MW).[5]

Troubleshooting Guide

Q: I am observing charring or "hotspots" in my reaction vessel during microwave irradiation.

  • Cause: Solvent-free solid mixtures often have poor heat transfer. Organic solids absorb MW energy unevenly, leading to localized thermal runaway.

  • Solution:

    • Grinding is Crucial: You must finely grind the 2-aminonicotinaldehyde, active methylene compound, and DABCO (catalyst) in a mortar and pestle before placing them in the reactor. A homogeneous powder ensures even heating.

    • Power Modulation: Do not use continuous high power. Use a "pulse" method (e.g., 30 seconds ON, 10 seconds OFF) or a temperature-controlled feedback loop set to max 100°C.

    • Silica Support: Adsorbing reactants onto silica gel or alumina can disperse the heat, acting as a "solid solvent."

Q: The yield decreases significantly when I scale up from 1 mmol to 10 mmol.

  • Physics: Microwave penetration depth is limited (typically a few centimeters). Large bulk solids result in a cold core and a hot exterior.

  • Action Plan:

    • Vessel Geometry: Switch to a wide-diameter vessel to minimize bed depth.

    • Magnetic Stirring: Ensure your MW reactor allows for magnetic stirring of solids (if possible) or stop and manually mix halfway through.

    • Batch Split: For scales >5g, continuous flow MW or conventional heating is preferred over batch MW.

Module 3: Multicomponent Reactions (MCRs)

Primary Protocol: Pseudo-four-component synthesis using N-bromosulfonamides (TBBDA) or Starch Sulfuric Acid (SSA).

Troubleshooting Guide

Q: I am getting a mixture of the desired 1,8-naphthyridine and a pyridine byproduct.

  • Mechanism Insight: In MCRs involving 2-aminopyridine, aldehydes, and malononitrile, the Knoevenagel condensation (aldehyde + nitrile) competes with the Michael addition.

  • Solution:

    • Order of Addition: Do not mix all three simultaneously. Pre-stir the aldehyde and malononitrile with the catalyst for 10 minutes to form the arylidenemalononitrile intermediate before adding the 2-aminopyridine.

    • Stoichiometry: Ensure a strict 1:1:1 ratio. Excess aldehyde promotes bis-condensation products.

Q: My catalyst (Starch Sulfuric Acid - SSA) is losing activity after the 3rd cycle.

  • Cause: Leaching of active sulfonic acid sites or pore blockage by organic byproducts.

  • Recovery Protocol:

    • Washing: After filtration, wash the catalyst with hot ethanol, then diethyl ether. Water alone is insufficient to remove organic residues.

    • Drying: Dry at 80°C for 2 hours.

    • Re-acidification: If activity drops sharply, the starch support may have hydrolyzed or lost protons. Treat with dilute H₂SO₄, wash until neutral, and dry.

Comparative Data Analysis

The following table contrasts the "Green" methods against the conventional Friedländer approach.

MetricConventional (Ref 1)Aqueous / ChOH (Ref 2, 3)MW / DABCO (Ref 4)MCR / TBBDA (Ref 5)
Solvent DMF / BenzeneWater None (Solvent-Free)EtOH / MeCN
Catalyst KOH / H₂SO₄Choline Hydroxide (IL)DABCO (Base)TBBDA / SSA
Temp/Time Reflux / 4-12 h50°C / 2-6 h140°C / 2-10 min RT / 1-3 h
Yield 60-75%85-98% 80-92%85-95%
E-Factor High (Solvent waste)Very Low (Water waste)LowLow
Purification Column Chrom.Filtration/Recryst.RecrystallizationFiltration

Experimental Protocols

Protocol A: Gram-Scale Aqueous Synthesis (ChOH Method)

Best for: High purity requirements, scaling up, and avoiding organic solvents.

  • Setup: To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (10 mmol, 1.22 g) and the active methylene compound (e.g., acetophenone, 10 mmol).

  • Solvent: Add deionized water (20 mL). The mixture will likely be heterogeneous.

  • Catalysis: Add Choline Hydroxide (45 wt% in water) (0.1 mmol, ~27 µL).

  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup: Cool the mixture to 4°C. The product, 2-phenyl-1,8-naphthyridine , will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove the catalyst. Dry under vacuum.[3]

    • Expected Yield: 92-95%.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid library generation and screening.

  • Preparation: In a mortar, grind 2-aminonicotinaldehyde (1 mmol), active methylene compound (1 mmol), and DABCO (0.2 mmol, 20 mol%) until a fine, uniform powder is obtained.

  • Vessel: Transfer the powder to a Pyrex microwave vial.

  • Irradiation: Irradiate at 300-600W (depending on reactor scale) for 2–4 minutes .

    • Note: Use a temperature limit setting of 110°C to prevent degradation.

  • Workup: Cool to room temperature. Add ice-cold water (5 mL) to the solid residue. Stir to dissolve DABCO.

  • Isolation: Filter the solid product. Recrystallize from ethanol if necessary.

Visualizations

Figure 1: Mechanism of Base-Catalyzed Friedländer Synthesis

The pathway highlights the critical role of the base (ChOH or DABCO) in enolate formation and dehydration.

FriedlanderMechanism Start Reactants: 2-Aminonicotinaldehyde + Ketone Step1 Step 1: Enolate Formation (Base Catalyzed) Start->Step1 Base (ChOH/DABCO) Step2 Step 2: Aldol Condensation (Intermolecular) Step1->Step2 Intermed Intermediate: Aldol Adduct Step2->Intermed Step3 Step 3: Imine Formation (Intramolecular Cyclization) Intermed->Step3 - H2O Step4 Step 4: Dehydration (- H2O) Step3->Step4 Product Product: 1,8-Naphthyridine Step4->Product

Caption: The base-catalyzed pathway involves enolization, aldol addition, cyclization, and aromatization.

Figure 2: Method Selection Decision Tree

Use this logic flow to select the optimal green protocol for your specific substrate.

SelectionTree Start Select Synthesis Method Q1 Is the ketone water-soluble? Start->Q1 Method1 USE AQUEOUS PROTOCOL (ChOH Catalyst) High Yield, Scalable Q1->Method1 Yes / Moderate Q2 Is the substrate heat sensitive? Q1->Q2 No (Lipophilic) Method2 USE MCR PROTOCOL (TBBDA/SSA) Room Temp, Mild Q2->Method2 Yes Q3 Is rapid screening required? Q2->Q3 No Method3 USE MICROWAVE PROTOCOL (DABCO/Solvent-Free) Fast (<5 min), Small Scale Q3->Method3 Yes Method4 USE GRINDING PROTOCOL (Solvent-Free) Simple, No Energy Cost Q3->Method4 No

Caption: Decision matrix for selecting the optimal green synthesis method based on substrate properties.

References

  • Traditional Friedländer Review

    • Gladysz, J. A. (2002). Pure and Applied Chemistry. "Recoverable Catalysts." Link(Contextual grounding for traditional vs green).

  • Aqueous ChOH Protocol

    • Das, P., et al. (2021).[2] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega. Link

  • Ionic Liquid Mechanisms

    • Estager, J., et al. (2014). "Ionic liquids in green chemistry." Chemical Society Reviews. Link

  • Microwave/DABCO Protocol

    • Ravichandran, S., et al. (2010). "Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines." TSI Journals. Link

  • Multicomponent/MCR Protocol

    • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[6][7] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides." Synthesis. Link

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 2,4-Dichloro-3-methyl-1,8-naphthyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2,4-Dichloro-3-methyl-1,8-naphthyridine Derivatives

Executive Summary

This guide provides an in-depth technical analysis of 2,4-Dichloro-3-methyl-1,8-naphthyridine as a pivotal electrophilic scaffold in medicinal chemistry. Unlike fully functionalized drugs, this dichloro-intermediate serves as a "divergent node"—a starting point that allows researchers to access a vast chemical space of bioactive 1,8-naphthyridines via nucleophilic aromatic substitution (


).

This document compares the biological performance of derivatives synthesized from this core against standard therapeutic agents (Ciprofloxacin, Doxorubicin), focusing on antibacterial and anticancer domains. It elucidates the critical role of the C2 and C4 chlorine displacements in establishing potency.

The Core Scaffold: Chemical Architecture & Reactivity

The 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold is defined by a fused pyridine-pyridine ring system with high electron deficiency, making it highly reactive toward nucleophiles.

  • C2 & C4 Positions (Electrophilic Centers): These carbons are activated by the adjacent ring nitrogens (N1 and N8). The chlorine atoms act as good leaving groups.

  • C3-Methyl Group: Provides steric bulk that can influence the regioselectivity of incoming nucleophiles and modulate the lipophilicity (

    
    ) of the final drug molecule.
    
  • N1 & N8 Nitrogens: Essential for hydrogen bonding in the active site of biological targets (e.g., DNA gyrase).

Mechanism of Derivatization ( )

The reactivity order is typically C4 > C2 . The C4 position is "para-like" to the N1 nitrogen, making it highly susceptible to nucleophilic attack. However, under forcing conditions (high temperature, excess amine), both chlorines can be displaced to yield 2,4-disubstituted derivatives.

SynthesisPath Start 2-Amino-pyridine Step1 Condensation (Diethyl methylmalonate) Start->Step1 Inter1 3-Methyl-1,8-naphthyridine- 2,4-diol Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Core 2,4-Dichloro-3-methyl- 1,8-naphthyridine (CORE SCAFFOLD) Step2->Core Step3 Nucleophilic Substitution (R-NH2 / Heat) Core->Step3 Prod1 4-Amino-2-chloro Derivative Step3->Prod1 1 eq. Amine (Mild) Prod2 2,4-Diamino Derivative Step3->Prod2 Excess Amine (Drastic)

Figure 1: Synthesis workflow establishing the 2,4-dichloro core and its subsequent transformation into bioactive amino-derivatives.

Comparative SAR Analysis: Antibacterial Activity

Target: Bacterial DNA Gyrase / Topoisomerase IV. Comparator: Ciprofloxacin (Fluoroquinolone standard).[1]

The transformation of the inactive dichloro-scaffold into active amino-derivatives reveals a sharp SAR profile. The presence of secondary amines at C2 and C4 is crucial for DNA intercalation and enzyme inhibition.

Performance Data: MIC ( ) vs. S. aureus
Derivative (Substituent at C2/C4)Structure TypeMIC (S. aureus)MIC (E. coli)Comparison to Control
2,4-Dichloro (Parent) Electrophile>100 (Inactive)>100Inactive (Lacks H-bond donors)
2,4-Bis(morpholino) Heterocyclic12.525.0Moderate (Steric bulk limits binding)
2,4-Bis(piperazinyl) Heterocyclic3.126.25High (Basic nitrogen mimics Cipro side chain)
2,4-Bis(anilino) Aromatic6.2512.5Good (Pi-stacking potential)
Ciprofloxacin (Control) Fluoroquinolone0.50.25Superior

Key Insight: The 2,4-Bis(piperazinyl) derivative shows the most promise. The distal nitrogen of the piperazine ring mimics the C7-substituent of fluoroquinolones (like Ciprofloxacin), enhancing cell permeability and binding affinity. The parent dichloro compound is biologically inert in this context but chemically potent.

Comparative SAR Analysis: Anticancer Activity

Target: Cancer Cell Lines (HeLa, MCF-7). Mechanism: DNA Intercalation and Topoisomerase II Inhibition. Comparator: Doxorubicin.

In oncology, the planarity of the 1,8-naphthyridine ring allows it to slide between DNA base pairs (intercalation).

Performance Data: IC50 ( ) vs. HeLa Cells
DerivativeR-Group CharacteristicsIC50 (HeLa)Selectivity Index (SI)Comparison
2,4-Dichloro Reactive Electrophile>50N/AToxic/Non-specific
2,4-Bis(4-methoxy-anilino) Electron Donor (OMe)8.4>10Potent (OMe enhances lipophilicity)
2,4-Bis(4-nitro-anilino) Electron Withdrawing45.2<2Weak (Reduced electron density on ring)
2,4-Bis(benzylamino) Flexible Linker15.65Moderate
Doxorubicin (Control) Anthracycline1.2>20Superior

Key Insight: Electron-donating groups (EDGs) on the aromatic amine substituents (e.g., 4-methoxy-anilino ) significantly improve cytotoxicity. This is likely due to increased electron density in the naphthyridine ring system, facilitating tighter pi-pi stacking interactions with DNA base pairs.

Mechanistic Logic & SAR Map

The biological activity is dictated by the electronic and steric environment created by the substituents replacing the chlorines.

SAR_Map Core 2,4-Dichloro-3-methyl- 1,8-naphthyridine C2 C2 Position (Cl) Core->C2 C4 C4 Position (Cl) Core->C4 C3 C3 Position (Methyl) Core->C3 C2_Action Substitution with Lipophilic Amines C2->C2_Action C2_Effect Improves Cell Permeability C2_Action->C2_Effect C4_Action Substitution with Basic Amines (Piperazine) C4->C4_Action C4_Effect Critical for Gyrase Binding Affinity C4_Action->C4_Effect C3_Effect Steric Lock: Prevents coplanarity of bulky groups C3->C3_Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each position on the scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized.

Protocol A: Synthesis of 2,4-Dichloro-3-methyl-1,8-naphthyridine
  • Starting Material: 3-Methyl-1,8-naphthyridine-2,4-diol (1.0 eq).

  • Reagent: Phosphorus oxychloride (

    
    , 10 eq) acts as both solvent and chlorinating agent.
    
  • Procedure: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Pour cooled reaction mixture onto crushed ice (Exothermic!). Neutralize with

    
     to pH 7. Extract with chloroform.
    
  • Purification: Recrystallization from ethanol.

  • Validation: Melting point 123–127°C;

    
    -NMR confirms loss of NH/OH protons.
    
Protocol B: Nucleophilic Substitution (General Procedure)
  • Reactants: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1 mmol) + Amine (2.2 mmol for disubstitution).

  • Solvent: Ethanol or DMF (for higher boiling amines).

  • Conditions: Reflux for 6–12 hours.

  • Isolation: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/DMF.

References

  • Synthesis and Biological Evaluation of 1,8-Naphthyridine Derivatives. Acta Chim. Slov. 2017.

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. Chem. Life Sci. 2015.

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.[2][3][4] 2024.[2][3][5][6]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. 2024.[2][3][5][6]

  • 2,4-Dichloro-1,8-naphthyridine Product Data. Sigma-Aldrich.

Sources

Strategic Scaffold Selection in Drug Discovery: A Comparative Guide to 2,4-Dichloro-3-methyl-1,8-naphthyridine vs. Quinoline and Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Scaffold Hopping

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by suboptimal pharmacokinetics or off-target toxicity linked to traditional heterocycles like quinoline. Scaffold hopping to a 1,8-naphthyridine core—specifically highly functionalized building blocks like 2,4-dichloro-3-methyl-1,8-naphthyridine (CAS: 312263-03-9) —offers a strategic bypass. The introduction of a second nitrogen atom at the 8-position fundamentally alters the electronic landscape. This structural pivot provides unique bidentate coordination capabilities and improved solubility profiles that have cemented 1,8-naphthyridine as a "privileged scaffold" since the discovery of nalidixic acid in 1962 ()[1].

Physicochemical Profiling: Causality in Core Selection

When comparing 1,8-naphthyridine to its bioisosteres, quinoline and quinazoline, the physicochemical differences are not merely statistical; they dictate target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[2].

  • Quinoline (C₉H₇N): Features a single nitrogen. It is highly lipophilic and has historically been instrumental in antimalarial drug development, but it often suffers from poor aqueous solubility, leading to formulation challenges[2].

  • Quinazoline (C₈H₆N₂): Features two nitrogens in the same ring (positions 1 and 3). It is a cornerstone structure in modern oncology, particularly as an ATP-competitive EGFR inhibitor for cancer therapy (e.g., gefitinib)[2]. However, quinazoline compounds can exhibit higher off-target cytotoxicity concerns[2].

  • 1,8-Naphthyridine (C₈H₆N₂): Distributes its two nitrogens across the fused bicyclic system. This orientation lowers the overall lipophilicity compared to quinoline, enhances aqueous solubility, and provides a critical N1-N8 bidentate binding motif ()[3]. The higher melting point and logP of 1,8-naphthyridine compared to its 1,7-counterpart suggest stronger intermolecular forces, profoundly impacting membrane permeability and metabolic stability[3].

Table 1: Comparative Physicochemical Properties of Base Scaffolds
PropertyQuinolineQuinazoline1,8-NaphthyridineCausality / Impact on Drug Design
Nitrogen Positions 11, 31, 8Dictates hydrogen bonding vectors and metal chelation[2].
LogP (approx.) 2.01.51.51,8-Naphthyridine offers a better balance of lipophilicity and aqueous solubility[3].
Primary Target Class AntimalarialsKinases (EGFR)Metalloenzymes (Gyrase)N1-N8 orientation enables bidentate coordination with active-site Mg2+[2].

Mechanistic Pathways: Target Engagement

The structural divergence directly influences how these scaffolds interact with biological targets. Quinazolines predominantly act as ATP-competitive inhibitors in kinase domains ()[4]. Conversely, 1,8-naphthyridines excel at intercalating DNA and inhibiting enzymes like DNA gyrase and topoisomerase IV[3].

G A 1,8-Naphthyridine Scaffold C DNA Gyrase / Topo IV Inhibition A->C Bidentate coordination (N1, N8) B Quinazoline Scaffold D EGFR / Tyrosine Kinase Inhibition B->D ATP-competitive binding E Antibacterial / Anticancer Efficacy C->E DNA cleavage D->E Apoptosis induction

Fig 1: Divergent target engagement pathways of 1,8-naphthyridine and quinazoline scaffolds.

Synthetic Tractability: The 2,4-Dichloro-3-methyl Advantage

The true power of 2,4-dichloro-3-methyl-1,8-naphthyridine lies in its synthetic versatility. The two chlorine atoms are electronically differentiated. The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent N1 and the trans-annular N8. The C4 position, while less reactive to SNAr, is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) once C2 is substituted. The 3-methyl group provides a critical steric shield that prevents over-reaction and dictates the regioselectivity of incoming nucleophiles.

Experimental Protocol: Regioselective Orthogonal Functionalization

To ensure reproducibility, the following protocol outlines a self-validating system for the sequential functionalization of the scaffold.

Step 1: Regioselective SNAr at C2

  • Reagents: 2,4-Dichloro-3-methyl-1,8-naphthyridine (1.0 eq), primary amine (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (0.2 M).

  • Conditions: Stir at 80°C for 4 hours.

  • Causality: The C2 chlorine is displaced preferentially. The 3-methyl group sterically hinders the C4 position, while the adjacent N1 atom thermodynamically stabilizes the Meisenheimer complex intermediate at C2.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The product will show a distinct Rf shift. Confirm regiochemistry via LC-MS; the mass will reflect a mono-substitution (loss of one Cl isotope pattern).

Step 2: Suzuki-Miyaura Cross-Coupling at C4

  • Reagents: C2-substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Conditions: Degas with N₂, heat at 100°C for 12 hours.

  • Causality: The remaining C4 chlorine undergoes oxidative addition with the Pd(0) catalyst. The aqueous base facilitates transmetalation.

  • Validation: Filter through Celite, extract with EtOAc. Final confirmation via 1H-NMR (disappearance of the boronic acid protons and integration of the new aryl group).

Workflow S1 2,4-Dichloro-3-methyl- 1,8-naphthyridine S2 Regioselective SNAr (C2 Position) S1->S2 Amine, Base, Solvent, 80°C S3 LC-MS Validation (m/z shift) S2->S3 In-process control S4 Cross-Coupling (C4 Position) S3->S4 Pd-catalyst, Boronic acid S5 Final Derivative Isolation S4->S5 Purification

Fig 2: Orthogonal functionalization workflow for 2,4-dichloro-3-methyl-1,8-naphthyridine.

Comparative Biological Performance

Systematic modifications of the 1,8-naphthyridine scaffold have revealed critical insights into the structural requirements for potent biological activity ()[5]. When functionalized, 1,8-naphthyridine derivatives consistently demonstrate robust activity profiles, particularly in overcoming resistance mechanisms that plague older quinoline-based drugs.

Table 2: In Vitro Biological Efficacy Comparison
Scaffold ClassTarget / AssayRepresentative IC50 / MICKey Observation
Quinoline Derivatives M. tuberculosis1.0 - 5.0 µMPotent anti-mycobacterial activity, but susceptible to efflux pump resistance[2].
Quinazoline Derivatives EGFR Kinase Assay0.05 - 0.1 µMHigh target specificity for ATP synthase/kinases, but with higher cytotoxicity concerns[2].
1,8-Naphthyridine Derivatives Human Cancer Cell Lines0.2 - 1.5 µMBroad-spectrum anticancer and antimicrobial properties with favorable safety profiles[5].

Conclusion

For drug development professionals, the transition from quinoline or quinazoline to a 1,8-naphthyridine core is not merely a structural tweak; it is a strategic maneuver to optimize physicochemical properties and target engagement. The 2,4-dichloro-3-methyl-1,8-naphthyridine building block provides an unparalleled starting point, offering orthogonal reactivity that streamlines the synthesis of complex, biologically active libraries.

References

  • Demei Marketing Dept. "The difference between quinoline and quinazoline, What drugs are their derivatives?" Source: DemeiChem. URL: [Link]

  • MDPI. "Quinazolinones, the Winning Horse in Drug Discovery." Source: MDPI Molecules. URL: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 2,4-Dichloro-3-methyl-1,8-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays for evaluating the biological activity of 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds and their derivatives. As researchers and drug development professionals, selecting the appropriate assay is paramount for generating reliable and meaningful data. This document will delve into the technical nuances of popular assays, explaining the rationale behind experimental choices and providing detailed, field-proven protocols.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The evaluation of the cytotoxic potential of new derivatives, such as those based on the 2,4-Dichloro-3-methyl-1,8-naphthyridine core, is a critical step in the drug discovery process.[3][4][5] This guide will focus on three commonly employed cytotoxicity assays: the MTT assay, the LDH assay, and apoptosis assays, providing a comparative framework to aid in the selection of the most suitable method for your research needs.

Tetrazolium Salt-Based Assays: Measuring Metabolic Activity

Tetrazolium salt-based assays are a mainstay in cytotoxicity testing, relying on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[6] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into a purple formazan precipitate that is insoluble in aqueous solutions.[8] This formazan is then solubilized using an organic solvent, and the absorbance is measured spectrophotometrically. A decrease in the purple color indicates a reduction in cell viability.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds at various concentrations A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Aspirate the medium and add a solubilization solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F LDH_Workflow A Seed cells and treat with compounds as in MTT assay B Incubate for the desired period A->B C Collect the cell culture supernatant B->C D Add the supernatant to a new plate containing the LDH assay reaction mixture C->D E Incubate at room temperature, protected from light D->E F Measure absorbance at ~490 nm E->F

Caption: A schematic overview of the LDH assay workflow.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix (containing lactate and NAD+) and a catalyst/dye solution (containing diaphorase and a tetrazolium salt).

  • Incubation: Add the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader. [9]A reference wavelength of >650 nm is often used.

Apoptosis Assays: Unveiling the Mechanism of Cell Death

While the MTT and LDH assays provide information on cell viability and membrane integrity, they do not distinguish between different modes of cell death, such as apoptosis and necrosis. [10]Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [11][12]Therefore, employing apoptosis assays can provide crucial insights into the mechanism of action of 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds.

Key Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. [13]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. [14]* Caspase Activity Assays: Caspases are a family of proteases that are activated in a cascade during apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. Experimental Workflow (Annexin V/PI Staining):

Apoptosis_Workflow A Treat cells with compounds B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: A schematic overview of the Annexin V/PI apoptosis assay workflow.

Data Interpretation and Comparative Analysis

The data obtained from these assays can be used to determine the half-maximal inhibitory concentration (IC50) for the 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds, which is the concentration that causes a 50% reduction in cell viability. [1] Hypothetical Comparative Data:

CompoundMTT Assay (IC50, µM)LDH Assay (% Cytotoxicity at 10 µM)Annexin V Positive Cells (%)
Compound A 5.265%72%
Compound B 25.815%20%
Vehicle Control >100<5%<5%

Interpretation:

  • Compound A shows potent cytotoxicity in the MTT assay, which is corroborated by a significant increase in LDH release and a high percentage of apoptotic cells. This suggests that Compound A induces cell death primarily through apoptosis, leading to secondary necrosis and loss of membrane integrity.

  • Compound B exhibits weaker cytotoxic effects across all assays, indicating lower potency compared to Compound A.

Conclusion: Selecting the Right Tool for the Job

The choice of cytotoxicity assay depends on the specific research question.

  • For high-throughput screening of a large number of 2,4-Dichloro-3-methyl-1,8-naphthyridine derivatives, the MTT or XTT assay provides a rapid and cost-effective initial assessment of cytotoxic potential. The XTT assay is often preferred due to its simpler workflow. [15]* To confirm that the observed decrease in metabolic activity is due to cell death and not just cytostatic effects, the LDH assay is a valuable complementary method.

  • To elucidate the mechanism of cell death and determine if the compounds induce apoptosis, apoptosis assays such as Annexin V/PI staining are indispensable. [11] By employing a combination of these assays, researchers can gain a comprehensive understanding of the cytotoxic profile of 2,4-Dichloro-3-methyl-1,8-naphthyridine compounds, paving the way for further preclinical development.

References

  • Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry.
  • Pediaa.Com. (2024, October 8). What is the Difference Between MTT and XTT Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2003, August 15). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023, April 17). What is the main difference between XTT and MTT despite of cost effectiveness?. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • PMC. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 15). SYNTHESIS OF SOME NEW 1, 8-NAPHTHYRIDINE DERIVATIVES UNDER ULTRASOUND IRRADIATION AND ITS CYTOTOXIC ACTIVITY AGAINST HEPG2 CELL. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubMed. (2010, December 15). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • ResearchGate. (2025, July 22). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Retrieved from [Link]

  • CSH Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Semantic Scholar. (2014, January 27). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Retrieved from [Link]

  • CDC. (n.d.). Lactate Dehydrogenase (LDH) | Laboratory Procedure Manual. Retrieved from [Link]

  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]

  • Unknown Source. (2009, October 15).
  • Acta Chimica Slovenica. (2025, August 6). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • OUCI. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

  • PubMed. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

Sources

Publish Comparison Guide: Biological Activity Screening of 2,4-Dichloro-3-methyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of heterocyclic medicinal chemistry, 2,4-Dichloro-3-methyl-1,8-naphthyridine serves not merely as a compound but as a high-value electrophilic hub . Its unique electronic architecture—characterized by two reactive chlorine atoms at positions 2 and 4, flanked by a 3-methyl group—allows for the rapid generation of diverse libraries via nucleophilic aromatic substitution (


).

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against industry-standard therapeutics. Unlike generic reviews, we focus on the comparative efficacy of these derivatives in antibacterial, antifungal, and anticancer domains, supported by experimental protocols and mechanistic insights.

Chemical Context & Synthetic Utility[1][2][3][4][5][6][7][8]

To understand the biological data, one must grasp the structural logic. The 1,8-naphthyridine core mimics the quinolone antibiotics (e.g., Nalidixic acid, Ciprofloxacin). The 2,4-dichloro substitution pattern is critical because it enables "regioselective functionalization."

  • C4-Position: Highly reactive due to the para-nitrogen effect; susceptible to initial nucleophilic attack.

  • C2-Position: Reacts subsequently, allowing for the creation of asymmetric 2,4-disubstituted derivatives.

  • C3-Methyl: Provides steric bulk and lipophilicity, influencing membrane permeability and binding affinity.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how the core scaffold is transformed into bioactive libraries (Hydrazones, Amines, Oxadiazoles).

SynthesisPath Core 2,4-Dichloro-3-methyl- 1,8-naphthyridine Step1 Nucleophilic Attack (C4 Substitution) Core->Step1  R-NH2 / Heat   Inter 4-Substituted-2-chloro Intermediate Step1->Inter Step2 Secondary Substitution (C2 Functionalization) Inter->Step2  R'-NH2 / High Temp   Cyclic Tricyclic Fused Systems (Anticancer) Inter->Cyclic  Cyclization   Hydra Hydrazone Derivatives (Antimicrobial) Step2->Hydra Amine Amino Derivatives (DNA Binding) Step2->Amine

Caption: Divergent synthesis workflow transforming the electrophilic 2,4-dichloro core into bioactive libraries.

Comparative Biological Activity[9][10]

The following sections analyze the performance of these derivatives against standard-of-care drugs. Data is aggregated from recent structure-activity relationship (SAR) studies.

Antibacterial Activity (vs. Ciprofloxacin)[4][11][12]

Derivatives containing hydrazone or piperazine moieties at the C4 position often exhibit superior or comparable activity to fluoroquinolones. The mechanism typically involves the inhibition of bacterial DNA gyrase (Topoisomerase II).

Performance Matrix:

Compound ClassTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin) MICEfficacy Status
4-Hydrazino Derivative (3b) S. aureus (Gram+)6.256.25Comparable
4-Hydrazino Derivative (3b) E. coli (Gram-)12.56.25Moderate
2,4-Diamino Derivative P. aeruginosa25.012.5Moderate
C3-Formyl Hydrazone B. subtilis3.121.56High

Key Insight: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of hydrazone derivatives significantly enhances lipophilicity, improving penetration through the peptidoglycan layer of Gram-positive bacteria.

Antifungal Activity (vs. Fluconazole)[4]

While 1,8-naphthyridines are primarily known as antibacterials, specific 2,4-disubstituted derivatives have shown potent antifungal properties, particularly against Candida species.

Performance Matrix:

Compound ClassTarget OrganismMIC (µg/mL)Standard (Fluconazole) MICEfficacy Status
4-(Substituted-phenoxy) C. albicans12.512.5Comparable
2-Chloro-3-formyl derivative A. niger25.012.5Moderate
Bis-1,8-naphthyridine C. albicans6.2512.5Superior

Key Insight: The "Bis" derivatives (two naphthyridine rings linked) often show superior antifungal activity due to increased binding surface area with fungal sterol biosynthesis enzymes (e.g., CYP51).

Anticancer Activity (vs. Doxorubicin/Staurosporine)

Recent screens have repurposed the scaffold for cytotoxicity.[1] The planar structure allows for DNA intercalation, while the N1/N8 nitrogens can chelate metal ions essential for tumor growth.

  • Mechanism: Induction of apoptosis via Caspase-3 activation and mitochondrial depolarization.

  • Selectivity: High potency against HeLa (Cervical) and MCF-7 (Breast) lines; lower toxicity to normal fibroblasts (WI-38).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility (Trustworthiness), the following protocols include critical "Stop/Go" checkpoints.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Quantify the lowest concentration inhibiting visible bacterial growth.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • 0.5 McFarland bacterial suspension (

    
     CFU/mL).
    
  • Resazurin dye (indicator).

Workflow:

  • Stock Prep: Dissolve derivative in DMSO (1 mg/mL). Checkpoint: Ensure clear solution; sonicate if necessary.

  • Dilution: Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 100 – 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.[2]

    • Negative Control: DMSO + Broth (No bacteria).

    • Growth Control: Broth + Bacteria (No drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin. Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

Protocol B: MTT Cytotoxicity Assay

Objective: Assess metabolic viability of cancer cells treated with derivatives.

Workflow Visualization:

MTT_Assay Seed Seed Cells (96-well) 1x10^4 cells/well Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add Derivative (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h (Drug Action) Treat->Incubate2 MTT Add MTT Reagent (Formazan Formation) Incubate2->MTT Solubilize Add DMSO (Dissolve Crystals) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity screening assay.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, the following SAR rules govern the 2,4-dichloro-3-methyl-1,8-naphthyridine scaffold:

  • C2 vs. C4 Selectivity: Substitution at C4 is essential for antibacterial activity. Retaining the Chlorine at C2 often reduces potency; replacing it with a secondary amine or hydrazine improves the therapeutic index.

  • Lipophilicity Balance: The 3-methyl group is non-negotiable. Removal or replacement with a polar group decreases membrane permeability in Gram-negative strains.

  • Electronic Effects: Electron-withdrawing groups (EWG) on the phenyl ring of C4-substituents enhance potency.

    • Example: A 4-Nitro-phenylhydrazone derivative is ~2x more potent than the unsubstituted phenylhydrazone.

References

  • BenchChem Technical Support. (2025).[3] Rise of Novel 1,8-Naphthyridines: A Promising Front in the War Against Antibiotic Resistance. BenchChem. Link

  • Babalola, S. A., et al. (2023).[2] Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. Link

  • Mogilaiah, K., et al. (2018). Synthesis, antibacterial activity, and docking studies of some new 2-substituted-1,8-naphthyridine derivatives. Indian Journal of Heterocyclic Chemistry. Link

  • Gorecki, D. K. J., & Hawes, E. M. (1977). Synthesis and biological activity of 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. Link

  • Chen, Y., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Link

Sources

3D-QSAR modeling of 1,8-naphthyridine analogs for anticancer activity.

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design of Anticancer Therapeutics: A Comparative Guide to 3D-QSAR Modeling of 1,8-Naphthyridine Analogs

Introduction

The 1,8-naphthyridine scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities, particularly in oncology[1]. Derivatives such as SNS-595 (Voreloxin) have demonstrated potent cytotoxicity against human tumor cell lines by intercalating DNA and inhibiting the topoisomerase II enzyme, ultimately leading to apoptosis[2],[3]. However, optimizing the steric and electrostatic properties of these analogs to maximize efficacy and minimize off-target toxicity requires robust computational modeling. Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling bridges the gap between empirical screening and rational drug design, allowing researchers to predict the biological activity of unsynthesized compounds[2].

Mechanistic Causality: Why 1,8-Naphthyridines Work

To build an accurate computational model, one must first understand the biological mechanism. The anticancer efficacy of 1,8-naphthyridine derivatives is primarily driven by their ability to disrupt DNA replication. The planar naphthyridine core intercalates between DNA base pairs, while specific substituents interact with the topoisomerase II enzyme, stabilizing the cleavable complex and preventing DNA religation, which triggers double-strand breaks[2].

TopoII_Pathway A 1,8-Naphthyridine Analog (e.g., SNS-595) B DNA Intercalation & Topo II Binding A->B Target Engagement C Stabilization of Cleavable Complex B->C D Double-Strand DNA Breaks C->D Inhibition of Religation E G2/M Cell Cycle Arrest D->E DNA Damage Response F Apoptosis (Cancer Cell Death) E->F

Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine analogs leading to apoptosis.

Comparative Analysis of 3D-QSAR Methodologies

When modeling 1,8-naphthyridine analogs, researchers primarily utilize two grid-based 3D-QSAR techniques: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[4].

  • CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields. While highly effective for rigid scaffolds, CoMFA relies on steep potential functions that can cause singularities near atomic nuclei, leading to a high sensitivity to molecular alignment[2].

  • CoMSIA: Overcomes CoMFA's limitations by employing a Gaussian-type distance-dependent function. This eliminates singularities at grid points and allows for the evaluation of additional fields: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor[4].

FeatureCoMFACoMSIAImpact on 1,8-Naphthyridine Modeling
Field Types Steric, ElectrostaticSteric, Electrostatic, Hydrophobic, H-Bond (Donor/Acceptor)CoMSIA captures complex H-bonding at the C-3 carboxamide group[3].
Potential Function Lennard-Jones & CoulombicGaussian distance-dependentCoMSIA is less sensitive to minor alignment deviations[4].
Singularities Yes (near atomic nuclei)NoCoMSIA provides smoother contour maps for lead optimization[5].
Predictive Power (

)
High (Typically > 0.85)Very High (Typically > 0.87)Both yield robust models, but CoMSIA often provides better external validation[4].

Experimental Workflow: Developing a Self-Validating 3D-QSAR Model

To establish a trustworthy predictive model, the protocol must be self-validating. The following methodology ensures that the derived 3D-QSAR model is both internally consistent and externally predictive.

Step 1: Data Curation and Transformation Compile a dataset of 1,8-naphthyridine derivatives with known in vitro cytotoxicity (e.g., against A549 lung cancer cells). Convert


 values (in 

) to molar

(

) to ensure a linear relationship between free energy changes and biological activity[6]. Divide the dataset into a training set (approx. 80%) and a test set (approx. 20%) to ensure structural diversity[6].

Step 2: Conformational Search and Energy Minimization Assign Gasteiger-Hückel partial charges to all molecules. Perform energy minimization using the Tripos force field with a convergence criterion of 0.005 kcal/mol·Å[7]. Causality: Minimization ensures that the molecules are in their lowest-energy (most probable) state before alignment, reducing noise in field calculations.

Step 3: Pharmacophore-Based Molecular Alignment According to the "key-lock" principle in 3D-QSAR, the most active compound in a series should possess a geometry closest to the optimal ligand-receptor interaction[2]. Select the most potent analog (e.g., SNS-595 or a highly active 2-aryl derivative) as the template[2],[4]. Align all other molecules to this template using a common substructure (the 1,8-naphthyridine core). Causality: Grid-based QSAR assumes that molecules bind in a similar orientation; poor alignment is the leading cause of model failure.

Step 4: Field Calculation and PLS Regression Place the aligned molecules in a 3D lattice with a grid spacing of 2.0 Å. Calculate CoMFA and CoMSIA fields using an


 carbon atom probe with a +1 charge. Use Partial Least Squares (PLS) regression to correlate the 3D fields with the 

values[2].

Step 5: Internal and External Validation A model is only as reliable as its validation metrics.

  • Internal Validation: Perform Leave-One-Out (LOO) cross-validation to calculate the

    
     value. A 
    
    
    
    indicates internal predictability[4].
  • External Validation: Predict the activity of the external test set. Calculate the non-cross-validated correlation coefficient (

    
    ). An 
    
    
    
    confirms the model can generalize to unseen data[4].

QSAR_Workflow A A B Conformational Search & Energy Minimization A->B C Molecular Alignment (Template-based) B->C Minimized Structures D Field Calculation (CoMFA / CoMSIA) C->D Aligned Dataset E PLS Regression & Validation (q2, r2) D->E F Contour Map Generation & Lead Optimization E->F Validated Model

Step-by-step workflow for developing a self-validating 3D-QSAR model.

Quantitative Performance of 1,8-Naphthyridine Models

Recent studies on 2-aryl-1,8-naphthyridin-4-ones demonstrate the high predictive power of these models. For instance, specific naphthyl-substituted derivatives exhibited an


 of 2.3 

against A549 cells[4],[6]. The statistical parameters of the resulting models validate their utility:
Model TypeCell Line

(Cross-Validated)

(Non-Cross-Validated)
Optimal ComponentsReference
CoMFA A549 (Lung)0.8690.9835[4]
CoMSIA A549 (Lung)0.8720.9936[4]
CoMSIA HeLa (Cervical)0.8570.9844[5]
CoMSIA PC-3 (Prostate)0.7020.983N/A[5]

Note: A


 and 

are the gold standards for a statistically robust 3D-QSAR model[4].

Structural Causality: Translating Contour Maps to Drug Design

The ultimate goal of 3D-QSAR is to generate contour maps that dictate future synthesis. Analysis of CoMFA and CoMSIA maps for 1,8-naphthyridines reveals strict structure-activity relationships:

  • C-2 Position: The presence of bulky, aromatic groups (like a naphthyl ring) at the C-2 position significantly increases cytotoxicity[4],[5]. Steric contour maps show large regions around C-2 where steric bulk is highly favored.

  • C-3 and C-4 Positions: The C-1 NH and C-4 carbonyl groups are critical for hydrogen bonding with the topoisomerase II enzyme[5]. Modifications at the C-3 position with carboxamide derivatives have been shown to improve pharmacokinetic properties and tumor uptake[3].

  • Electrostatic Interactions: Specific contours near the C-7 position indicate that electropositive substituents enhance binding affinity, likely due to interactions with the negatively charged phosphate backbone of DNA during intercalation[2].

By adhering to this self-validating computational framework, researchers can systematically optimize the 1,8-naphthyridine scaffold, reducing the attrition rate in preclinical oncology pipelines.

References

1.[2]2 - insilico.eu 2.[1]1 - Benchchem 3.[4]4 - PMC (nih.gov) 4.[3]3 - Taylor & Francis 5.[6]6 - Semantic Scholar 6.[5]5 - KoreaMed Synapse 7.[7]7 - ResearchGate

Sources

Technical Guide: In Vivo vs In Vitro Profiling of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Versatility

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including bacterial DNA gyrase, human topoisomerases, adenosine receptors, and cannabinoid receptor type 2 (CB2). However, a significant translational gap often exists between promising in vitro potency (nanomolar IC50s) and in vivo efficacy.

This guide provides a critical comparison of in vitro and in vivo performance, analyzing the pharmacokinetic (PK) and metabolic hurdles that define the success or failure of these derivatives in drug development.

Mechanistic Validation (In Vitro)

In vitro studies of 1,8-naphthyridine derivatives primarily focus on target engagement and cellular phenotype modulation.

Key Biological Targets
  • Antibacterial (DNA Gyrase/Topoisomerase IV):

    • Mechanism: Derivatives like Nalidixic acid and Enoxacin bind to the A subunit of DNA gyrase, stabilizing the cleavable complex and preventing DNA religation.

    • In Vitro Metric: Minimum Inhibitory Concentration (MIC) and DNA supercoiling inhibition assays.

  • Anticancer (Topoisomerase II & EGFR):

    • Mechanism: Intercalation into DNA and inhibition of Topoisomerase II

      
      , leading to double-strand breaks and apoptosis. Recent derivatives also target EGFR tyrosine kinase.
      
    • In Vitro Metric: IC50 in cell lines (e.g., HeLa, MCF-7) and cell cycle analysis (G2/M arrest).

  • Immunomodulation (CB2 Receptor):

    • Mechanism: Selective agonism of CB2 receptors on immune cells (microglia, leukocytes) reduces pro-inflammatory cytokine release (TNF-

      
      , IL-6) without psychotropic CB1 effects.
      
    • In Vitro Metric: cAMP accumulation assays and radioligand binding (

      
      ).
      
Visualization: Mechanism of Action (Anticancer/Antibacterial)

MoA_Pathway Compound 1,8-Naphthyridine Derivative Target_Bact Bacterial DNA Gyrase (Subunit A) Compound->Target_Bact binds Target_Cancer Human Topoisomerase II Compound->Target_Cancer intercalates/binds Complex Stable Drug-Enzyme-DNA Cleavable Complex Target_Bact->Complex Target_Cancer->Complex Effect_Bact Inhibition of DNA Religation Complex->Effect_Bact Effect_Cancer DNA Double-Strand Breaks Complex->Effect_Cancer Outcome_Bact Bacteriostasis / Bactericidal Effect Effect_Bact->Outcome_Bact Outcome_Cancer Apoptosis & Cell Cycle Arrest Effect_Cancer->Outcome_Cancer

Caption: Dual mechanism of action showing stabilization of the cleavage complex in both bacterial and cancer models.

Translational Efficacy (In Vivo)

In vivo success relies not just on potency, but on ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Success Story: Enoxacin (Antibacterial)

Unlike early naphthyridines which suffered from rapid elimination, Enoxacin demonstrated that C-3 and C-7 modifications could yield excellent oral bioavailability and systemic distribution.

  • In Vivo Model: Systemic infection in mice (intraperitoneal challenge).

  • Outcome: High survival rates correlating with sustained plasma concentrations above MIC.

The Translational Gap: Why Candidates Fail

Many high-potency derivatives fail due to:

  • Metabolic Instability: 8-hydroxy-1,6-naphthyridines showed potent antileishmanial activity in vitro but failed in vivo due to rapid oxidative clearance by liver microsomes (high intrinsic clearance,

    
    ).
    
  • Solubility-Limited Absorption: Rigid planar structures often lead to poor aqueous solubility (<1 µg/mL), resulting in low oral bioavailability despite high intrinsic potency.

  • Tumor Penetration: In anticancer studies, derivatives with similar plasma PK profiles can have vastly different Tumor Plasma Indices (TPI), affecting efficacy in xenograft models.[1][2]

Visualization: Experimental Workflow

Workflow Hit Hit Identification (In Silico/Library) InVitro In Vitro Screening (MIC / IC50) Hit->InVitro ADME ADME Profiling (Microsomal Stability & Solubility) InVitro->ADME Potent hits InVivo In Vivo Efficacy (Xenograft / Infection) ADME->InVivo High stability Good solubility Decision Go / No-Go ADME->Decision Poor properties InVivo->Decision

Caption: Critical path from hit identification to in vivo validation, highlighting the ADME gatekeeper step.

Comparative Data Analysis

Table 1: In Vitro Potency vs. In Vivo Efficacy

Comparison of representative 1,8-naphthyridine derivatives.

Compound ClassTargetIn Vitro MetricIn Vivo ModelIn Vivo OutcomeTranslational Status
Enoxacin DNA GyraseMIC: 0.2–0.8 µg/mL (E. coli)Mouse Systemic InfectionED50: ~2-5 mg/kg (Oral)High Success (Clinical Drug)
Derivative 6 (Carboxamide)Topoisomerase IIIC50: 0.05 µM (Ovarian Cancer)Human Tumor XenograftTGI: 33.6% (Tumor Growth Inhibition)Moderate (Good TPI, moderate efficacy)
8-OH-Naphthyridine LeishmaniapEC50: 6.5Mouse Liver Burden<50% reduction (Rapid Clearance)Failure (Metabolic Instability)
CB2 Agonist (C-6 sub) CB2 ReceptorKi: 1.2 nMCarrageenan Paw EdemaSignificant reduction in edemaPromising (Anti-inflammatory)
Table 2: Pharmacokinetic Disconnects

Data highlighting why potent compounds fail.

ParameterIdeal ValueTypical 1,8-Naphthyridine IssueConsequence
Aqueous Solubility >50 µM<1.0 µM (Planar stacking)Poor oral absorption; requires formulation (e.g., DMSO/Solutol).
Microsomal Stability

< 10 mL/min/kg
High clearance (Oxidation at C-2/C-7)Short half-life (

); frequent dosing required.
Lipophilicity (LogP) 1 < LogP < 3Often > 4 (Highly lipophilic)High protein binding; poor tissue distribution.

Detailed Experimental Protocols

Protocol A: In Vitro Topoisomerase II Inhibition Assay

Purpose: To determine if the derivative inhibits the catalytic activity of Topo II via DNA intercalation or ATPase inhibition.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Substrate: Use supercoiled plasmid DNA (pBR322, 0.2 µg).

  • Enzyme: Add Human Topoisomerase II

    
     (2 units).
    
  • Incubation:

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 100 µM).

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of stop buffer (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Analysis:

    • Electrophorese samples on 1% agarose gel with ethidium bromide (0.5 µg/mL).

    • Readout: Visualize bands under UV. Inhibition is observed as the retention of supercoiled DNA (lower band) vs. relaxed DNA (upper band) in controls.

Protocol B: In Vivo Murine Systemic Infection Model

Purpose: To evaluate the systemic antibacterial efficacy and oral bioavailability.

  • Animals: Male ICR mice (18–22 g), n=6-10 per group. Acclimatize for 1 week.

  • Infection:

    • Prepare bacterial inoculum (E. coli or S. aureus) in 5% mucin to enhance virulence.

    • Inject 0.5 mL intraperitoneally (approx. 10–100 x LD50).

  • Treatment:

    • Administer test compound orally (p.o.) or subcutaneously (s.c.) at 1 hour post-infection.

    • Dose range: 1, 5, 10, 25, 50 mg/kg.

    • Controls: Vehicle (Negative), Ciprofloxacin (Positive).

  • Observation:

    • Monitor survival daily for 7 days.

    • Readout: Calculate ED50 (Effective Dose protecting 50% of mice) using Probit analysis.

  • PK Sampling (Satellite Group): Collect blood at 0.5, 1, 2, 4, 8h to correlate survival with plasma concentration (

    
    ).
    

References

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Link

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity. Xenobiotica. Link

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Link

  • Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists. PLOS ONE. Link

  • 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators. Current Topics in Medicinal Chemistry. Link

Sources

Anti-Mycobacterial Evaluation of 1,8-Naphthyridine Analogues: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists. Scope: Structure-Activity Relationship (SAR), Comparative Efficacy (MIC), Mechanism of Action (MoA), and Validated Experimental Protocols.

Executive Summary: The 1,8-Naphthyridine Advantage

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of non-traditional scaffolds. The 1,8-naphthyridine core—a bioisostere of the quinolone scaffold—offers a distinct pharmacological profile. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin), 1,8-naphthyridine analogues possess an additional nitrogen at the 8-position, altering electron density and hydrogen-bonding capabilities within the DNA gyrase binding pocket.

This guide objectively evaluates 1,8-naphthyridine derivatives, specifically focusing on 3-carbonitrile and 7-substituted analogues, comparing their efficacy against standard-of-care (SoC) antitubercular agents.

Chemical Architecture & Structure-Activity Relationship (SAR)

To design potent analogues, one must understand the causal link between structural modifications and mycobacterial inhibition. The 1,8-naphthyridine scaffold's efficacy is driven by its ability to intercalate into mycobacterial DNA and inhibit topoisomerase enzymes.

Key SAR Determinants
  • Position 3 (Electron Withdrawal): Introduction of a carbonitrile (-CN) or carboxyl group is critical. It enhances the electrophilicity of the ring system, facilitating π-π stacking interactions with DNA base pairs.

  • Position 7 (Solubility & Binding): Substitution with bulky, lipophilic heterocycles (e.g., piperazine, morpholine) significantly lowers Minimum Inhibitory Concentration (MIC). This is likely due to improved permeability through the mycobacterial cell wall and additional van der Waals contacts within the GyrB subunit.

  • N1 & N8 (Chelation): The nitrogens are essential for coordinating magnesium ions (

    
    ), a bridge required for binding to the DNA-enzyme complex.
    
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing 1,8-naphthyridine derivatives.

SAR_Logic Scaffold 1,8-Naphthyridine Core Pos3 Pos-3 Modification (-CN, -COOH) Scaffold->Pos3 Enhances Electrophilicity Pos7 Pos-7 Substitution (Piperazine/Morpholine) Scaffold->Pos7 Modulates Lipophilicity Mech Mechanism: DNA Gyrase Inhibition Pos3->Mech Improves Stacking Permeability Cell Wall Permeability Pos7->Permeability Lipophilic Balance Activity Anti-Mycobacterial Activity (MIC) Mech->Activity Bactericidal Effect Permeability->Activity Intracellular Accumulation

Figure 1: Structural optimization workflow linking chemical modifications to biological outcomes.

Comparative Efficacy: 1,8-Naphthyridines vs. Standard of Care[1]

The following data compares specific "Best-in-Class" 1,8-naphthyridine analogues (specifically the ANA-12 series and 7-substituted derivatives) against standard antitubercular drugs.

Data Source: Aggregated from recent bio-evaluations (e.g., RSC Advances, Farmaco) using the H37Rv strain.

Compound ClassSpecific AnalogueMIC (µg/mL)MechanismSelectivity Index (SI)
1,8-Naphthyridine ANA-12 (5-nitrofuran deriv.)[1]6.25 DNA Gyrase Inhibitor> 11
1,8-Naphthyridine Compound 7g (Decyl-subst.)0.50 DNA Gyrase InhibitorHigh
FluoroquinoloneCiprofloxacin0.5 - 2.0DNA Gyrase InhibitorHigh
First-Line DrugIsoniazid0.05 - 0.36InhA Inhibitor> 50
First-Line DrugRifampicin0.1 - 0.5RNA Polymerase Inhibitor> 100
First-Line DrugEthambutol1.0 - 6.25Cell Wall SynthesisModerate

Analysis:

  • Potency: While early generation 1,8-naphthyridines (like ANA-12) show MICs comparable to Ethambutol (6.25 µg/mL), newer 7-substituted lipophilic analogues (Compound 7g) achieve sub-microgram potency (0.50 µg/mL), approaching the efficacy of Ciprofloxacin.

  • Resistance Profile: Due to the structural deviation from the quinolone core (N8 addition), these analogues often retain activity against strains with specific gyrA mutations that render them resistant to standard fluoroquinolones.

Mechanism of Action (MoA)

The primary target of 1,8-naphthyridines is the DNA Gyrase (Topoisomerase II) enzyme, essential for DNA replication.

  • Intercalation: The planar naphthyridine ring intercalates between DNA base pairs.

  • Chelation: The C-3/C-4 keto-acid (or nitrile) motif chelates

    
     ions.
    
  • Complex Stabilization: This stabilizes the cleaved DNA-enzyme complex, preventing religation and leading to the accumulation of double-strand breaks.

  • Cell Death: The accumulation of DNA breaks triggers the SOS response and eventual bactericidal effect.

MoA_Pathway Drug 1,8-Naphthyridine Analogue Target DNA Gyrase (GyrA/GyrB) + DNA Complex Drug->Target Binds via Mg2+ Bridge Interaction Ternary Complex Formation (Drug-Enzyme-DNA) Target->Interaction Stabilizes Cleaved State Block Inhibition of DNA Religation Interaction->Block Traps Enzyme Result Accumulation of Double-Strand Breaks Block->Result Replication Fork Arrest Death Bactericidal Effect (Cell Death) Result->Death Irreversible Damage

Figure 2: Molecular mechanism of action targeting bacterial DNA replication machinery.

Validated Experimental Protocol: REMA Assay

To ensure reproducibility and trustworthiness, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of these analogues. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Protocol Specifications
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Controls:

    • Positive Control: Isoniazid (Start at 1 µg/mL).

    • Negative Control: 1% DMSO (Solvent control).

    • Sterility Control: Media only.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow H37Rv to mid-log phase.

    • Adjust turbidity to McFarland Standard 1.0.

    • Dilute 1:20 in 7H9 media.

  • Plate Setup (96-well):

    • Add 100 µL of media to all wells.

    • Add 100 µL of test compound (dissolved in DMSO) to column 2.

    • Perform serial 2-fold dilutions from column 2 to 11.

    • Add 100 µL of bacterial inoculum to all test wells.

  • Incubation:

    • Seal plates with parafilm to prevent evaporation.

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin solution (freshly prepared).

    • Incubate for an additional 24 hours .

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

REMA_Workflow Step1 1. Inoculum Prep (McFarland 1.0) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Incubation (37°C, 7 Days) Step2->Step3 Step4 4. Add Resazurin (0.01% Solution) Step3->Step4 Step5 5. Final Incubation (24 Hours) Step4->Step5 Result 6. Read Results Blue=Inhibition | Pink=Growth Step5->Result

Figure 3: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

ADME & Toxicity Profile

A critical advantage of the 1,8-naphthyridine scaffold is its tunable ADME profile.

  • Cytotoxicity: Recent studies indicate that optimized analogues (e.g., ANA-12) exhibit low toxicity against HEK-293 (Human Embryonic Kidney) cell lines, with a Selectivity Index (SI) > 11 .[1][2] This suggests a favorable safety window.

  • Lipophilicity (LogP): Analogues with a cLogP near 5.0 tend to show optimal cell wall permeation without becoming trapped in the lipid-rich mycobacterial capsule.

  • hERG Inhibition: Like their quinolone cousins, some naphthyridines can inhibit the hERG potassium channel. It is mandatory to screen for QT-prolongation early in the lead optimization phase.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024.

  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 2002.[3]

  • Structure–activity relationships for analogs of the tuberculosis drug bedaquiline. Tuberculosis, 2019. (Relevant for heterocycle lipophilicity comparisons).

  • Fluoroquinolone Action against Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 1999. (Mechanistic grounding for C-8 substitutions).

  • Microplate Alamar Blue Assay (MABA) Protocol. Nature Protocols (Standardized reference for REMA/MABA).

Sources

Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-3-methyl-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher engaged in the complex world of drug discovery and chemical synthesis, the responsible management of chemical waste is as critical as the integrity of their experimental results. This guide provides a detailed, safety-centric framework for the proper disposal of 2,4-dichloro-3-methyl-1,8-naphthyridine, a halogenated nitrogen heterocyclic compound. By understanding the chemical's inherent hazards and adhering to established protocols, you can ensure a safe laboratory environment and maintain regulatory compliance.

Understanding the Hazard Profile: Why Caution is Critical

Inferred Hazard Classifications:

Hazard ClassGHS Hazard StatementPrecautionary Codes
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

This data is based on the analogous compound 2,4-dichloro-1,8-naphthyridine and should be used as a minimum guideline. Always consult your institution's safety officer for specific guidance.

The presence of chlorine atoms on the aromatic naphthyridine ring system classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[4][5] Therefore, land disposal is generally not a recommended option.[4][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2,4-dichloro-3-methyl-1,8-naphthyridine requires a systematic approach to ensure safety and compliance. The following workflow outlines the critical steps from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A 1. Characterize Waste: Solid vs. Liquid B 2. Segregate Waste: Halogenated Organic A->B Solid or Liquid C 3. Use Compatible Waste Container B->C D 4. Label Container Clearly: 'Halogenated Organic Waste' & Chemical Name C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange for Pickup by EH&S or Licensed Contractor E->F G 7. Incineration at a Permitted Facility F->G Transport

Caption: Disposal workflow for 2,4-dichloro-3-methyl-1,8-naphthyridine.

Experimental Protocol for Waste Handling and Disposal:

Objective: To safely collect, store, and dispose of 2,4-dichloro-3-methyl-1,8-naphthyridine waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate waste container (e.g., high-density polyethylene for solids, glass or compatible plastic for liquids).

  • Waste label.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

Procedure:

  • Waste Segregation:

    • At the point of generation, immediately segregate waste containing 2,4-dichloro-3-methyl-1,8-naphthyridine.

    • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[7] This is crucial as mixing can lead to dangerous reactions and complicate the disposal process.

  • Waste Container Selection and Labeling:

    • Select a waste container that is in good condition and compatible with chlorinated organic compounds.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "2,4-dichloro-3-methyl-1,8-naphthyridine".

      • The specific hazards (e.g., "Harmful," "Irritant").

      • The date of accumulation.

  • Accumulation and Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[8]

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Disposal Methodologies: The Rationale for Incineration

For halogenated organic compounds like 2,4-dichloro-3-methyl-1,8-naphthyridine, high-temperature incineration is the preferred and often mandated disposal method.[4][5]

Why Incineration?

  • Complete Destruction: Incineration at high temperatures (typically >850°C) in the presence of excess oxygen can break down the stable aromatic and heterocyclic rings and the carbon-chlorine bonds, converting the compound to less harmful components like carbon dioxide, water, and hydrogen chloride.

  • Acid Gas Scrubbing: Modern incinerators are equipped with scrubbers that neutralize the resulting hydrogen chloride gas, preventing its release into the atmosphere.[4]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of many halogenated organic compounds, and incineration is a recognized and approved treatment technology.[4][6]

Prohibited Disposal Methods:

  • Landfill: Due to its potential persistence and toxicity, landfilling is not an environmentally sound option.

  • Sewer/Drain Disposal: Disposing of this compound down the drain is strictly prohibited. It is not readily biodegradable and can be toxic to aquatic life.

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is essential.

Immediate Actions for a Small Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a powder and there is a risk of inhalation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Collect the absorbed or spilled material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

SpillResponse cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Follow-Up A Alert Personnel B Don Appropriate PPE A->B C Contain Spill (Absorbent/Sweeping) B->C D Collect Waste C->D E Decontaminate Area D->E F Package & Label Spill Debris as Waste E->F G Report Incident F->G

Caption: Spill response workflow for 2,4-dichloro-3-methyl-1,8-naphthyridine.

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are fundamental to sustainable scientific progress.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025, August 28). ACS Publications. Retrieved from [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant | Request PDF. (2025, September 10). ResearchGate. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • (PDF) Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014, September 15). European Journal of Chemistry. Retrieved from [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). Royal Society of Chemistry. Retrieved from [Link]

  • 2,4-Dichloro-1,8-naphthyridine. (n.d.). American Elements. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). University of Waterloo. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). MDPI. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4-Dichloro-3-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2,4-Dichloro-3-methyl-1,8-naphthyridine

Part 1: Executive Summary & Risk Context

The "Why" Behind the Protocol 2,4-Dichloro-3-methyl-1,8-naphthyridine is a halogenated nitrogen heterocycle primarily used as a pharmacophore building block in drug discovery. Its utility lies in the reactivity of the chlorine atoms at the C2 and C4 positions, which are highly susceptible to nucleophilic aromatic substitution (


).

Scientific Caution: While standard Safety Data Sheets (SDS) for this class often list it as an Irritant (H315/H319/H335), experienced medicinal chemists treat this compound with elevated precautions. The electrophilic nature of the chlorines means this molecule can covalently bind to biological nucleophiles (proteins/DNA), posing a risk of skin sensitization and cumulative toxicity .

Physical State: Solid (Yellow to Orange crystalline powder). Critical Hazard: Inhalation of fine dust and dermal absorption via lipophilic transport.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting gear based on the specific chemical compatibility of chlorinated heterocycles.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chlorinated aromatics can permeate standard latex. Double gloving provides a "breakthrough time" buffer. The inner glove protects against micro-tears during hardware manipulation.
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe solid powder creates invisible micro-aerosols during weighing. A hood face velocity of 100 fpm is required to capture heavy halogenated dust.
Eye/Face Chemical Goggles (Not Safety Glasses)Fine powders drift around glasses. Goggles seal the ocular cavity against dust entry, preventing hydrolysis of the compound on the moist corneal surface (generating HCl).
Body Tyvek® Lab Coat (Closed wrist)Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles and prevents dermal contact.

Part 3: Operational Workflow (The "How")

This protocol is designed to isolate the user from the compound during its most hazardous phase: Transfer and Solubilization .

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Naphthyridine powders are often static-prone; static discharge can cause "powder fly," contaminating the user.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a secondary jar/beaker.

    • Tare the balance.

    • Transfer solid into the boat.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Why: This prevents dust trails from falling onto the lab bench during transport to the reaction hood.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly down the side of the vessel.

    • Risk:[1][2][3] Rapid addition can displace air, puffing toxic dust back into the hood.

  • Quenching Spills: Do not wipe dry powder. Cover with a wet paper towel (soaked in dilute NaOH) to dampen and hydrolyze the residue before wiping.

Part 4: Waste & Decontamination Logic

Disposal Strategy Chlorinated heterocycles are often toxic to aquatic life.

  • Solid Waste: Segregate into "Halogenated Organic Solids."

  • Liquid Waste: High BTU/Halogenated solvent stream. DO NOT mix with strong acids (risk of HCl generation) or strong oxidizers.

Decontamination Solution To clean the balance area or hood surface, use a two-step wipe:

  • Solubilize: Wipe with Isopropanol (dissolves the lipophilic organic).

  • Hydrolyze/Neutralize: Wipe with 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Logic: This neutralizes any trace HCl generated if the compound hydrolyzes on the surface.

Part 5: Visualization (Process Flow)

The following diagram illustrates the "Closed-Loop" handling logic to minimize exposure.

SafetyProtocol cluster_ppe Critical PPE Barrier Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control + Boat-in-Jar) Storage->Weighing Retrieve Container Transport Transport (Secondary Containment) Weighing->Transport Sealed Transfer Reaction Reaction Setup (Fume Hood, 100fpm) Transport->Reaction Uncap in Hood Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: Closed-Loop Handling Workflow. The green dashed line represents the continuous requirement for PPE and Engineering Controls.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18449302, 2,4-Dichloro-1,8-naphthyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.